molecular formula C28H30Cl3N7O5S B607487 FMF-04-159-2 CAS No. 2364489-81-4

FMF-04-159-2

カタログ番号: B607487
CAS番号: 2364489-81-4
分子量: 683.0
InChIキー: HZPYSAHDRSBARR-QPJJXVBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

FMF-04-159-2 targets and inhibits CDK16 via covalent binding to C218.

特性

CAS番号

2364489-81-4

分子式

C28H30Cl3N7O5S

分子量

683.0

IUPAC名

(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+

InChIキー

HZPYSAHDRSBARR-QPJJXVBHSA-N

SMILES

O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

FMF-04-159-2;  FMF041592;  FMF 04 159 2; 

製品の起源

United States

Foundational & Exploratory

Technical Deep Dive: The Covalent Mechanism of FMF-04-159-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FMF-04-159-2 is a first-in-class, pathway-selective chemical probe designed to covalently inhibit CDK14 (PFTK1) and closely related TAIRE-family kinases (CDK16, 17, 18). Unlike traditional Type I kinase inhibitors that rely solely on reversible ATP-competitive binding, this compound utilizes a hybrid mechanism: it combines an ATP-mimetic scaffold with an electrophilic acrylamide warhead to form an irreversible covalent bond with a non-catalytic cysteine residue (Cys218 ).

This mechanism provides a distinct advantage in specificity. By targeting a cysteine unique to the TAIRE subfamily, this compound effectively shuts down CDK14-mediated phosphorylation of the Wnt co-receptor LRP6 , thereby dampening Wnt/


-catenin signaling during the G2/M phase of the cell cycle.

Molecular Mechanism of Action

The Target: CDK14 (TAIRE Family)

The Cyclin-Dependent Kinase (CDK) family is vast, often leading to off-target toxicity when using pan-CDK inhibitors. CDK14 belongs to the TAIRE subfamily , named for a conserved amino acid sequence (Transmembrane-Amino-Ile-Arg-Glu) in its cyclin-binding domain.

  • Primary Target: CDK14 (PFTK1).[1]

  • Secondary Targets: CDK16, CDK17, CDK18 (Pan-TAIRE activity).

  • Off-Targets: CDK2 (Reversible inhibition only).

Covalent Conjugation Chemistry

This compound functions via a Michael Addition reaction.

  • Recognition: The pyrazole-benzamide scaffold reversibly binds the ATP-binding pocket of CDK14.

  • Positioning: This binding positions a dimethylamino-butenamide tail (the electrophile) in close proximity to Cys218 .

  • Conjugation: The thiolate anion of Cys218 attacks the

    
    -carbon of the acrylamide, forming a permanent thioether bond.
    

Why Cys218? Cys218 is located outside the conserved catalytic cleft. Most CDKs (like CDK2) lack a cysteine in this specific spatial orientation, possessing a Valine or Phenylalanine instead. This structural divergence is the cornerstone of this compound's selectivity.

Visualization: Covalent Binding Logic

G Compound This compound (Electrophilic Warhead) Pocket ATP Binding Pocket (Reversible Recognition) Compound->Pocket Kd ~88 nM Complex Irreversible Thioether Adduct Compound->Complex Covalent Bond Cys218 Cys218 Residue (Nucleophile) Pocket->Cys218 Proximity Alignment Cys218->Complex Michael Addition Inhibition Silenced Kinase Activity Complex->Inhibition Steric Blockade

Figure 1: The kinetic mechanism of this compound. Initial reversible binding aligns the warhead for the irreversible strike on Cys218.

Downstream Signaling: Wnt/ -Catenin Modulation

CDK14, when complexed with Cyclin Y , acts as a critical priming kinase for the Wnt signaling pathway. It phosphorylates the LRP6 co-receptor at PPPSP motifs, a necessary step for the recruitment of Axin and the subsequent stabilization of


-catenin.

Mechanism of Pathway Inhibition:

  • Normal State: Wnt ligand binds Frizzled/LRP6

    
     CDK14/CycY phosphorylates LRP6 
    
    
    
    Signal Transduction.
  • Inhibited State: this compound covalently modifies CDK14

    
     LRP6 remains unphosphorylated 
    
    
    
    
    
    -catenin is degraded
    
    
    Wnt target genes (e.g., MYC, CCND1) are repressed.
Visualization: Wnt Pathway Intervention

Wnt Wnt Wnt Ligand Receptor Frizzled / LRP6 Wnt->Receptor Phospho p-LRP6 (PPPSP Motif) Receptor->Phospho Activation CDK14 CDK14 / Cyclin Y CDK14->Phospho Phosphorylates Inhibitor This compound Inhibitor->CDK14 Covalent Inhibition Axin Axin Recruitment Phospho->Axin BetaCat Beta-Catenin Stabilization Axin->BetaCat GeneExp Transcription (G2/M Progression) BetaCat->GeneExp

Figure 2: this compound intercepts the Wnt pathway at the membrane level by preventing LRP6 priming.

Experimental Validation & Protocols

To validate the mechanism of this compound, researchers must distinguish between reversible off-target effects (e.g., CDK2) and covalent on-target effects (CDK14). The Washout Strategy is the gold standard for this validation.

Quantitative Data Summary
MetricValueAssay TypeNotes
CDK14 IC50 39.6 nMNanoBRET (Cellular)High potency in live cells.[2]
CDK14 IC50 88 nMBiochemical Kinase AssayDirect inhibition.[3]
CDK2 IC50 256 nMNanoBRETReversible off-target.[2][4]
Selectivity >10-foldWashout AssaySustained inhibition of CDK14 vs. recovery of CDK2.
Protocol: The "Washout" Target Engagement Assay

Objective: Prove covalent binding by demonstrating sustained inhibition after compound removal.

Materials:

  • HCT116 Cells (or relevant Wnt-active line).

  • This compound (Test Compound).[1][2][3][4][5][6][7]

  • FMF-04-159-R (Reversible Control - Critical for validity).[4]

  • NanoBRET Target Engagement Kit (Promega).

Workflow:

  • Seeding: Plate cells in 96-well format and transfect with CDK14-NanoLuc fusion vector.

  • Treatment: Treat cells with 1

    
    M  of this compound or FMF-04-159-R for 1 hour .
    
    • Rationale: 1 hour is sufficient for covalent bond formation.

  • Washout (The Critical Step):

    • Aspirate media.

    • Wash 3x with warm PBS (removes unbound drug).

    • Replenish with fresh media (drug-free).

  • Incubation: Incubate for 2-4 hours to allow reversible inhibitors (like the control or off-target binders) to dissociate.

  • Measurement: Add BRET tracer. Measure BRET signal.[2][3][5]

    • Expected Result: this compound treated cells show no signal recovery (tracer cannot bind). FMF-04-159-R treated cells show full signal recovery (tracer binds).

Visualization: Experimental Logic

Workflow Step1 Step 1: Treat Cells (1hr, 1µM) Decision Washout Step (3x PBS) Step1->Decision BranchCov This compound (Covalent) Decision->BranchCov BranchRev FMF-04-159-R (Reversible Control) Decision->BranchRev ResultCov Target Occupied NO Signal Recovery BranchCov->ResultCov Bond Persists ResultRev Target Free Signal RECOVERS BranchRev->ResultRev Drug Dissociates

Figure 3: The Washout Protocol differentiates true covalent inhibition from reversible binding.

Synthesis & Handling

  • Storage: Store powder at -20°C.

  • Solubility: Soluble in DMSO (up to 100 mM).[3] Avoid aqueous buffers for stock solutions to prevent premature hydrolysis of the acrylamide warhead.

  • Usage: Always pair with the reversible control FMF-04-159-R (which lacks the acrylamide double bond) to rule out scaffold-driven off-target effects.

References

  • Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity.[3] Cell Chemical Biology, 26(6), 804-817.

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.[2][5] Bioorganic & Medicinal Chemistry Letters, 29(16), 2287-2292.

  • Jiang, M., et al. (2022). Genetic and pharmacological reduction of CDK14 mitigates synucleinopathy. Cell Death & Disease, 13, 626.

Sources

Technical Guide: Elucidating CDK14 Function in Cell Cycle Regulation using FMF-04-159-2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FMF-04-159-2 Role in Cell Cycle Regulation Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a high-potency, covalent chemical probe designed to interrogate the biological function of Cyclin-Dependent Kinase 14 (CDK14) and the broader TAIRE kinase family (CDK15-18).[1] Unlike non-selective CDK inhibitors, this compound leverages a specific cysteine residue (Cys218) within the CDK14 active site to form an irreversible covalent bond.

This guide details the mechanistic basis of this compound, its application in dissecting the G2/M phase transition, and the critical experimental frameworks required to isolate CDK14-specific effects from reversible off-target activity (specifically CDK2). Researchers must utilize the paired reversible control, FMF-04-159-R , and strict washout protocols to validate TAIRE-family dependence in Wnt signaling and cell proliferation studies.

Molecular Mechanism of Action[2][3][4][5][6]

Target Engagement and Selectivity

This compound targets the TAIRE family of CDKs, named for the conserved "TAIRE" motif in their activation loop. Its primary target is CDK14 (formerly PFTK1), which complexes with Cyclin Y to regulate Wnt signaling and cell cycle progression.

  • Binding Mode: Irreversible covalent modification.

  • Reactive Site: Cysteine 218 (C218) on CDK14.

  • Selectivity Profile: While highly potent against CDK14, this compound displays reversible off-target affinity for CDK2. The covalent mechanism is the critical differentiator, allowing researchers to wash out the compound—removing reversible CDK2 inhibition—while maintaining CDK14 blockade.

Table 1: Kinase Selectivity and Potency Profile

Target KinaseAssay TypeIC50 (nM)Binding Mode
CDK14 NanoBRET (Live Cell)~40 nMCovalent (Irreversible)
CDK16 Biochemical10 nMCovalent
CDK2 NanoBRET (Live Cell)~256 nMReversible
CDK1 Biochemical>1000 nMReversible
Signaling Pathway: The Wnt/LRP6 Axis

CDK14 acts as a priming kinase for the Wnt receptor LRP6. Upon complexing with Cyclin Y (CCNY), CDK14 phosphorylates LRP6 at G2/M, enhancing cell sensitivity to Wnt ligands. This phosphorylation recruits Axin, inhibiting the destruction complex and stabilizing


-catenin, which then drives the transcription of cell cycle regulators (e.g., MYC, CCND1).

G FMF This compound CDK14 CDK14 / Cyclin Y FMF->CDK14 Covalent Inhibition (C218) LRP6 LRP6 Receptor CDK14->LRP6 Phosphorylation pLRP6 p-LRP6 (Ser1490) LRP6->pLRP6 Activation Axin Axin Recruitment pLRP6->Axin Recruits BetaCat β-Catenin Stabilization Axin->BetaCat Inhibits Degradation G2M G2/M Progression BetaCat->G2M Transcriptional Activation

Figure 1: Mechanism of CDK14 inhibition by this compound. The compound covalently binds CDK14, preventing LRP6 phosphorylation and downstream Wnt/β-catenin driven G2/M progression.

Role in Cell Cycle Regulation[2][3]

The G2/M Checkpoint

Treatment with this compound results in an accumulation of cells in the G2/M phase. However, because CDK1 and CDK2 inhibition also cause G2/M arrest, distinguishing the specific contribution of CDK14 is challenging.

  • Observation: Cells treated with 1

    
    M this compound show increased G2/M DNA content.
    
  • Causality: The arrest is partially attributed to the loss of LRP6-mediated Wnt signaling, which is required for mitotic entry timing.

  • Confounding Factors: High concentrations (>1

    
    M) without washout may inhibit CDK2, exacerbating the arrest.
    
Therapeutic Implications

In Wnt-addicted cancers (e.g., specific colorectal or hepatocellular carcinomas), CDK14 inhibition sensitizes cells to mitotic stress. This compound serves as a probe to validate if a tumor type relies on the CDK14-LRP6 axis for proliferation.

Experimental Framework

To ensure scientific integrity, the following protocols utilize the "Washout Strategy" . This exploits the covalent nature of this compound to remove reversible off-target effects (CDK2) while maintaining CDK14 inhibition.

Protocol: Covalent Target Engagement (Washout Assay)

Objective: Confirm sustained inhibition of CDK14 after compound removal.

  • Cell Seeding: Seed HCT116 or relevant cells in 6-well plates.

  • Treatment:

    • Arm A: DMSO Control.

    • Arm B: this compound (1

      
      M).
      
    • Arm C: FMF-04-159-R (Reversible Control, 1

      
      M).
      
  • Incubation: Incubate for 4 hours at 37°C.

  • Washout (Critical Step):

    • Aspirate media.

    • Wash cells 3x with warm PBS.

    • Replenish with fresh, compound-free media.

    • Incubate for an additional 2–4 hours.

  • Analysis: Perform NanoBRET or Western Blot.

    • Result: Arm B (Covalent) will retain inhibition. Arm C (Reversible) will recover activity.

Protocol: Western Blotting for Downstream Signaling

Objective: Assess LRP6 phosphorylation status.

  • Lysis: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF).

  • SDS-PAGE: Resolve 30

    
    g protein on 8-10% gels.
    
  • Antibodies:

    • Primary: Anti-pLRP6 (Ser1490) [1:1000], Anti-Total LRP6, Anti-Cyclin Y.

    • Control: Anti-GAPDH or Vinculin.

  • Validation: A specific CDK14 effect is defined as a reduction in pLRP6 that persists after washout of this compound but recovers after washout of FMF-04-159-R.

Protocol: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify G2/M arrest.[2]

  • Synchronization (Optional): Double thymidine block to synchronize cells at G1/S if precise kinetic tracking is required.

  • Treatment: Treat cells with 1

    
    M this compound for 24 hours.
    
  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol for >2 hours.

  • Staining: Resuspend in PBS containing Propidium Iodide (50

    
    g/mL) and RNase A (100 
    
    
    
    g/mL).
  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Gating: Exclude doublets (FSC-A vs FSC-H) and quantify G0/G1, S, and G2/M populations.

Workflow Start Cell Culture (HCT116) Treat Treat 4h (1µM this compound) Start->Treat Wash Washout 3x PBS (Remove Reversible Off-Targets) Treat->Wash Covalent Bond Forms Recov Recovery Period (2-4h in Fresh Media) Wash->Recov CDK2 Inhibition Lost Assay Downstream Analysis Recov->Assay Measure CDK14-Specific Effect

Figure 2: The Washout Strategy. This workflow is mandatory to distinguish covalent CDK14 inhibition from reversible off-target effects on CDK2.

References

  • Ferguson, F. M., et al. (2019). "Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity."[1] Cell Chemical Biology, 26(6), 804-817.

  • Davidson, G., et al. (2009). "Cell cycle control of Wnt receptor activation." Developmental Cell, 17(6), 788-799.

  • Jiang, M., et al. (2009). "Cyclin Y is a novel conserved cyclin that interacts with PFTK1." FEBS Letters, 583(13), 2171-2178.

  • Tocris Bioscience. "this compound Product Datasheet." Bio-Techne.

Sources

Technical Guide: FMF-04-159-2 Applications in Cancer Research

[1]

Executive Summary

FMF-04-159-2 is a first-in-class, covalent chemical probe designed to target Cyclin-Dependent Kinase 14 (CDK14) and the related TAIRE family kinases (CDK16, CDK17, CDK18). Unlike non-selective CDK inhibitors (e.g., flavopiridol) or reversible CDK4/6 inhibitors (e.g., palbociclib), this compound utilizes a targeted acrylamide warhead to form an irreversible covalent bond with a non-catalytic cysteine residue (Cys218 ) unique to the TAIRE subfamily.

This guide details the mechanistic basis, experimental utility, and validated protocols for utilizing this compound to dissect CDK14-driven oncogenic signaling, particularly in Wnt-dependent cancers (e.g., colorectal, esophageal). It emphasizes the critical "washout" methodology required to distinguish on-target covalent efficacy from off-target reversible activity against CDK2.

Molecular Mechanism & Chemical Design[1]

Structural Logic

This compound was developed by hybridizing the scaffold of the pan-CDK inhibitor AT7519 with an electrophilic acrylamide warhead.

  • Scaffold (AT7519-derived): Provides ATP-competitive binding affinity to the CDK active site.

  • Warhead (Acrylamide): Positioned to react specifically with Cys218 located in the solvent-exposed region of the CDK14 ATP-binding pocket.

Selectivity Profile

While the scaffold confers affinity for multiple CDKs (including CDK2 and CDK10), the covalent mechanism grants this compound distinct temporal selectivity.

  • Covalent Targets (Irreversible): CDK14, CDK16, CDK17, CDK18 (TAIRE family).

  • Reversible Off-Targets: CDK2, CDK10.

Table 1: Kinase Selectivity Profile (HCT116 Cells)

Kinase TargetInteraction TypeIC50 (NanoBRET)Biochemical IC50
CDK14 Covalent (Irreversible) 39.6 nM 88 nM
CDK16Covalent (Irreversible)~10 nM10 nM
CDK2Reversible256 nM~200 nM
CDK10Reversible> 1 µMN/D

Critical Insight: The ~6-fold window between CDK14 and CDK2 is insufficient for selectivity in standard continuous-treatment assays. Washout experiments are mandatory to exploit the covalent nature of this compound.

Biological Context: The CDK14 Signaling Axis[1]

CDK14 (formerly PFTK1) is a critical regulator of the Wnt/

Pathway Visualization

The following diagram illustrates the intervention point of this compound within the Wnt signaling cascade and the cell cycle.

CDK14_PathwayFMFThis compoundCys218Cys218(Covalent Site)FMF->Cys218Covalent ModificationCDK14CDK14 / Cyclin YComplexLRP6LRP6 ReceptorCDK14->LRP6Phosphorylates (G2/M)G2MG2/M Cell CycleProgressionCDK14->G2MPromotesCys218->CDK14InactivatespLRP6p-LRP6(Phosphorylated)LRP6->pLRP6PrimingAxinAxin/GSK3 Destruction ComplexpLRP6->AxinInhibits RecruitmentWntWnt LigandWnt->LRP6ActivatesBetaCatBeta-CateninAccumulationAxin->BetaCatDegradation (Blocked)

Caption: this compound covalently binds Cys218 on CDK14, blocking LRP6 phosphorylation and arresting cells in G2/M.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, use of this compound must be paired with its reversible control, FMF-04-159-R . This control compound is structurally identical but lacks the reactive acrylamide warhead, preventing covalent bond formation.

The "Washout" Protocol (Gold Standard)

This protocol segregates CDK14 (covalent) efficacy from CDK2 (reversible) toxicity.

Materials:

  • Probe: this compound (10 mM DMSO stock).

  • Control: FMF-04-159-R (10 mM DMSO stock).

  • Cell Line: HCT116 (or other Wnt-dependent line).

  • Readout: Western Blot (p-LRP6, Total CDK14) or Cell Viability (CellTiter-Glo).

Workflow:

  • Seeding: Plate cells and allow to adhere for 24 hours.

  • Pulse Treatment: Treat cells with 1 µM of Probe or Control for 4 hours .

    • Rationale: 4 hours is sufficient for covalent saturation of CDK14 but minimizes long-term off-target exposure.

  • Washout (Critical Step):

    • Aspirate media containing the compound.

    • Wash cells 3x with warm PBS (or media).

    • Add fresh, compound-free media.

    • Mechanism:[1][2] This removes the reversible inhibitor (FMF-04-159-R) and the reversible fraction of this compound bound to CDK2. Only the covalently bound CDK14 remains inhibited.

  • Incubation: Incubate for an additional 2–24 hours depending on readout.

  • Harvest/Analysis:

    • Result A (Probe): Sustained inhibition of p-LRP6 or cell growth = CDK14 driven .

    • Result B (Control): Recovery of signaling/growth = Reversible effect (CDK2) .

Target Engagement Workflow

To verify the probe has engaged CDK14 inside the cell, use a competition pull-down assay with a biotinylated probe (Biotin-FMF-03-198-2).[3]

Engagement_WorkflowStep11. Treat Live Cells(this compound)Step22. LysisStep1->Step2Step33. Add Biotin-Probe(Biotin-FMF-03-198-2)Step2->Step3CompetitionStep44. StreptavidinPull-downStep3->Step4Step55. Western Blot(Anti-CDK14)Step4->Step5ResultLoss of Band =Successful EngagementStep5->Result

Caption: Competition assay: Pre-treatment with this compound blocks biotin-probe binding, resulting in signal loss.

Applications in Cancer Research

Colorectal Cancer (CRC)[1]
  • Rationale: CRC often exhibits Wnt pathway hyperactivation. CDK14 amplification is observed in subsets of CRC.

  • Application: Use this compound to determine if CDK14 is a driver of proliferation in APC-mutated lines.

  • Expected Outcome: G2/M arrest and reduced colony formation only under washout conditions if the tumor is CDK14-dependent.

Drug Resistance Studies[4]
  • Rationale: TAIRE kinases are frequent "off-targets" of clinical inhibitors (e.g., sunitinib, ibrutinib).

  • Application: Use this compound to model the specific contribution of CDK14 inhibition to the toxicity or efficacy profiles of multi-targeted kinase inhibitors.

References

  • Ferguson, F. M., et al. (2019).[1][4] "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." Cell Chemical Biology, 26(6), 804–817.

  • Jiang, J., et al. (2022). "Targeting the Wnt pathway in cancer: mechanisms and therapeutic implications." Signal Transduction and Targeted Therapy.

  • Tocris Bioscience. "this compound Product Datasheet."

  • Gray, N. S., & Ferguson, F. M. (2019).[4] "Covalent Kinase Inhibitors: Tool Generation and Application." Dana-Farber Cancer Institute Lab Protocols.

Technical Guide: FMF-04-159-2 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FMF-04-159-2 is a potent, covalent small-molecule inhibitor targeting Cyclin-Dependent Kinase 14 (CDK14/PFTK1) and the TAIRE family kinases. Originally developed to interrogate the "dark kinase" CDK14 in oncology, it has emerged as a high-value chemical probe in neurodegenerative research, specifically for Parkinson’s Disease (PD) and synucleinopathies.

This guide provides a rigorous technical framework for utilizing this compound to model neuroprotection. It details the compound's unique covalent mechanism, its capacity to reduce


-Synuclein (

-Syn) burden independent of classical degradation pathways, and validated protocols for both in vitro target engagement and in vivo intracerebroventricular (ICV) administration.

Part 1: Compound Profile & Mechanism of Action

Chemical Identity & Structural Logic

This compound is an acrylamide-functionalized pyrazole designed to achieve irreversible inhibition of CDK14.

  • Core Scaffold: Pyrazole-based ATP-competitive inhibitor.

  • Electrophile:

    
    -unsaturated acrylamide warhead.
    
  • Target Specificity: Forms a covalent thioether bond with Cysteine 218 (Cys218) , a residue unique to CDK14 within the CDK family (aligned with Val/Ala in others).

  • Selectivity Profile:

    • Covalent (Irreversible): CDK14.[1][2][3][4][5][6][7]

    • Reversible (Off-targets): CDK2, CDK16, CDK17, CDK18 (TAIRE family).

    • Control Compound:FMF-04-159-R (Saturated propionamide analog; reversible only).

The "Washout" Paradigm

Because this compound possesses reversible affinity for CDK2 and other TAIRE kinases, standard continuous treatment yields "pan-TAIRE" + CDK2 inhibition. To isolate CDK14-specific phenotypes, a washout strategy is mandatory.

  • Mechanism: The covalent bond at Cys218 retains CDK14 inhibition after compound removal, while the reversible inhibition of CDK2/16/17/18 washes away.

  • Implication: Experiments failing to perform washout steps may falsely attribute CDK2-driven phenotypes (e.g., G1/S arrest) to CDK14.

Part 2: Mechanistic Rationale in Neurodegeneration

CDK14 as a Regulator of -Synuclein

Recent studies (Parmasad et al.) have validated CDK14 as a critical regulator of


-Synuclein levels.
  • Effect: Inhibition of CDK14 by this compound significantly reduces total and phosphorylated (pSer129)

    
    -Syn levels in human neurons and rodent brains.[3]
    
  • Unique Clearance Mechanism: Unlike many clearance inducers (e.g., rapamycin), this compound-mediated reduction is independent of the Ubiquitin-Proteasome System (UPS) or Autophagy . Blocking these pathways does not prevent the reduction, suggesting a mechanism involving altered

    
    -Syn synthesis, trafficking, or metabolism.
    
  • Neuroprotection: In Pre-Formed Fibril (PFF) models, treatment mitigates the propagation of pathological

    
    -Syn aggregates and rescues motor deficits (e.g., grip strength).[2][3]
    
Visualization: Signaling & Mechanism

The following diagram illustrates the covalent engagement and the downstream effect on


-Synuclein.

G cluster_washout Washout Step FMF This compound (Inhibitor) CDK14 CDK14 (Active) Kinase Domain FMF->CDK14 Targets Cys218 Cys218 Residue FMF->Cys218 Acrylamide Warhead Reacts with -SH OffTargets CDK2 / TAIREs (Reversible Binding) FMF->OffTargets Reversible Association CDK14->Cys218 AlphaSyn α-Synuclein (Pathological Levels) CDK14->AlphaSyn Promotes Stability/Synthesis? Complex Covalent Complex (Irreversible Inhibition) Cys218->Complex Thioether Bond Complex->AlphaSyn Blocks Regulation ReducedSyn Reduced α-Syn Burden Complex->ReducedSyn Promotes Clearance OffTargets->FMF Dissociates Neurotox Neurotoxicity & Aggregation AlphaSyn->Neurotox Drives ReducedSyn->Neurotox Mitigates

Caption: Covalent inhibition of CDK14 by this compound at Cys218 blocks


-Synuclein accumulation, mitigating neurotoxicity. Off-target reversible binding is managed via washout.

Part 3: Experimental Protocols

Reconstitution & Storage
  • Solubility: Soluble in DMSO (up to ~20 mg/mL). Poor aqueous solubility.

  • Stock Prep: Dissolve powder in 100% anhydrous DMSO to 10 mM. Aliquot (avoid freeze-thaw) and store at -80°C.

  • Stability: The acrylamide warhead is reactive. Avoid buffers containing thiols (DTT,

    
    -ME) during incubation steps.
    
In Vitro: The "Pulse-Chase" Washout Protocol

Objective: Isolate CDK14-specific effects on


-Syn levels in neurons (e.g., iPSC-derived or SH-SY5Y).
  • Seeding: Plate cells to 70-80% confluency.

  • Treatment (Pulse): Treat cells with 500 nM – 1 µM this compound for 2–4 hours .

    • Control: Treat parallel wells with FMF-04-159-R (Reversible control) or DMSO.

  • Washout (Chase):

    • Aspirate media carefully.

    • Wash 3x with warm PBS or fresh media.

    • Replenish with fresh, compound-free media.

  • Incubation: Incubate for 18–72 hours (time required for

    
    -Syn turnover).
    
  • Readout: Lysis and Western Blot for Total

    
    -Syn and pSer129-
    
    
    
    -Syn.
    • Success Criteria: Reduction in

      
      -Syn in this compound washout group, but recovery of CDK2 activity (verified via p-Rb or cell cycle profiling).
      
In Vivo: Intracerebroventricular (ICV) Infusion

Due to limited blood-brain barrier (BBB) penetrance data or rapid peripheral clearance, direct CNS delivery is the validated method for murine models.

System: Alzet Osmotic Pumps (e.g., Model 2004 for 28 days). Dosage Target: 0.35 mg/kg/day release rate.

Formulation Protocol:

  • Vehicle: 50% DMSO / 50% PEG400 (High solubility required for pump reservoir concentration).

    • Note: Ensure vehicle compatibility with the specific pump model (Alzet pumps have specific DMSO limits; check manufacturer specs. Alternative: 5% DMSO / 5% Tween-80 / 90% Saline if concentration allows).

  • Calculation:

    
    
    
    • 
      : Concentration in pump (mg/mL)
      
    • 
      : Dose (0.35 mg/kg/day)
      
    • 
      : Weight of mouse (kg)
      
    • 
      : Pump release rate (mL/day)
      
  • Surgery: Stereotactic implantation of cannula into the lateral ventricle (Coords: -1.1 mm ML, -0.5 mm AP, -3.0 mm DV).[8]

  • Duration: Continuous infusion for 28 days in

    
    -Syn PFF or A53T transgenic mice.
    
Workflow Visualization

Workflow cluster_invitro In Vitro (Neurons) cluster_invivo In Vivo (Mouse Model) Start Experimental Design Step1 Pulse Treatment (1 µM, 2-4h) Start->Step1 StepA Formulation (DMSO/PEG Vehicle) Start->StepA Step2 Washout (3x) Remove Reversible Inhibition Step1->Step2 Step3 Incubation (18-72h) Allow Phenotype Emergence Step2->Step3 Step4 Assay: WB / ELISA (Total & pS129 α-Syn) Step3->Step4 StepB Stereotactic Surgery (ICV Cannula) StepA->StepB StepC Continuous Infusion (28 Days, 0.35 mg/kg/day) StepB->StepC StepD Behavioral & Histology (Grip Strength, Aggregates) StepC->StepD

Caption: Parallel workflows for validating CDK14 inhibition. The In Vitro arm emphasizes the washout step for specificity; the In Vivo arm utilizes ICV delivery for CNS bioavailability.

Part 4: Data Summary & Interpretation[7]

ReadoutExpected Result (this compound)Mechanistic Interpretation
NanoBRET (Target Engagement) IC50 ~40 nM (Maintained after washout)Irreversible covalent binding to CDK14.
Western Blot (

-Syn)
>50% Reduction in Total & pS129 levelsDisruption of CDK14-mediated

-Syn stability/metabolism.
Cell Cycle (FACS) Minimal G1/S arrest (Post-washout)Washout removes CDK2 inhibition (anti-proliferative off-target).
In Vivo Behavior Preserved Grip Strength (PFF Model)Prevention of neurotoxic

-Syn aggregate propagation.[2][3]
Histology Reduced pS129+ inclusions in CortexMitigation of synucleinopathy spreading.[2][3]

References

  • Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chemical Biology, 26(6), 804–817.

  • Parmasad, J. A., et al. (2022). Genetic and pharmacological reduction of CDK14 mitigates synucleinopathy.[2][3][4][7][8] bioRxiv (Preprint) / Cell Death & Disease (2024).

  • Jiang, Y., et al. (2009). PFTK1 regulates cell cycle progression and neuronal differentiation. Journal of Biological Chemistry, 284(36).

  • Perez-Riverol, Y., et al. (2019). The PRIDE database and related tools and resources in 2019: improving support for quantification data. Nucleic Acids Research. (Context for Proteomics data cited in Ferguson et al.).

Sources

Technical Guide: Cellular Target Engagement of FMF-04-159-2

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Cyclin-Dependent Kinase 14 (CDK14/PFTK1) & TAIRE Family Mechanism: Covalent Irreversible Inhibition Key Reference: Ferguson et al., Cell Chemical Biology (2019)

Executive Summary

FMF-04-159-2 is a chemical probe designed for the covalent inhibition of CDK14 (formerly PFTK1) and closely related TAIRE-family kinases (CDK16, CDK17, CDK18).[1][2][3] Unlike canonical CDK inhibitors that function via reversible ATP competition, this compound exploits a unique cysteine residue (Cys218 in CDK14) to form an irreversible covalent bond.

This guide details the validation of this compound target engagement in live cells. It emphasizes the necessity of distinguishing between covalent occupancy and reversible off-target effects (particularly against CDK2) by utilizing the matched reversible control, FMF-04-159-R .

Chemical Biology Profile

Mechanism of Action

This compound contains an electrophilic acrylamide warhead positioned to react with a non-catalytic cysteine located within the ATP-binding pocket of TAIRE kinases.

  • Primary Target: CDK14 (Cys218).

  • Selectivity Profile: High affinity for CDK14/16/17/18.

  • Off-Target Liability: CDK2 (Reversible binding).[1] Note: CDK2 lacks the target cysteine, preventing covalent modification.

  • Control Compound: FMF-04-159-R (Reversible analog lacking the reactive acrylamide, used to differentiate on-target covalent effects from off-target reversible binding).[1]

Signaling Context: The Wnt Pathway

CDK14, in complex with Cyclin Y (CCNY), phosphorylates LRP6 at Ser1490, a critical step in priming Wnt/


-catenin signaling. Inhibition of CDK14 by this compound blocks this phosphorylation, preventing signal transduction.

CDK14_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP6 Receptor Wnt->Frizzled Activates CCNY Cyclin Y (CCNY) CDK14 CDK14 (PFTK1) CCNY->CDK14 Activates LRP6_P p-LRP6 (Ser1490) CDK14->LRP6_P Phosphorylates FMF This compound (Inhibitor) FMF->CDK14 Covalent Modification (Cys218) Axin Axin Complex Destabilization LRP6_P->Axin Triggers BetaCat Beta-Catenin Accumulation Axin->BetaCat Stabilizes GeneExp Wnt Target Genes BetaCat->GeneExp Translocation

Figure 1: Mechanism of CDK14-mediated Wnt signaling and the intervention point of this compound.

Validating Target Engagement

To rigorously prove this compound engagement in cells, researchers must employ orthogonal assays. Relying solely on phenotypic outcomes (e.g., cell death) is insufficient due to potential CDK2 off-target toxicity.

Strategy A: NanoBRET™ Target Engagement (The Gold Standard)

This biophysical assay measures the displacement of a fluorescent tracer from the kinase ATP pocket in live cells.

  • Principle: Energy transfer occurs between a NanoLuc-CDK14 fusion (Donor) and a cell-permeable fluorescent tracer (Acceptor). This compound binding displaces the tracer, decreasing the BRET signal.

  • Advantage: Allows calculation of absolute intracellular affinity and residence time.

Strategy B: Covalent Washout (Hysteresis Analysis)

Because this compound binds covalently, its inhibition should persist even after the free compound is washed out of the media.

  • Protocol Logic: Treat cells

    
     Wash extensively 
    
    
    
    Incubate in compound-free media
    
    
    Assay for target activity (or tracer binding).
  • Result: this compound should show sustained inhibition, whereas the reversible control (FMF-04-159-R) should lose potency immediately upon washout.

Strategy C: Chemoproteomic Competition (Pull-down)

Using a biotinylated probe (e.g., Biotin-FMF-03-198-2 ) to pull down available CDK14. Pre-treatment with "cold" this compound blocks the biotin-probe binding.

Experimental Protocols

Protocol 1: Covalent Washout Analysis (Western Blot Readout)

Objective: Confirm irreversible inhibition of CDK14 substrate phosphorylation (p-LRP6 or p-CDK14/CyclinY complex markers).

Materials:

  • Cell Line: HEK293T or HCT116 (Wnt-active).

  • Compounds: this compound and FMF-04-159-R.[1][2][4][5]

  • Antibodies: Anti-CDK14, Anti-pLRP6 (S1490).

Step-by-Step Workflow:

  • Seeding: Plate cells in 6-well plates and grow to 70% confluence.

  • Treatment:

    • Group A (Constitutive): Treat with 1

      
      M this compound for 4 hours.
      
    • Group B (Washout): Treat with 1

      
      M this compound for 1 hour, wash 3x with warm PBS, add fresh media, incubate for 3 hours.
      
    • Group C (Reversible Control): Treat with 1

      
      M FMF-04-159-R (follow Group B washout protocol).
      
    • Group D (DMSO): Vehicle control.

  • Stimulation (Optional): If looking at p-LRP6, stimulate with Wnt3a-conditioned media for the final hour.

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Analysis: Western Blot.

    • Success Criteria: Group B (Washout) must show similar inhibition levels to Group A. Group C (Reversible Washout) must show restored signaling (bands similar to DMSO).

Protocol 2: NanoBRET™ TE Assay

Objective: Quantify intracellular affinity (


) and residence time.

NanoBRET_Workflow Step1 Transfect Cells (NanoLuc-CDK14) Step2 Add Tracer K-5 + Test Compound Step1->Step2 Step3 Equilibration (2 hours @ 37°C) Step2->Step3 Step4 Add Substrate (Nano-Glo) Step3->Step4 Step5 Measure BRET (450nm / 610nm) Step4->Step5

Figure 2: Workflow for NanoBRET target engagement assay.

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc-CDK14 plasmid.

  • Tracer Selection: Use Promega Tracer K-5 or K-4 (empirically determined for CDK family).

  • Treatment: Add this compound in a dose-response series (e.g., 0 nM to 10

    
    M).
    
  • Measurement: Read Donor emission (450nm) and Acceptor emission (610nm). Calculate BRET ratio.

  • Calculation:

Data Interpretation & Troubleshooting

Expected Quantitative Profile
ParameterThis compound (Covalent)FMF-04-159-R (Reversible)Interpretation
Biochemical

~80-100 nM~150 nMPotency is driven by the scaffold; covalent bond adds durability.
Cellular

(NanoBRET)
~40 nM~560 nMCovalent accumulation in cells leads to higher apparent potency over time.
Washout Activity Retained (>80%)Lost (<20%)Critical validation step. Proves irreversibility.
CDK2 Off-Target ~250 nM~500 nMMonitor closely. Use <1

M to maintain window.
Common Pitfalls
  • Over-dosing: At concentrations >1

    
    M, this compound engages CDK2 significantly. This confounds phenotypic data (e.g., cell cycle arrest may be CDK2-driven, not CDK14-driven). Always titrate. 
    
  • Missing Control: Experiments lacking FMF-04-159-R are scientifically invalid for claiming covalent mechanism.

  • Lysis Buffer: For Western blots looking at p-LRP6, ensure buffer includes Deubiquitinase inhibitors (e.g., PR-619) if studying degradation, though standard phosphatase inhibitors are sufficient for phosphorylation.

References

  • Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." Cell Chemical Biology, 26(6), 804-817.

    • [5]

  • Jiang, J., et al. (2022).

  • Gray Lab (Stanford) / Dana-Farber Cancer Institute. "this compound Probe Summary."

Sources

Definitive Technical Guide: The Selectivity Profile of FMF-04-159-2

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: FMF-04-159-2 (Covalent CDK14/TAIRE Inhibitor) Primary Reference: Ferguson et al., Cell Chemical Biology (2019)

Executive Summary

This compound is a first-in-class, covalent chemical probe designed to target CDK14 (PFTK1) and the wider TAIRE family kinases (CDK16, 17, 18). Unlike conventional ATP-competitive inhibitors that rely solely on non-covalent interactions, this compound leverages a targeted acrylamide warhead to form an irreversible covalent bond with a non-catalytic cysteine residue (Cys218 in CDK14).

For researchers, the critical utility of this compound lies in its kinetic selectivity . While it possesses reversible off-target activity against CDK2 , its covalent mechanism allows for a "pulse-washout" experimental paradigm that functionally isolates CDK14 inhibition, effectively silencing the off-target noise. This guide details the selectivity profile and the mandatory protocols required to use this probe with scientific rigor.

Chemical Biology & Mechanism of Action

Structural Logic

This compound is built upon an aminopyrazole scaffold (derived from the pan-CDK inhibitor AT7519). The critical modification is the addition of a dimethylamino-butenamide "warhead."

  • Scaffold: Binds the ATP-binding hinge region (confers general CDK affinity).

  • Warhead: A Michael acceptor positioned to react with a specific cysteine located in the solvent-front region of the ATP pocket.

The Cys218 Target

The selectivity of this compound is driven by the presence of a cysteine residue at position 218 (CDK14 numbering). This cysteine is rare across the human kinome but conserved within the TAIRE family (CDK14, 16, 17, 18).

  • Mechanism: Nucleophilic attack by the thiol of Cys218 onto the

    
    -carbon of the acrylamide warhead.
    
  • Result: Irreversible inhibition of CDK14 kinase activity.

Visualizing the Selectivity Logic

The following diagram illustrates the kinetic differentiation between the covalent target (CDK14) and the reversible off-target (CDK2).[1]

SelectivityLogic cluster_Targets Target Engagement (Incubation) cluster_Washout Post-Washout State Compound This compound (1 µM) CDK14 CDK14 (Target) Cys218 Present Compound->CDK14 Covalent Binding (Fast) CDK2 CDK2 (Off-Target) No Cys218 Compound->CDK2 Reversible Binding (Equilibrium) CDK14_Inh CDK14-Probe Complex (Irreversible) CDK14->CDK14_Inh Washout Step (Media Change) CDK2_Free CDK2 Active (Probe Removed) CDK2->CDK2_Free Dissociation

Figure 1: Kinetic Selectivity Strategy. The covalent bond allows retention of CDK14 inhibition after compound washout, while CDK2 activity is restored.

Selectivity Profile Data

The following data aggregates biochemical and cellular profiling results. Note the narrow window between CDK14 and CDK2 in standard assays, highlighting the necessity of the washout protocol.

Potency Profile (Quantitative)
Target KinaseAssay TypeIC50 / Kd (nM)Interaction Type
CDK14 NanoBRET (Cellular)39.6 nM Covalent (Irreversible)
CDK16 LanthaScreen (Biochem)10 nMCovalent
CDK18 Biochemical<100 nMCovalent
CDK2 NanoBRET (Cellular)256 nM Reversible
CDK10 KiNativ~1000 nMReversible
GSK3

Biochemical>1000 nMWeak Reversible
Kinome-Wide Selectivity (KiNativ)

In HCT116 cells treated with 1 µM this compound, proteome-wide profiling identified the TAIRE family as the primary targets.

  • High Selectivity: >90% inhibition of CDK14, CDK16, CDK17.[2]

  • Moderate Off-Targets: CDK2 showed partial occupancy.

  • Clean Profile: Minimal engagement of other typical CDK off-targets (e.g., CDK1, CDK4/6, CDK7, CDK9) at 1 µM.

Experimental Protocols (Field-Proven)

To ensure scientific integrity, you must control for the reversible CDK2 inhibition. Using this compound without a washout step is not recommended for validating CDK14-specific phenotypes.

The "Pulse-Washout" Protocol (Mandatory for Selectivity)

This protocol deconvolutes CDK14 effects from CDK2 effects.

Materials:

  • This compound (10 mM DMSO stock).

  • FMF-04-159-R (Reversible negative control - Essential ).

  • Cell culture media (pre-warmed).

  • PBS (37°C).

Workflow:

  • Seeding: Seed cells to reach 70-80% confluency.

  • Pulse Treatment: Treat cells with 1.0 µM this compound for 4 hours .

    • Rationale: 4 hours is sufficient for complete covalent modification of CDK14 (saturation) but minimizes duration of off-target stress.

  • Washout (Critical Step):

    • Aspirate media containing the compound.

    • Wash gently 3x with warm PBS.

    • Add fresh, compound-free media.

    • Incubate for 2 to 24 hours (depending on phenotypic endpoint).

  • Validation:

    • Perform Western Blot or functional assay.

    • Control: Parallel wells treated with FMF-04-159-R (reversible analog) must show loss of inhibition after washout. If the effect persists with the reversible control, the phenotype is not target-driven or washout was insufficient.

Target Engagement Verification (Western Blot)

Since there is no phosphor-CDK14 antibody that directly reports on activity, use a mobility shift or competition assay if available, or rely on downstream substrate phosphorylation (e.g., phosphorylation of LRP6 or other Wnt components, though these are context-dependent).

Best Practice: Use the FMF-04-159-R (reversible control) side-by-side.

  • Lane 1: DMSO

  • Lane 2: this compound (Washout) -> Phenotype Present

  • Lane 3: FMF-04-159-R (Washout) -> Phenotype Absent

Implications for Drug Development

The TAIRE Family Redundancy

This compound is a pan-TAIRE inhibitor.[1] CDK14, 16, 17, and 18 share high sequence homology in the ATP pocket and the Cys218 residue.

  • Insight: It is currently impossible to selectively inhibit CDK14 over CDK16 using this chemotype. Biological interpretation must account for pan-TAIRE inhibition.

  • Safety: TAIRE kinases are often redundant; simultaneous inhibition may be required to observe a therapeutic effect in Wnt-driven cancers.

CDK2 Safety Window

The safety margin is approximately 6-fold (40 nM vs 256 nM). In vivo, maintaining free drug concentration between these values is challenging. Therefore, this compound is primarily a cellular tool compound , not a clinical candidate.

Visualizing the TAIRE Pathway Context

Understanding where CDK14 fits helps interpret the data generated using this compound.

TAIRE_Pathway cluster_KinaseComplex Kinase Complex Wnt Wnt Ligand Receptor LRP5/6 Receptor Wnt->Receptor Substrate LRP6 Phosphorylation (PPPSP Motif) Receptor->Substrate Priming CDK14 CDK14 (PFTK1) CycY Cyclin Y CDK14->CycY Binding CDK14->Substrate Phosphorylates Signaling Beta-Catenin Stabilization Substrate->Signaling Activates Inhibitor This compound Inhibitor->CDK14 Inhibits

Figure 2: CDK14 Signaling Context. This compound blocks the phosphorylation of LRP6, a critical step in Wnt/Beta-catenin signaling.

References

  • Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." Cell Chemical Biology, 26(6), 804-817.

  • Ferguson, F. M., et al. (2019). "Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14." Bioorganic & Medicinal Chemistry Letters, 29(12), 1532-1536.

  • Tocris Bioscience. "this compound Product Datasheet."

Sources

The TAIRE Family Kinases: Molecular Architecture & Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

The biological function of TAIRE family kinases (CDK14–18) represents a critical, yet historically understudied, frontier in signal transduction. Unlike the canonical cell-cycle CDKs (CDK1, CDK2) that rely on oscillating Cyclins A, B, D, or E, the TAIRE family is governed by a distinct regulatory paradigm involving Cyclin Y , 14-3-3 proteins , and plasma membrane recruitment.

This technical guide synthesizes the molecular architecture, physiological roles, and therapeutic potential of these kinases, designed for researchers and drug developers.

Executive Summary

The TAIRE family comprises five serine/threonine kinases within the CMGC superfamily, defined by a variant motif in the


C-helix of the kinase domain: PCTAIRE  (CDK16, 17, 18) and PFTAIRE  (CDK14, 15).[1][2] Unlike canonical CDKs that drive cell cycle transitions via soluble cyclin complexes, TAIRE kinases function primarily at the plasma membrane  and in vesicle trafficking , regulating processes from spermatogenesis to Wnt signaling. Their activation requires a unique tripartite complex with Cyclin Y (CCNY)  and 14-3-3 proteins , presenting a novel "switch" mechanism for therapeutic targeting in oncology and neurodegeneration.

Molecular Architecture & Classification

The TAIRE Motif Definition

The defining feature of this subfamily is the substitution of the canonical PSTAIRE sequence (found in CDK1/2) with PCTAIRE or PFTAIRE in the


C-helix. This helix is the structural anchor for cyclin binding. The variation alters the hydrophobic interface, necessitating a specialized cyclin partner: Cyclin Y  or Cyclin Y-like 1 (CCNYL1) .
SubfamilyGene SymbolProtein NameKey MotifPrimary Tissue Expression
PFTAIRE CDK14PFTK1PFTAIREUbiquitous; High in testis/brain
CDK15PFTK2PFTAIREBrain, Testis, Kidney
PCTAIRE CDK16PCTK1PCTAIRETestis (Spermatids), Brain
CDK17PCTK2PCTAIREBrain (Neurons)
CDK18PCTK3PCTAIREBrain, Testis
The Regulatory Triad: TAIRE-Cyclin Y-14-3-3

Canonical CDKs are activated simply by cyclin binding and T-loop phosphorylation. TAIRE kinases require a third component.

  • Cyclin Y Recruitment: CCNY contains an N-terminal myristoylation signal, tethering the complex to the plasma membrane.[3]

  • Phospho-Priming: CCNY must be phosphorylated at Ser100 and Ser326 .

  • 14-3-3 Locking: These phospho-sites recruit 14-3-3 proteins , which act as a "molecular glue" to stabilize the TAIRE-CCNY interaction. Without 14-3-3, the affinity between TAIRE kinases and Cyclin Y is physiologically insufficient for activation.

Diagram 1: The TAIRE Activation Mechanism

TAIRE_Activation CDK_Inactive TAIRE Kinase (Inactive) Complex Active Ternary Complex (TAIRE-CCNY-14-3-3) CDK_Inactive->Complex Recruitment CCNY Cyclin Y (Myristoylated) P_CCNY Phospho-Cyclin Y (pSer100/326) CCNY->P_CCNY Priming Kinase (e.g., CDK14 auto?) P_CCNY->Complex + 14-3-3 Binding Proteins_1433 14-3-3 Proteins Proteins_1433->Complex Stabilization Membrane Plasma Membrane Complex->Membrane Membrane Anchoring

Caption: The TAIRE activation triad. 14-3-3 proteins stabilize the interaction between the kinase and phosphorylated Cyclin Y, anchoring the holoenzyme to the membrane.

Physiological Functions

Spermatogenesis (CDK16)

CDK16 is indispensable for male fertility.[4][5]

  • Mechanism: It regulates the formation of the sperm head and the assembly of the acrosome.

  • Cargo Transport: CDK16 interacts with COPII vesicle components. It phosphorylates NSF (N-ethylmaleimide-sensitive factor) at Ser569, facilitating the disassembly of SNARE complexes required for membrane fusion during acrosome biogenesis.

  • Phenotype: Cdk16 knockout mice are viable but male-sterile due to malformed spermatozoa (round-headed sperm).

Wnt Signaling (CDK14)

CDK14 acts as a critical amplifier of Wnt/


-catenin signaling.
  • Mechanism: The CDK14-Cyclin Y complex phosphorylates the Wnt co-receptor LRP6 at G2/M-specific sites (Ser1490). This phosphorylation primes LRP6 for further activation by CK1

    
    , enhancing signal transduction upon Wnt ligand binding.
    
  • Implication: This couples cell cycle progression (G2/M) with cell fate determination (Wnt), ensuring Wnt responsiveness peaks prior to mitosis.

Neuronal Physiology (CDK17/18)

Highly expressed in post-mitotic neurons, these kinases regulate cytoskeletal dynamics.

  • CDK17: Modulates dendrite development and neuronal migration.

  • CDK18: Implicated in Tau phosphorylation .[6] Aberrant CDK18 activity contributes to the hyperphosphorylation of Tau seen in Alzheimer's disease neurofibrillary tangles.[6] It also plays a role in DNA damage response (ATR signaling) in replicating cells.

Pathological Implications & Drug Discovery

Oncology
  • CDK14 (PFTK1): Overexpressed in colorectal, hepatocellular, and breast cancers. It functions as an oncogene by driving Wnt signaling and non-canonical cell cycle progression.

  • CDK16 (PCTK1): Associated with high-grade prostate cancer and melanoma.

Therapeutic Targeting

Developing selective inhibitors is challenging due to the high ATP-pocket homology among CDKs. However, the unique Cys residue in the TAIRE motif (e.g., Cys206 in CDK16) offers a handle for covalent inhibitors .

  • Lead Compound: FMF-04-159-2

    • Mechanism:[2][5][7][8] Covalent modification of the non-catalytic cysteine in the TAIRE helix.

    • Selectivity: Pan-TAIRE (CDK14/16/17/18) with reduced activity against CDK1/2.[2]

    • Effect: Induces G2/M arrest and suppresses Wnt signaling in cancer models.

Diagram 2: TAIRE Signaling & Disease Pathways

TAIRE_Pathways CDK16 CDK16 (PCTAIRE1) NSF NSF (Vesicle Fusion) CDK16->NSF Phosphorylates S569 CDK14 CDK14 (PFTAIRE1) LRP6 LRP6 (Wnt Receptor) CDK14->LRP6 Phosphorylates S1490 CDK18 CDK18 (PCTAIRE3) Tau Tau Protein (Microtubules) CDK18->Tau Hyperphosphorylation Sperm Spermatogenesis (Acrosome Formation) NSF->Sperm Enables Fusion Cancer Tumorigenesis (Colorectal/Breast) LRP6->Cancer Hyperactive Wnt AD Alzheimer's Pathology Tau->AD Neurofibrillary Tangles

Caption: Distinct signaling axes of TAIRE kinases linking them to fertility, cancer, and neurodegeneration.

Experimental Protocols

Protocol 1: Reconstituting Active TAIRE Kinase In Vitro

Rationale: TAIRE kinases expressed in bacteria (E. coli) are inactive because they lack Cyclin Y and the necessary eukaryotic post-translational modifications (phosphorylation) required for 14-3-3 binding.

Workflow:

  • Expression System: Use HEK293T or Sf9 insect cells .

  • Transfection: Co-transfect plasmids encoding:

    • FLAG-tagged CDK14/16.

    • HA-tagged Cyclin Y (CCNY).

    • (Optional but recommended) Myc-tagged 14-3-3

      
      .
      
  • Lysis: Lyse cells in buffer containing phosphatase inhibitors (NaF, Na3VO4) to preserve the CCNY phosphorylation.

  • Purification: Immunoprecipitate with anti-FLAG beads.

    • QC Step: Western blot for HA (Cyclin Y) and endogenous/Myc 14-3-3 to confirm complex formation.

  • Kinase Assay:

    • Substrate: Myelin Basic Protein (MBP) or Histone H1. (Note: They are less active on Histone H1 than CDK1/2; MBP is preferred).

    • Reaction: Incubate with [

      
      -32P]ATP or ATP-
      
      
      
      -S for 30 min at 30°C.
    • Readout: Scintillation counting or Western blot (anti-phospho-substrate).

Protocol 2: Monitoring Membrane Localization

Rationale: To verify functional activation, one must confirm membrane recruitment.

  • Tagging: Generate GFP-CDK16 and RFP-Cyclin Y constructs.

  • Mutant Controls: Include a Cyclin Y G2A mutant (myristoylation deficient).

  • Imaging: Confocal microscopy.

    • Result: WT complex localizes to the plasma membrane. G2A mutant restricts the complex to the cytoplasm/nucleus, rendering the kinase functionally impaired for surface receptor signaling.

References

  • Malumbres, M. (2014). Cyclin-dependent kinases.[2] Genome Biology, 15(6), 122. Link

  • Mikolcevic, P., et al. (2012). Cyclin-dependent kinase 16/PCTAIRE kinase 1 is activated by cyclin Y and is essential for spermatogenesis. Molecular and Cellular Biology, 32(4), 868-879. Link

  • Davidson, G., et al. (2009). Cell cycle control of Wnt receptor activation. Developmental Cell, 17(6), 788-799. Link

  • Ferguson, F.M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chemical Biology, 26(6), 804-817. Link

  • Shu, F., et al. (2007). CDK14/Cyclin Y regulates cell cycle progression and Wnt signaling. Proceedings of the National Academy of Sciences, 104(24), 9910-9915. Link

Sources

Methodological & Application

Application Note: FMF-04-159-2 — Covalent Inhibition of CDK14 and TAIRE Family Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FMF-04-159-2 experimental protocol for cell culture Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide details the experimental protocols for This compound , a potent, selective, and covalent inhibitor of CDK14 (Cyclin-Dependent Kinase 14) and related TAIRE family kinases (CDK16, CDK17, CDK18). Unlike reversible inhibitors, this compound targets a non-catalytic cysteine residue (Cys218 in CDK14) within the kinase domain, enabling sustained target engagement. This application note provides a self-validating workflow to distinguish between covalent (CDK14) and reversible off-target (e.g., CDK2) inhibition, alongside functional assays monitoring LRP6 phosphorylation in the Wnt signaling pathway.

Compound Profile & Handling
ParameterSpecificationNotes
Compound Name This compoundActive Covalent Probe
Negative Control FMF-04-159-RReversible Analog (Structurally similar, lacks electrophile)
Primary Target CDK14 (PFTK1)Covalent modification at Cys218
Secondary Targets CDK16, CDK17, CDK18Pan-TAIRE family inhibition
Off-Targets CDK2, CDK10Reversible inhibition only (cleared by washout)
MW 683.01 g/mol
Solubility DMSO (up to 100 mM)Avoid alcohols (ethanol) for stock storage to prevent solvolysis of the electrophile.[1]
Storage -80°C (Solid/Stock)Stable for >6 months. Avoid repeated freeze-thaw cycles.

Handling Directive: this compound contains an electrophilic acrylamide warhead. While stable in standard cell culture media (DMEM/RPMI + 10% FBS) for the duration of typical assays (up to 24h), do not pre-incubate the compound in media containing high concentrations of thiols (e.g., β-mercaptoethanol) prior to adding to cells, as this will quench the probe.

Biological Context: CDK14 in Wnt Signaling[2][3][4][5][6]

CDK14, complexed with Cyclin Y, is a critical regulator of the Wnt signaling pathway, specifically during the G2/M phase of the cell cycle.[2][3][4][5] It phosphorylates the Wnt co-receptor LRP6 at Ser1490, priming the cell for Wnt signal transduction.[2]

Mechanistic Pathway Diagram

G Wnt Wnt Ligand pLRP6 p-LRP6 (Ser1490) (Primed Receptor) Wnt->pLRP6 Activation LRP6 LRP6 Receptor (Unprimed) LRP6->pLRP6 Priming CDK14 CDK14 / Cyclin Y Complex CDK14->LRP6 Phosphorylates (G2/M Phase) FMF This compound (Covalent Inhibitor) FMF->CDK14 Irreversible Inhibition Signal β-Catenin Stabilization Wnt/STOP Signaling pLRP6->Signal Transduction

Caption: CDK14/Cyclin Y primes LRP6 for Wnt signaling via phosphorylation.[2][3][4][6] this compound covalently blocks this step.

Core Protocol 1: Self-Validating "Washout" Assay

Objective: To confirm CDK14 inhibition is driven by covalent bonding and to eliminate off-target effects from reversible kinases (e.g., CDK2). Principle: Reversible inhibitors wash out of the ATP pocket upon media change; covalent inhibitors remain bound.

Materials
  • Cell Line: HCT116 or HEK293T (High CDK14 expression).

  • Reagents: this compound, FMF-04-159-R (Control), PBS, Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors).

  • Readout: Western Blot for Target Engagement (via Streptavidin pull-down if using a biotinylated probe) or Functional Readout (p-LRP6, see Protocol 2). Alternatively, NanoBRET is the gold standard if available.

Step-by-Step Workflow
  • Seeding:

    • Seed cells in 6-well plates at 0.5 × 10⁶ cells/well.

    • Incubate overnight to achieve 70-80% confluency.

  • Treatment (Pulse):

    • Prepare media containing 1.0 µM this compound or FMF-04-159-R.

    • Treat cells for 1 hour . (Sufficient for covalent bond formation).

  • Washout (The Validation Step):

    • Group A (No Wash): Harvest immediately after 1h.

    • Group B (Washout):

      • Aspirate media.

      • Wash 3x with warm PBS (crucial to remove unbound compound).

      • Add fresh, compound-free media.

      • Incubate for 2 to 4 hours .

  • Lysis & Readout:

    • Lyse cells on ice.

    • If using Biotin-Probe Competition: Incubate lysate with biotin-tagged FMF-03-198-2 (1 µM) for 1h, then pull down with Streptavidin beads. Blot for CDK14.

      • Interpretation: If this compound is covalent, the binding site is blocked, and the biotin-probe cannot bind (Signal Loss). This blockade persists even after Washout (Group B).

    • If using Functional Readout: Proceed to Protocol 2.

Experimental Logic Diagram (Washout)

Washout Start Cell Culture Treat Treat 1h (1 µM this compound) Start->Treat Branch Decision Point Treat->Branch NoWash No Wash (Harvest Immediately) Branch->NoWash Group A Wash Washout 3x PBS + 4h Recovery Branch->Wash Group B Result1 CDK14: Inhibited CDK2: Inhibited NoWash->Result1 Result2 CDK14: Inhibited (Covalent) CDK2: Active (Reversible) Wash->Result2

Caption: Washout strategy isolates covalent efficacy. Group B represents the specific CDK14 inhibition profile.

Core Protocol 2: Functional LRP6 Phosphorylation Assay

Objective: To assess the downstream physiological effect of CDK14 inhibition on Wnt signaling priming. Note: CDK14 activity peaks in G2/M. Asynchronous cells may show weak signal; G2/M arrest is recommended for robust data.

Reagents
  • Nocodazole: To arrest cells in G2/M.[2]

  • Antibodies: anti-pLRP6 (Ser1490), anti-Total LRP6, anti-GAPDH.

Step-by-Step Methodology
  • Synchronization (G2/M Arrest):

    • Seed HEK293T cells.

    • Treat with 100 ng/mL Nocodazole for 16–18 hours.

    • Verification: Cells should round up (mitotic shake-off morphology).

  • Inhibitor Treatment:

    • While maintaining Nocodazole (to keep arrest), add This compound at varying concentrations (e.g., 0, 100, 500, 1000 nM).

    • Include FMF-04-159-R (1 µM) as the negative control.

    • Incubate for 2–4 hours .

  • Lysis:

    • Wash cells gently with PBS (cells are loosely attached due to arrest; use centrifugation if necessary).

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Ser1490 is labile).

  • Western Blot Analysis:

    • Load 20-30 µg protein/lane.

    • Blot for p-LRP6 (Ser1490) .[2]

Data Interpretation Table
Treatmentp-LRP6 (S1490) SignalInterpretation
DMSO (G2/M Arrest) High (++++)CDK14/Cyclin Y is active during mitosis.[2]
This compound (1 µM) Low/Absent (-)Covalent inhibition of CDK14 blocks priming.
FMF-04-159-R (1 µM) Moderate (++)Reversible inhibition is less potent; partial signal retention.
This compound (Washout) Low (+)Sustained inhibition due to covalent bond.[1]
Troubleshooting & Optimization
  • Issue: Weak p-LRP6 Signal.

    • Cause: Low basal CDK14 activity in asynchronous cells.

    • Solution: Ensure Nocodazole arrest is effective. Verify CDK14 expression in your specific cell line (HCT116 and HEK293T are validated).

  • Issue: Toxicity.

    • Cause: Prolonged G2/M arrest combined with CDK inhibition can induce apoptosis.

    • Solution: Limit compound treatment to <6 hours when combined with Nocodazole.

  • Issue: Precipitation.

    • Cause: Aqueous crash-out at >10 µM.

    • Solution: Keep DMSO concentration <0.5% in final media. Do not prepare intermediate dilutions in PBS; dilute directly from DMSO stock into media.

References
  • Ferguson, F. M., et al. (2019). Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity. Cell Chemical Biology, 26(6), 804-817.

  • Davidson, G., et al. (2009). Cell cycle control of Wnt receptor activation.[3][4] Developmental Cell, 17(6), 788-799.[3] (Establishes CDK14/LRP6 mechanism).

  • Jiang, J., et al. (2013). Covalent Structural Probes for Kinases. Annual Review of Pharmacology and Toxicology.

Sources

how to perform FMF-04-159-2 washout experiment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing Covalent Engagement of CDK14 using FMF-04-159-2 Washout Assays

Abstract

This application note details the experimental protocol for performing washout experiments with This compound , a covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14/PFTK1). Unlike reversible inhibitors, this compound forms a permanent covalent bond with Cys218 of CDK14. This protocol is designed to validate this irreversible binding mode by comparing the inhibitory activity of this compound against its reversible analog, FMF-04-159-R , after the removal of free compound. The downstream readout focuses on the phosphorylation status of the CDK14 substrate LRP6 (Ser1490) or cellular target engagement.

Introduction & Mechanism of Action

This compound is a pyrimido-diazepinone-based compound developed by the Gray Lab (Dana-Farber Cancer Institute). It functions as a "pan-TAIRE" kinase inhibitor with high potency for CDK14 and CDK16.[1]

  • Covalent Mechanism: The compound contains an electrophilic acrylamide "warhead" that undergoes a Michael addition reaction with a specific nucleophilic cysteine residue (Cys218 ) located within the ATP-binding pocket of CDK14.

  • The Washout Principle: In a standard equilibrium assay, both reversible and covalent inhibitors reduce target activity. However, if the free compound is washed away:

    • Reversible Inhibitors (e.g., FMF-04-159-R): Dissociate from the target (

      
      ), restoring kinase activity.
      
    • Covalent Inhibitors (this compound): Remain bound (

      
      ), resulting in sustained inhibition despite the absence of free drug.
      
Visualizing the Covalent Engagement

G CDK14 CDK14 (Active) Complex_Rev Reversible Complex (Non-covalent) CDK14->Complex_Rev + Inhibitor Inhibitor This compound (Electrophile) Inhibitor->Complex_Rev Complex_Cov Covalent Adduct (Irreversible at Cys218) Complex_Rev->Complex_Cov Michael Addition (k_inact) Washout Washout Step (Remove Free Drug) Complex_Cov->Washout Outcome Sustained Inhibition Washout->Outcome Activity Remains Blocked

Figure 1: Mechanism of covalent inhibition by this compound. The formation of the covalent adduct prevents enzyme recovery after washout.

Experimental Design

To scientifically validate the covalent nature, you must compare the covalent probe against a matched reversible control.

Experimental GroupCompoundMechanismExpected Result (Post-Washout)
Negative Control DMSOInertFull Kinase Activity (High p-LRP6)
Experimental This compound CovalentInhibited Activity (Low p-LRP6)
Reversible Control FMF-04-159-R ReversibleRecovered Activity (High p-LRP6)

Key Reagents:

  • Cell Line: HCT116 or HEK293T (High endogenous CDK14/LRP6 expression).

  • Compounds: this compound and FMF-04-159-R (10 mM stocks in DMSO).

  • Readout: Western Blot for Phospho-LRP6 (Ser1490) (Cell Signaling Tech or equivalent) or NanoBRET Target Engagement.

Detailed Washout Protocol

Step 1: Cell Seeding
  • Seed HCT116 cells in 6-well plates at a density of

    
     cells/well.
    
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and recovery.

Step 2: Compound Treatment (Pulse)

Objective: Saturate the binding site to allow covalent bond formation.

  • Prepare 1 µM working solutions of this compound and FMF-04-159-R in warm culture media. (DMSO concentration should be <0.1%).

  • Aspirate old media from cells.

  • Add 2 mL of compound-containing media to respective wells.

  • Incubate for 1 hour at 37°C. Note: 1 hour is sufficient for the fast kinetics of this compound.

Step 3: The Washout (Critical)

Objective: Completely remove unbound drug from the supernatant and intracellular equilibrium.

  • Aspirate the drug-containing media completely.

  • Wash 1: Gently add 3 mL of warm PBS (or media), swirl gently, and aspirate.

  • Wash 2: Repeat with 3 mL warm PBS/media.

  • Wash 3: Repeat with 3 mL warm PBS/media.

    • Tip: Thorough washing is essential. Residual reversible inhibitor will lead to false positives (incomplete recovery).

Step 4: Recovery Phase
  • Add 2 mL of fresh, drug-free complete culture media to the "Washout" wells.

  • Incubate for 2–4 hours at 37°C.

    • Why? This allows the reversible inhibitor (FMF-04-159-R) to dissociate from the kinase pocket and diffuse out of the cell, restoring CDK14 activity. The covalent inhibitor will remain bound.[1]

Step 5: Lysis and Readout
  • Place plates on ice.

  • Wash once with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with Protease/Phosphatase Inhibitors (Critical to preserve p-LRP6 signal).

  • Perform Western Blot analysis.[2][3]

    • Primary Antibody: Anti-Phospho-LRP6 (Ser1490).

    • Loading Control: Total LRP6 or GAPDH/Vinculin.

Workflow Visualization

Workflow cluster_wash Washout Phase Start Seed HCT116 Cells (24h) Treat Pulse Treatment 1 µM this compound vs R (1 Hour) Start->Treat Wash Wash 3x with Warm PBS/Media Treat->Wash Replenish Add Drug-Free Media Wash->Replenish Recover Recovery Incubation (2 - 4 Hours) Replenish->Recover Lyse Lysis & Western Blot (p-LRP6 S1490) Recover->Lyse

Figure 2: Step-by-step workflow for the washout assay.

Data Analysis & Interpretation

Quantify the Western Blot bands using densitometry (e.g., ImageJ). Calculate the % Remaining Inhibition relative to the DMSO control.

CompoundPost-Washout p-LRP6 SignalInterpretation
DMSO High (100%)Baseline Activity
FMF-04-159-R High (~80-100%)Reversible: Drug washed out, kinase activity restored.[4]
This compound Low (<20%)Covalent: Drug remains bound, kinase stays inhibited.

Troubleshooting:

  • Signal recovered in this compound group? The compound may have degraded, or the washout time was too long (protein turnover replaced the inhibited CDK14). Keep recovery <4 hours.

  • No recovery in FMF-04-159-R group? Washing was insufficient. Increase wash volume or frequency.

References

  • Ferguson, F. M., et al. (2019). Discovery of a Covalent CDK14 Inhibitor with Pan-TAIRE Family Specificity.[1] Cell Chemical Biology, 26(6), 804–817.

    • Source:[5][6]

    • Context: Primary paper describing the synthesis, structure (this compound), and validation of the covalent mechanism via washout assays.
  • Jiang, J., et al. (2013). A Kinase Interaction Network for the TAIRE Family of Cyclin-Dependent Kinases. Cell Cycle.[1][2]

    • Context: Establishes the biological role of CDK14 and its phosphoryl
  • Gray Lab (Dana-Farber Cancer Institute). This compound Probe Summary.

    • Source:

    • Context: Confirmation of Cys218 targeting and probe specificity d

Sources

Application Note: Optimized Protocol for FMF-04-159-2 in HCT116 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

FMF-04-159-2 is a potent, covalent inhibitor designed to target CDK14 (Cyclin-Dependent Kinase 14) and other TAIRE-family kinases (CDK15-18).[1][2][3] It binds covalently to a cysteine residue (Cys218 in CDK14) within the kinase domain.

While this compound is highly potent against CDK14 in biochemical assays, it exhibits reversible off-target activity against CDK2 at micromolar concentrations.[1] In HCT116 colorectal carcinoma cells , the antiproliferative phenotype is often driven by this off-target CDK2 inhibition rather than CDK14 inhibition.

Critical Insight for Researchers: To study CDK14 specifically, you cannot rely solely on standard continuous-treatment proliferation assays. You must employ a washout strategy that leverages the covalent nature of the inhibitor to sustain CDK14 blockade while releasing the reversible CDK2 inhibition.

Compound Snapshot[3][5]
PropertyDetail
Target Primary: CDK14 (Covalent, Cys218)Secondary: CDK15-18 (TAIRE family)Off-Target: CDK2 (Reversible)
Mechanism Covalent (Irreversible) Inhibition
MW ~683.01 g/mol
Solubility DMSO (up to 10 mM recommended for stocks)
Control Compound FMF-04-159-R (Reversible analog; lacks the electrophilic acrylamide)

Part 2: Dose-Finding & Concentration Guidelines

The discrepancy between target engagement and phenotypic toxicity in HCT116 cells is significant. Use the table below to select the appropriate concentration for your specific assay type.

Recommended Concentrations for HCT116 Cells[6]
Assay TypeRecommended Conc.Rationale
Target Engagement (NanoBRET) 40 – 100 nM This compound saturates CDK14 binding sites at low nanomolar concentrations (Biochemical IC50 ~88 nM; Cellular BRET IC50 ~40 nM) [1, 2].
Proliferation (CTG / MTT) 0.5 – 2.0 µM The cellular IC50 for HCT116 proliferation is 1.14 ± 0.19 µM [1]. Note: Toxicity at this level is largely CDK2-driven.
"Washout" Specificity Assays 1.0 µM (Pulse) A high pulse concentration ensures rapid covalent modification of CDK14. Subsequent washing removes the drug, reversing CDK2 inhibition but leaving CDK14 inhibited.
Western Blot (Signaling) 0.1 – 1.0 µM Detects downstream effects. Use the washout protocol to confirm effects are CDK14-specific.

Part 3: Experimental Protocols

Protocol A: The "Washout" Specificity Assay (Critical)

This protocol is the gold standard for distinguishing CDK14-specific phenotypes from CDK2 off-target effects.

Principle: this compound binds CDK14 irreversibly but CDK2 reversibly. By treating cells and then washing the compound away, you retain CDK14 inhibition (drug is stuck to the protein) while clearing the drug from CDK2 pockets.

Workflow Diagram:

WashoutProtocol Start Seed HCT116 Cells (Standard Density) Treat Pulse Treatment 1.0 µM this compound (4 Hours) Start->Treat Decision Experimental Branching Treat->Decision NoWash No Wash (Continuous Exposure) Decision->NoWash Control Wash Washout Step (3x PBS Wash + Fresh Media) Decision->Wash Test ResultMixed Result: Mixed Inhibition (CDK14 + CDK2) High Toxicity NoWash->ResultMixed Incubate Incubate (24 - 72 Hours) Wash->Incubate ResultSpec Result: Specific Inhibition (CDK14 Only) Low Toxicity Incubate->ResultSpec

Caption: Workflow to isolate CDK14-specific effects using the covalent washout strategy.

Step-by-Step Procedure:

  • Seeding: Plate HCT116 cells at 3,000–5,000 cells/well in 96-well plates (for viability) or 2x10^5 cells/well in 6-well plates (for lysates). Allow adherence overnight.

  • Preparation: Prepare a 1 mM stock of this compound in DMSO. Dilute to 1 µM in pre-warmed culture media (McCoy’s 5A + 10% FBS).

  • Pulse Treatment: Aspirate media and add the 1 µM drug-containing media. Incubate for 4 hours at 37°C.

    • Control: Treat a separate set of wells with FMF-04-159-R (Reversible Control) at 1 µM.

  • Washout:

    • Aspirate drug media carefully.

    • Wash gently 3 times with warm PBS (or basal media).

    • Add fresh, drug-free complete media.

  • Incubation: Return cells to the incubator for the desired timepoint (e.g., 24h, 48h, 72h).

  • Analysis: Perform CellTiter-Glo or Western Blot.

    • Interpretation: If the phenotype persists in this compound treated cells but disappears in FMF-04-159-R treated cells after washout, the effect is driven by covalent CDK14 inhibition .

Protocol B: Cellular Proliferation Assay (HCT116)

Use this to establish baseline sensitivity, bearing in mind the CDK2 off-target contribution.

  • Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Dosing: Prepare a serial dilution of this compound (e.g., 9-point curve, 10 µM top concentration, 1:3 dilution).

    • Vehicle Control: 0.1% DMSO.

  • Treatment: Add compounds to cells (100 µL final volume). Incubate for 72 hours .

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins, incubate 10 mins, read Luminescence.

  • Data Analysis: Fit to a 4-parameter logistic curve.

    • Expected Result: IC50 ≈ 1.1 µM.

    • Note: If IC50 is significantly lower (<500 nM), check for cell density issues or compound precipitation.

Protocol C: Target Engagement (Probe Displacement)

Directly validates that CDK14 is bound.

Context: Because CDK14 antibodies are often non-specific, a "probe displacement" or "pull-down" assay using a biotinylated analog (e.g., Biotin-FMF-03-198-2) is preferred if available. Alternatively, use NanoBRET.[4]

Mechanism Diagram:

TargetEngagement CDK14 CDK14 Kinase Domain (Cys218) Complex CDK14-Inhibitor Complex (Irreversible) CDK14->Complex + Inhibitor Inhibitor This compound (Covalent Inhibitor) Inhibitor->Complex Probe Biotin-Probe (Pull-down Tool) Complex->Probe Probe cannot bind (Active site blocked) Result Western Blot Result: Loss of Band = Target Engagement Probe->Result

Caption: Competition assay logic. Pre-treatment with this compound prevents the biotin-probe from binding CDK14.

  • Treat: Incubate HCT116 cells with this compound (various concentrations) for 2 hours.

  • Lyse: Lyse cells in mild detergent buffer (e.g., 1% Triton X-100).

  • Probe: Add Biotin-FMF-probe (1 µM) to lysates and incubate for 1 hour at 4°C.

  • Pull-down: Add Streptavidin beads. Rotate 1 hour.

  • Wash & Boil: Wash beads 3x. Boil in SDS sample buffer.

  • Blot: Run SDS-PAGE and blot for CDK14 .

    • Result: Disappearance of the CDK14 band indicates that this compound successfully occupied the active site, preventing the biotin probe from binding.

Part 4: Troubleshooting & References

Troubleshooting Guide
IssueProbable CauseSolution
High Toxicity in Washout Incomplete washout of free compound.Ensure 3 full washes with large volumes of PBS. Include a "media soak" step (10 mins) between washes.
No Phenotype (Washout) CDK14 is not essential in HCT116.This is a known biological finding [1].[5] CDK14 knockdown often shows minimal growth defects in HCT116.[3] Use this compound to study signaling (e.g., Wnt pathway) rather than just viability.
Precipitation High concentration stocks in aqueous media.Keep DMSO concentration <0.5% in the final assay. Do not store diluted aqueous stocks; prepare fresh.
References
  • Ferguson, F. M., et al. "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity."[2][6] Cell Chemical Biology, vol. 26, no.[6] 6, 2019, pp. 804-817.[6]

    • Source:

    • Key Data: Defines this compound, establishes IC50 values (1.14 µM in HCT116), and details the washout protocol.
  • Ferguson, F. M., et al. "Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14." Bioorganic & Medicinal Chemistry Letters, vol. 29, no. 16, 2019, pp. 2287-2292.

    • Source:

    • Key Data: SAR analysis and chemical synthesis details.
  • Tocris Bioscience.

    • Source:

    • Key Data: Physical properties, storage, and brief protocol guidelines.

Sources

Application Note: In Vivo Study Design for FMF-04-159-2 (Covalent CDK14 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

FMF-04-159-2 is a potent, selective, and covalent inhibitor of CDK14 (Cyclin-Dependent Kinase 14) and the TAIRE-family kinases (CDK16, 17, 18).[1][2][3] It achieves selectivity by targeting a non-catalytic cysteine (Cys218 in CDK14) located in the hinge region, a mechanism pioneered by the Gray Lab.

Critical Note on In Vivo Translation: Unlike optimized clinical candidates, this compound is primarily a chemical probe . Publicly available pharmacokinetic (PK) data is limited. Therefore, this protocol is designed as a translational bridge study . It does not jump straight to efficacy; rather, it prioritizes a "Go/No-Go" decision matrix based on bioavailability and target engagement before committing to long-term xenograft studies.

Core Objectives
  • Formulation Stability: Establish a vehicle system that solubilizes the lipophilic pyrazole scaffold without precipitating in the peritoneal cavity.

  • Pharmacokinetics (PK): Determine

    
    , 
    
    
    
    , and AUC to define a dosing frequency (QD vs. BID).
  • Pharmacodynamics (PD): Validate in vivo target occupancy using a biotinylated probe pull-down assay (Gold Standard).

  • Efficacy: Assess tumor growth inhibition (TGI) in an HCT116 colorectal cancer xenograft model.

Chemical Identity & Formulation Strategy

Compound: this compound Target: CDK14 (Covalent modification of Cys218) Molecular Weight: ~683.01 g/mol Solubility Profile: High lipophilicity; poor aqueous solubility.

Recommended Vehicle Formulations

Note: Covalent inhibitors often require co-solvents to prevent precipitation upon injection.

RouteComposition (v/v)Preparation ProtocolStability Window
IP / IV (Preferred)5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline 1. Dissolve this compound in DMSO (stock).2. Add PEG300; vortex.3. Add Tween-80; vortex.4. Slowly add warm Saline while sonicating.Use within 1 hour (prone to precipitation).
PO (Oral)10% DMSO + 90% Corn Oil 1. Dissolve in DMSO.2. Mix into Corn Oil.3. Sonicate for 20 mins.24 hours at RT.

Scientist's Insight: Do not use acid-based solubilizers (e.g., HCl) as they may destabilize the electrophilic acrylamide warhead required for covalent bonding.

Phase I: Pharmacokinetics (PK) & Tolerability

Rationale: Define the Maximum Tolerated Dose (MTD) and exposure profile before efficacy studies.

Experimental Design
  • Species: CD-1 Mice (Male, 6-8 weeks).

  • Group Size:

    
     per timepoint.
    
  • Dosing Regimen: Single dose escalation (10, 30, 50 mg/kg IP).

Workflow
  • Administration: Inject formulated compound IP.

  • Sampling: Collect plasma and liver microsomes at 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: LC-MS/MS quantification.

    • Success Criteria: Plasma concentration > cellular

      
       (40 nM) for at least 6-8 hours.
      

Phase II: Pharmacodynamics (PD) - Target Engagement

Rationale: For covalent inhibitors, plasma concentration is secondary to "Target Occupancy." We must prove the drug physically bound to CDK14 in the tumor.

The "Pull-Down" Assay (Gold Standard)

This protocol uses a biotinylated analog (e.g., Biotin-FMF-03-198-2) to probe for free CDK14. If this compound has successfully engaged the target in vivo, the biotin-probe will have nowhere to bind ex vivo.

Protocol
  • Tumor Bearing: HCT116 xenograft mice (

    
     treated, 
    
    
    
    vehicle).
  • Treatment: Single dose of this compound (at MTD determined in Phase I).

  • Harvest: Resect tumors at

    
     (e.g., 2-4 hours post-dose). Flash freeze.
    
  • Lysis: Homogenize tumor in lysis buffer containing protease inhibitors (no DTT/BME yet).

  • Probe Labeling: Incubate lysate with Biotin-FMF-03-198-2 (1

    
    M) for 1 hour at RT.
    
  • Pull-Down: Add Streptavidin-agarose beads; incubate 1 hour.

  • Wash & Elute: Wash beads 3x. Elute with boiling SDS-loading buffer.

  • Western Blot: Probe for CDK14.

    • Result:Vehicle tumors = Strong CDK14 band (Probe bound free CDK14).

    • Result:Treated tumors = Faint/No band (Active site was blocked by drug).

Phase III: Efficacy Study (HCT116 Xenograft)

Study Design Table
ParameterSpecificationNotes
Model HCT116 (Human Colorectal Carcinoma)High CDK14 expression; used in original characterization.[1]
Inoculation

cells in 100

L PBS/Matrigel (1:1)
Subcutaneous, right flank.
Randomization When tumor vol.

100-150 mm³
Exclude outliers (too small/large).
Groups 1. Vehicle Control (QD)2. This compound (Low Dose)3. This compound (High Dose)Dose levels based on Phase I PK data.
Duration 21 DaysOr until tumor burden limits reached.
Readouts Tumor Volume (caliper), Body Weight (toxicity)Measure 3x/week.
Visualizing the Workflow

The following diagram illustrates the decision logic for the study.

StudyWorkflow Start This compound Synthesis Formulation Vehicle Selection (5% DMSO/PEG/Saline) Start->Formulation PK_Study Phase I: PK & MTD (CD-1 Mice) Formulation->PK_Study Decision_PK Bioavailable? PK_Study->Decision_PK PD_Study Phase II: Target Engagement (Tumor Lysate Pull-Down) Decision_PK->PD_Study Yes Stop Refine Chemical Structure Decision_PK->Stop No (Low Exposure) Decision_PD >70% Occupancy? PD_Study->Decision_PD Efficacy Phase III: Efficacy (HCT116 Xenograft) Decision_PD->Efficacy Yes Decision_PD->Stop No (Target Missed)

Caption: Logical workflow for validating this compound in vivo. Efficacy studies are gated by successful PK and Target Engagement data.

Mechanistic Context & Signaling Pathway[1][4][5]

This compound functions by covalently locking CDK14, preventing it from phosphorylating LRP6 (Wnt co-receptor) and regulating the G2/M transition.

Mechanism Drug This compound Cys218 Cys218 (Covalent Site) Drug->Cys218 Covalent Bond CDK14 CDK14 / Cyclin Y (Complex) LRP6 LRP6 (Wnt Co-Receptor) CDK14->LRP6 Phosphorylation (Blocked) CellCycle G2/M Transition CDK14->CellCycle Regulation (Blocked) Cys218->CDK14 Wnt Wnt Signaling LRP6->Wnt Activation

Caption: Mechanism of Action. This compound covalently binds Cys218, blocking CDK14-mediated phosphorylation of LRP6 and arresting cell cycle.

References

  • Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity.[3] Cell Chemical Biology, 26(6), 804-817.

  • Jiang, J., et al. (2009). A role for the cell cycle kinase CDK14 in Wnt signaling. Science, 326(5960).

  • Tocris Bioscience. this compound Product Datasheet & Solubility Data.

  • Gray Lab (Stanford/Dana-Farber). Covalent Kinase Inhibitor Protocols.

Sources

Application Note: Competition Pull-Down Assay for Covalent CDK14 Target Engagement with FMF-04-159-2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for assessing the target engagement and selectivity of FMF-04-159-2 , a covalent inhibitor of CDK14 (Cyclin-Dependent Kinase 14) and the TAIRE-family kinases.[1][2][3] Unlike reversible binding assays, this protocol utilizes a competition pull-down methodology (also known as a probe-displacement or occupancy assay).[1] By employing a biotinylated affinity probe (Biotin-FMF-03-198-2 ) to capture available kinase active sites, researchers can quantify the specific occupancy of CDK14 by this compound in complex biological lysates or live cells.[1] This guide covers the mechanistic basis, step-by-step workflow, and data analysis required to validate covalent binding and determine cellular IC50 values.[1]

Introduction & Mechanism[1][2][4][5]

The Compound: this compound

This compound is a highly selective, covalent inhibitor designed to target the TAIRE family kinases (CDK14, CDK16, CDK17, CDK18).[1][4][5][6] It distinguishes itself from broad-spectrum CDK inhibitors by forming an irreversible covalent bond with a specific cysteine residue (Cys218 in CDK14) located within the ATP-binding pocket.[1]

  • Target: CDK14 (primary), CDK16/17/18 (secondary).[1][3][4][5][6]

  • Mechanism: Nucleophilic attack by Cys218 on the inhibitor's electrophilic acrylamide warhead.[1]

  • Control Compound: FMF-04-159-R (Reversible analog, lacks the electrophile).[1]

Assay Principle: The Occupancy Shift

The competition pull-down assay relies on the principle of mutually exclusive binding .[1]

  • Treatment: The biological sample (cells or lysate) is treated with non-biotinylated this compound.[1] This "blocks" the specific target sites (CDK14).[1][2][7][5]

  • Probe Labeling: A biotinylated probe (Biotin-FMF-03-198-2 ) is added in excess.[1] This probe can only bind to unoccupied CDK14 molecules.[1]

  • Pull-Down: Streptavidin beads capture the Probe-CDK14 complexes.[1]

  • Readout: Western blotting reveals the amount of captured CDK14.

    • High Signal = Low Occupancy (Drug did not bind).[1]

    • Low/No Signal = High Occupancy (Drug successfully blocked the site).[1]

Mechanistic Diagram

G cluster_0 Scenario A: No Inhibitor (Control) cluster_1 Scenario B: With this compound CDK14_A CDK14 (Free Cys218) Probe_A Biotin-Probe CDK14_A->Probe_A Binds Beads_A Streptavidin Beads Probe_A->Beads_A Capture Result_A Strong Signal (Western Blot) Beads_A->Result_A CDK14_B CDK14 Drug This compound (Covalent) CDK14_B->Drug Covalent Modification Probe_B Biotin-Probe Drug->Probe_B Blocks Binding Result_B No Signal (Band Loss) Probe_B->Result_B No Capture

Caption: Logical flow of the competition assay. This compound pretreatment prevents the biotin-probe from binding CDK14, resulting in signal loss.[1]

Materials & Reagents

Key Compounds
ReagentDescriptionStorageNote
This compound Covalent Competitor (Test Compound)-20°C / -80°CDissolve in DMSO (10 mM stock).[1] Avoid freeze-thaw.[1]
FMF-04-159-R Reversible Control-20°CUse to distinguish covalent vs. reversible binding.[1]
Biotin-FMF-03-198-2 Affinity Probe-80°CThe "bait" molecule.[1] Use at 1–5 µM final conc.
Buffers
  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM Sodium Pyrophosphate, Protease/Phosphatase Inhibitor Cocktail.[1]

  • Wash Buffer: Lysis buffer containing 0.1% Triton X-100 (lower detergent to maintain bead integrity).[1]

  • Elution Buffer: 2x Laemmli SDS Sample Buffer with 5%

    
    -mercaptoethanol.
    
Hardware
  • Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1).[1]

  • Magnetic separation rack.[1]

  • SDS-PAGE and Western Blotting apparatus.[1][3]

Protocol: Live-Cell Covalent Engagement

This protocol demonstrates that this compound engages CDK14 in the cellular environment.[1] The "Washout" step is critical: because the bond is covalent, the inhibitor will remain bound even after washing the cells, whereas a reversible inhibitor would wash away.[1]

Phase 1: Cell Treatment[1]
  • Seed Cells: Plate HCT116 cells (or relevant line) in 6-well plates (approx.

    
     cells/well) and culture overnight.
    
  • Compound Preparation: Prepare serial dilutions of This compound in media (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO control and FMF-04-159-R (1 µM) as a negative control.

  • Incubation: Treat cells for 4 hours at 37°C.

  • Washout (Critical Step):

    • Aspirate media containing the drug.[1]

    • Wash cells 3 times with warm PBS (

      
       min) to remove unbound drug.[1]
      
    • Note: If testing reversible binding (FMF-04-159-R), this step will remove the drug, restoring probe binding.[1] For this compound, the target remains blocked.

Phase 2: Lysis & Probe Labeling[1]
  • Lysis: Add 200 µL ice-cold Lysis Buffer to each well. Scrape and collect lysates.[1][3]

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to new tubes.

  • Protein Normalization: Measure protein concentration (BCA assay) and normalize all samples to 1–2 mg/mL.

  • Probe Addition: Add Biotin-FMF-03-198-2 to all lysates at a final concentration of 1 µM .

  • Probe Incubation: Rotate samples for 1.5 hours at 4°C.

Phase 3: Pull-Down & Analysis[1][9]
  • Bead Preparation: Wash 30 µL of Streptavidin magnetic beads per sample with Lysis Buffer.

  • Capture: Add the probe-labeled lysate to the washed beads.[1] Rotate for 1 hour at 4°C.

  • Washing:

    • Place tubes on magnetic rack. Remove supernatant.[1][3][8]

    • Wash beads 3x with 500 µL ice-cold Wash Buffer.[1]

    • Wash 1x with PBS (to remove detergent).[1]

  • Elution: Add 40 µL 2x SDS Sample Buffer. Boil at 95°C for 5–10 minutes.

  • Western Blot:

    • Run samples on SDS-PAGE.[1][3][8]

    • Transfer to nitrocellulose/PVDF.[1]

    • Blot with Anti-CDK14 antibody (and Anti-CDK16/17/18 if checking selectivity).[1]

    • Loading Control: Run 10 µL of the initial "Input" lysate (pre-pull-down) to ensure equal protein loading.[1]

Protocol: Lysate-Based Competition (IC50 Determination)

Use this variation to determine the biochemical affinity (apparent IC50) without cell permeability variables.

  • Harvest: Lyse untreated HCT116 cells to generate a bulk stock of CDK14-containing lysate.

  • Aliquot: Distribute lysate (500 µg per tube) into reaction tubes.

  • Competitor Addition: Add This compound at increasing concentrations (e.g., 0, 1, 10, 100, 1000 nM).

  • Pre-incubation: Incubate for 30 minutes at Room Temperature (allow covalent bond formation).

  • Probe Addition: Add Biotin-FMF-03-198-2 (1 µM) and incubate for 1 hour at 4°C.

  • Pull-Down: Proceed with Streptavidin capture and Western blotting as described in Phase 3 above.

Data Analysis & Interpretation

Visual Interpretation[1]
  • Band Present: The biotin-probe successfully bound the target.[1] The inhibitor did not occupy the site.[1]

  • Band Absent/Faint: The inhibitor occupied the site, preventing probe binding.[1]

  • FMF-04-159-R (Washout): Should show a strong band (reversible binding lost during wash).[1]

  • This compound (Washout): Should show no band (covalent binding retained).[1]

Quantitative Analysis
  • Densitometry: Use ImageJ or similar software to quantify band intensity.[1]

  • Normalization: Normalize signal to the DMSO control (100% Signal = 0% Occupancy).

  • Calculation:

    
    [1]
    
  • IC50 Plot: Plot % Occupancy vs. Log[Concentration] to derive the IC50.

Workflow Visualization

Workflow Start Start: HCT116 Cells Treat Treat with this compound (Competitor) Start->Treat Wash Washout (PBS) *Crucial for Covalent Check* Treat->Wash Lyse Cell Lysis Wash->Lyse Probe Add Biotin-FMF-03-198-2 (1 µM, 1.5 hr) Lyse->Probe Beads Add Streptavidin Beads (Capture Probe-Complex) Probe->Beads Elute Boil & Elute Beads->Elute WB Western Blot (Anti-CDK14) Elute->WB

Caption: Step-by-step experimental workflow for the live-cell washout target engagement assay.[1][2][3]

Troubleshooting & Optimization

IssuePossible CauseSolution
Weak Signal in Control Probe concentration too lowTitrate Biotin-FMF-03-198-2 (try 2–5 µM). Ensure lysate is fresh (CDK14 degrades).[1]
No Competition (Band persists) Drug degradation or insufficient timeEnsure this compound is stored correctly.[1] Increase pre-incubation time for covalent reaction.
High Background Non-specific bead bindingIncrease wash stringency (0.5% Triton or 500 mM NaCl).[1] Pre-clear lysate with beads.[1]
FMF-04-159-R shows competition in Washout Inefficient washingIncrease number/volume of PBS washes.[1] Ensure cells remain attached during wash.[1]

References

  • Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity."[1][5] Cell Chemical Biology, 26(6), 804-817.[1]

  • Jiang, J., et al. (2009). "A TAIRE family kinase inhibitor."[1][2] Proceedings of the National Academy of Sciences, 106(31), 13058-13063.[1]

  • Gray, N. S., & Taunton, J. (Lab Protocols).[1] "Covalent Kinase Inhibitor Probe Protocols." Dana-Farber Cancer Institute / UCSF.[1]

Sources

Application Note: Preparation and Handling of FMF-04-159-2 Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FMF-04-159-2 is a potent, covalent inhibitor targeting the TAIRE family kinases, specifically CDK14 and CDK16.[1][2][3][4] Unlike reversible inhibitors, this compound utilizes an electrophilic "warhead" (a Michael acceptor) to form an irreversible covalent bond with a cysteine residue (Cys218 in CDK14) within the ATP-binding pocket.[1]

Critical Technical Insight: The presence of this reactive electrophile renders the compound sensitive to hydrolysis and nucleophilic attack.[1] Consequently, standard stock preparation protocols must be modified to ensure anhydrous conditions and low-temperature storage to preserve the warhead's integrity.[1] This guide details the preparation of high-stability stock solutions in Dimethyl Sulfoxide (DMSO) for use in cellular and biochemical assays.[1]

Physicochemical Profile

Before preparation, verify the batch-specific molecular weight (MW) on your Certificate of Analysis (CoA), as salt forms or hydration states may vary.[1]

PropertySpecification
Compound Name This compound
CAS Number 2364489-81-4
Molecular Weight 683.01 g/mol (Free Base)
Formula C₂₈H₃₀Cl₃N₇O₅S
Primary Solubility DMSO (up to 100 mM)
Secondary Solubility Ethanol (up to 20 mM)
Appearance White to off-white solid
Mechanism Covalent (Irreversible) Inhibition

Pre-Preparation Assessment & Calculations[1][3][4]

Solvent Selection: The Case for Anhydrous DMSO

While this compound is soluble in ethanol, DMSO (Dimethyl Sulfoxide) is the required solvent for stock solutions.[1]

  • Reasoning: Ethanol contains a hydroxyl group that can, over time or under improper storage, act as a nucleophile or promote hydrolysis of the acrylamide-like warhead.[1]

  • Requirement: Use Anhydrous DMSO (≥99.9%, water content <50 ppm) stored under inert gas or desiccant.[1] Moisture in "wet" DMSO is the primary cause of stock degradation.[1]

Concentration Strategy

We recommend preparing a 10 mM master stock.[1] This concentration balances solubility stability with ease of pipetting for standard cellular assays (typically dosed at nM to µM ranges).[1]

Calculations for 10 mM Stock:



Mass of Solid (mg)Target ConcentrationVolume of DMSO Required (µL)
1.0 mg 10 mM146.4 µL
5.0 mg 10 mM732.1 µL
10.0 mg 10 mM1464.1 µL (1.46 mL)
1.0 mg 50 mM (High Conc.)[1]29.3 µL

Protocol: Stock Solution Preparation

Phase 1: Environment & Weighing[1]
  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.[1]

  • Weighing: Using an analytical balance (readability 0.01 mg), weigh the desired amount of compound into a sterile, amber glass vial or low-binding polypropylene microcentrifuge tube.

    • Note: Glass is preferred for long-term storage of hydrophobic small molecules to minimize plasticizer leaching.[1]

Phase 2: Solubilization[1]
  • Addition: Add the calculated volume of Anhydrous DMSO to the vial.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be completely clear and colorless.[1]

    • Troubleshooting: If particulates persist, sonicate in a water bath at room temperature (25°C) for 5 minutes.[1] Do not heat above 37°C , as thermal energy can accelerate warhead degradation.[1]

  • Centrifugation: Briefly spin down (10,000 x g for 10 sec) to collect liquid at the bottom.

Phase 3: Aliquoting & Storage (The "Single-Use" Rule)

Repeated freeze-thaw cycles are detrimental to covalent inhibitors.[1]

  • Aliquot: Dispense the master stock into small, single-use aliquots (e.g., 20–50 µL) in cryovials.

  • Seal: Parafilm the caps to prevent DMSO evaporation and moisture entry.[1]

  • Store: Place immediately at -80°C .

    • -80°C Stability: >1 year.[1][5][6][7]

    • -20°C Stability: ~3–6 months.[1]

Workflow Visualization

Diagram 1: Preparation & Handling Logic

G Start Solid this compound (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Solid (Analytical Balance) Equilibrate->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO (Avoid 'Wet' DMSO) Calc->AddSolvent Mix Vortex / Sonicate (Max 37°C) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Sonicate Sonicate 5 mins (25°C) Check->Sonicate Precipitate Aliquot Aliquot into Single-Use Vials Check->Aliquot Clear Sonicate->Check Store Store at -80°C (Long Term) Aliquot->Store

Caption: Step-by-step workflow for preparing this compound stock, emphasizing moisture control.

Experimental Usage: Serial Dilution Strategy

Directly adding 100% DMSO stock to cell culture media can cause local precipitation ("crashing out") due to the sudden polarity shift.[1] Use an Intermediate Dilution Step .

Protocol for Cellular Treatment (Example: 1 µM Final Dose)
  • Thaw: Thaw one aliquot of 10 mM stock at Room Temperature. Vortex.

  • Intermediate Stock (100x): Dilute the 10 mM stock 1:10 in culture media (or PBS) to create a 1 mM intermediate .

    • Note: This ensures the compound is pre-solubilized in an aqueous environment while the DMSO concentration is still high enough to prevent immediate precipitation.[1]

  • Final Dosing: Add the Intermediate Stock 1:1000 into the final cell culture well.

    • Final DMSO Concentration: 0.01% (Non-toxic).[1]

    • Final Compound Concentration: 1 µM.

Diagram 2: Dilution Scheme

D Stock 10 mM Master Stock (100% DMSO) Inter 100 µM Intermediate (10% DMSO / 90% Media) Stock->Inter 1:100 Dilution (Prevents Shock) Final 100 nM Final Dose (0.1% DMSO) Inter->Final 1:1000 Dilution (Assay Well)

Caption: Recommended serial dilution path to minimize precipitation and DMSO toxicity.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Precipitate in Stock Solution stored at 4°C; DMSO freezes/crystallizes.Warm to RT and vortex. DMSO freezes at 19°C; this is normal.[1] Ensure it is fully liquid before pipetting.[1]
Loss of Potency Hydrolysis of covalent warhead due to moisture.[1]Discard stock. Prepare fresh using new anhydrous DMSO. Do not use DMSO older than 1 month once opened.[1]
Cytotoxicity (Vehicle) DMSO concentration >0.5% in assay.[1]Adjust dilution scheme (see Section 6) to keep final DMSO <0.1% - 0.2%.

References

  • Ferguson, F. M., et al. (2019).[1][8][7] "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." Cell Chemical Biology, 26(6), 804-817.[1]

    • Significance: Defines the covalent mechanism (Cys218)
  • Tocris Bioscience. "this compound Product Datasheet & Physical Properties."

    • Significance: Provides solubility data (DMSO 100 mM)
  • Cayman Chemical. "this compound Safety Data Sheet and Solubility."

    • Significance: Confirms stability parameters and storage recommend

Sources

Application Note: Optimization of Cell-Based Assays for FMF-04-159-2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

FMF-04-159-2 is a potent, cell-permeable, and covalent inhibitor designed to target Cyclin-Dependent Kinase 14 (CDK14) and other TAIRE family kinases (CDK16, 17, 18).[1][2][3] Unlike traditional reversible kinase inhibitors, this compound forms an irreversible covalent bond with a specific cysteine residue (Cys218 in CDK14) within the ATP-binding pocket.

Scientific Significance

The TAIRE kinases are understudied regulators of the cell cycle, specifically the G2/M transition. This compound serves as a critical chemical probe to dissect the non-redundant roles of CDK14 in cancer cell proliferation, particularly in Wnt-driven cancers like colorectal carcinoma (e.g., HCT116).

The Critical Control: FMF-04-159-R

To validate biological findings, every experiment using this compound must be paired with FMF-04-159-R , a structural analog that lacks the electrophilic "warhead" (acrylamide) required for covalent bonding. This reversible control allows researchers to distinguish between on-target covalent effects (CDK14) and off-target reversible effects (e.g., CDK2 inhibition).[4]

Experimental Design Principles

When optimizing assays for this compound, standard IC50 protocols are insufficient because potency is time-dependent for covalent inhibitors. The experimental design must account for occupancy time and washout stability .

Key Optimization Parameters
ParameterRecommendationRationale
Cell Line HCT116 (Colorectal)High expression of CDK14; validated model in primary literature.
Incubation Time 4–6 Hours (Pulse)Sufficient time for covalent bond formation before washout.
Washout 3x PBS Wash + Media ReplacementEssential to remove unbound compound and demonstrate sustained inhibition (covalency).
Readout Timing 24–48 Hours post-washoutAllows phenotypic effects (G2/M arrest) to manifest after target engagement.
Control FMF-04-159-R (Reversible)Must be run in parallel. Loss of potency after washout confirms reversible binding.

Visualizing the Mechanism

The following diagram illustrates the differential logic between the covalent probe and its reversible control, guiding the assay interpretation.

G Compound_Cov This compound (Covalent) Target CDK14 (Cys218) Compound_Cov->Target Electrophilic Attack Compound_Rev FMF-04-159-R (Reversible) Compound_Rev->Target Competitive Binding Complex_Cov Irreversible Complex (Covalent Bond) Target->Complex_Cov Complex_Rev Transient Complex (Hydrogen Bonds) Target->Complex_Rev Washout Washout Step (Remove Free Compound) Complex_Cov->Washout Complex_Rev->Washout Result_Cov Sustained Inhibition (G2/M Arrest) Washout->Result_Cov Bond Persists Result_Rev Activity Restored (Proliferation Resumes) Washout->Result_Rev Compound Dissociates

Caption: Logic flow for distinguishing covalent efficacy (this compound) from reversible off-target effects using washout.

Detailed Protocols

Protocol A: The "Washout" Viability Assay

Objective: To confirm that this compound exerts anti-proliferative effects through a covalent mechanism.

Reagents:

  • HCT116 Cells.[1][2][4][5][6][7]

  • This compound (10 mM DMSO stock).

  • FMF-04-159-R (10 mM DMSO stock).

  • CellTiter-Glo® or equivalent ATP-based viability reagent.

Step-by-Step Workflow:

  • Seeding: Plate HCT116 cells at 3,000 cells/well in 96-well white-walled plates. Incubate overnight at 37°C.

  • Compound Preparation: Prepare 10-point serial dilutions of both this compound and FMF-04-159-R in growth media. Top concentration: 10 µM.

  • Pulse Treatment: Remove media from cells and add 100 µL of compound-containing media.

  • Incubation: Incubate for 4 hours . (This is the "Pulse").

  • The Washout (Critical Step):

    • Group A (No Wash): Leave compound on cells.

    • Group B (Washout): Aspirate media. Wash gently 3x with warm PBS. Add 100 µL fresh drug-free media.

  • Recovery: Incubate both groups for an additional 72 hours .

  • Readout: Add CellTiter-Glo reagent, shake for 10 mins, and read luminescence.

Data Interpretation:

  • This compound: The IC50 should remain similar between "No Wash" and "Washout" conditions (Shift < 3-fold).

  • FMF-04-159-R: The IC50 should shift dramatically (>10-fold) or disappear in the "Washout" condition, indicating the inhibitor washed away.

Protocol B: Target Engagement (Competition Pull-Down)

Objective: To verify physical binding of this compound to CDK14 in live cells.

Reagents:

  • Probe: Biotin-FMF-03-198-2 (Biotinylated analog for pull-down).[1]

  • Streptavidin-Agarose beads.

  • Lysis Buffer (1% Triton X-100, protease/phosphatase inhibitors).

  • Primary Antibody: Anti-CDK14.

Step-by-Step Workflow:

  • Treatment: Treat HCT116 cells (in 10cm dishes) with this compound (various concentrations: 0, 0.1, 0.5, 1.0 µM) for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse on ice. Clarify lysate by centrifugation (14,000 rpm, 10 min).

  • Probe Labeling: Add Biotin-FMF-03-198-2 (1 µM final) to the lysate. Incubate for 1 hour at 4°C with rotation.

    • Logic: If this compound successfully bound CDK14 in the live cells (Step 1), the binding site is blocked. The Biotin-probe cannot bind.

  • Pull-Down: Add Streptavidin beads to capture Biotin-probe complexes. Incubate 1 hour.

  • Wash & Elute: Wash beads 3x with lysis buffer. Boil beads in SDS-PAGE sample buffer.

  • Western Blot: Run measuring CDK14 .

    • Result: A decrease in CDK14 signal indicates successful target engagement by this compound (Competition).

Protocol C: Functional Readout (Cell Cycle Analysis)

Objective: To observe the G2/M arrest characteristic of CDK14 inhibition.

Workflow:

  • Seed: HCT116 cells at 50% confluence.

  • Treat: Add 1 µM this compound. Include DMSO control.

  • Timepoint: Harvest cells at 24 hours .

  • Fixation:

    • Trypsinize and pellet cells.[4]

    • Resuspend in 300 µL PBS.

    • Add 700 µL ice-cold Ethanol dropwise while vortexing (70% final EtOH).

    • Fix at -20°C for >2 hours.

  • Staining:

    • Wash 2x with PBS.[4]

    • Resuspend in PBS containing 20 µg/mL Propidium Iodide (PI) and 200 µg/mL RNase A.

    • Incubate 30 min at 37°C.

  • Flow Cytometry: Analyze PI histogram.

    • Success Criteria: Significant increase in 4N DNA content (G2/M peak) compared to DMSO.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
High Toxicity in Control Off-target CDK2 inhibitionReduce concentration to <1 µM. This compound is selective for CDK14 over CDK2 at concentrations <500 nM.
No "Washout" Effect for Reversible Control Incomplete washingEnsure 3 full washes with warm PBS. Do not rush this step.
Weak Western Signal Low CDK14 abundanceCDK14 levels vary. Use HCT116 or HeLa cells. Ensure lysis buffer contains phosphatase inhibitors if blotting for downstream substrates.
Precipitation Compound solubilityThis compound is hydrophobic. Do not exceed 0.1% DMSO final concentration in the assay well.

References

  • Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity.[3] Cell Chemical Biology, 26(6), 804-817.

  • Jiang, J., et al. (2009). A novel family of Cyclin-dependent kinases (CDK14-18) defined by a TAIRE motif.[1][2] Cell Cycle, 8(22), 3710-3718.

  • This compound Product Datasheet. Tocris Bioscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing FMF-04-159-2 Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

The Problem: You are likely using FMF-04-159-2 to study CDK14 (or the TAIRE family: CDK16/17/18). However, you may be observing strong G1/S cell cycle arrest or cytotoxicity that masks the specific phenotype of CDK14 inhibition.

The Cause: While this compound is a covalent inhibitor of CDK14 (targeting Cys18), it possesses significant reversible affinity for CDK2 (IC50 ~256 nM). Because CDK2 is essential for the G1/S transition, off-target inhibition leads to broad toxicity that confounds your specific Wnt/signaling data.

The Solution: You must exploit the kinetic difference between the two binding modes. By using a "Pulse-Washout" strategy, you can retain CDK14 inhibition (permanent covalent bond) while eliminating CDK2 inhibition (reversible binding).

Technical Specifications & Affinity Data

Understanding the window of selectivity is critical for experimental design.

TargetBinding ModeIC50 (Cellular/Biochem)Consequence of Inhibition
CDK14 Covalent (Irreversible) ~40 nM Wnt signaling modulation (p-LRP6 reduction); Mild G2/M delay.
CDK2 Reversible~256 nMStrong G1/S arrest ; Cytotoxicity; Apoptosis.
CDK16Covalent~10 nMTAIRE family redundancy.
CDK1Reversible>1 µMMitotic arrest.

Key Insight: The ~6-fold window between CDK14 and CDK2 is narrow. Continuous exposure at 1 µM will almost certainly inhibit CDK2.

Core Protocol: The "Pulse-Washout" Strategy

This is the gold-standard method for using this compound. Do not use continuous incubation if you want to claim CDK14 selectivity.

Workflow Diagram

WashoutProtocol Start Start: Seed Cells Treat PULSE: Treat with This compound (500nM - 1µM) Start->Treat Adhere Incubate Incubate 1 - 2 Hours Treat->Incubate Covalent Bond Forms Wash WASHOUT: 3x PBS Wash + Replace Media Incubate->Wash Remove Reversible (CDK2) Fraction Chase CHASE: Incubate 24-48h (Compound-free) Wash->Chase CDK14 Remains Inhibited Assay Assay Readout (WB / Viability) Chase->Assay

Figure 1: The Pulse-Washout workflow allows the permanent covalent bond on CDK14 to persist while the reversible CDK2 inhibitor fraction is removed.

Step-by-Step Methodology
  • Preparation: Seed cells (e.g., HCT116, HEK293) and allow them to adhere overnight.

  • The Pulse (Treatment):

    • Prepare this compound in warm media.

    • Recommended Concentration: 500 nM – 1.0 µM.

    • Note: Do not exceed 1 µM, as non-specific alkylation may occur.

  • Incubation:

    • Incubate for 2 hours at 37°C.

    • Why? This is sufficient time for the acrylamide warhead to react with Cys18 on CDK14.

  • The Washout (Critical Step):

    • Aspirate media containing the drug.

    • Wash gently 3 times with warm PBS.

    • Add fresh, drug-free complete media.

  • The Chase:

    • Incubate cells for the desired experimental duration (e.g., 24 hours for signaling, 48 hours for phenotype).

    • Result: CDK14 remains inhibited due to the covalent bond. CDK2 activity recovers as the inhibitor dissociates and is washed away.

Troubleshooting & FAQs

Q1: I performed the washout, but I still see toxicity. What went wrong?

  • Diagnosis: You may have waited too long before the washout, or the concentration was too high.

  • Fix:

    • Reduce the "Pulse" concentration to 250–500 nM .

    • Ensure the wash is thorough (3x PBS is mandatory). Residual compound in the media acts as a continuous low-dose treatment.

    • Check your cell line's sensitivity to CDK2 inhibition using a specific CDK2 control (e.g., Dinaciclib) to benchmark the phenotype.

Q2: How do I prove that the effect I see is CDK14 and not CDK2?

  • The "R" Control: You must use FMF-04-159-R (the reversible analog) as a negative control in the washout format.[1]

  • Logic:

    • This compound (Washout): CDK14 Inhibited / CDK2 Active.[1][2]

    • FMF-04-159-R (Washout): CDK14 Active / CDK2 Active (both wash away).

  • Interpretation: If your phenotype (e.g., reduced Wnt signaling) persists with the "-2" compound after washout but disappears with the "-R" compound after washout, it is driven by covalent CDK14 inhibition.

Q3: Can I use this compound to study G1/S transition?

  • Strictly No. Because the off-target effect (CDK2) directly regulates G1/S, using this compound to study G1 cell cycle dynamics is high-risk. This compound is best suited for studying Wnt signaling (LRP6 phosphorylation) and G2/M progression , which are downstream of CDK14.

Q4: Which Western Blot markers should I use to validate target engagement?

  • Positive Marker (CDK14 Inhibition): Blot for Phospho-LRP6 (Ser1490) . CDK14/Cyclin Y phosphorylates this site. A reduction indicates successful CDK14 engagement.

  • Negative Marker (CDK2 Avoidance): Blot for Phospho-Rb (Retinoblastoma) . If p-Rb is totally wiped out, you have likely hit CDK2/4/6. You want to see maintenance of p-Rb levels in the washout condition.

References
  • Ferguson, F. M., et al. (2019).[3] Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chemical Biology, 26(6), 804–817.[3]

  • Tocris Bioscience. (n.d.).
  • Jiang, J., et al. (2022).

Sources

Technical Support Center: Interpreting FMF-04-159-2 & CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: FMF-04-159-2 Mechanism, Selectivity Profiling, and Troubleshooting Lead Scientist: Dr. Finlay M. Ferguson (Reference Context) Last Updated: February 14, 2026[1]

Executive Summary: The CDK2 vs. CDK14 Paradox

Critical Alert: If you are using this compound specifically to target CDK2, you must understand its dual mechanism.

This compound is primarily a covalent inhibitor of CDK14 (and TAIRE family kinases) targeting Cysteine 218.[1] However, it exhibits significant reversible off-target activity against CDK2 .[1]

  • CDK14 Interaction: Irreversible (Covalent).[1] High potency (IC50 ~40–88 nM).[1]

  • CDK2 Interaction: Reversible (ATP-competitive).[1][2] Moderate potency (IC50 ~256 nM).[1][2]

Why this matters: If you treat cells and perform a washout, CDK2 activity will recover, but CDK14 activity will remain inhibited.[1] Misinterpreting this recovery as "failed inhibition" is a common error.[1] This guide helps you deconvolute these signals.

Module 1: Biochemical Potency & Kinetics

Q1: Why is my CDK2 IC50 significantly higher than the reported CDK14 values?

Diagnosis: This is expected behavior driven by the lack of a nucleophilic cysteine in the CDK2 ATP-binding pocket.[1][2]

Technical Explanation: this compound contains an electrophilic acrylamide "warhead" designed to react with Cys218 in CDK14.[1]

  • In CDK14: The compound binds, positions the warhead, and forms a permanent covalent bond.[1] This drives the apparent IC50 down significantly over time (time-dependent inhibition).[1]

  • In CDK2: CDK2 lacks an equivalent cysteine at this position.[1][2] The compound binds solely through reversible hydrogen bonding and Van der Waals forces.[1] Without the covalent "lock," the residence time is shorter, and the potency (IC50) is capped at the reversible binding affinity (~250 nM).[1]

Data Comparison Table:

Target KinaseBinding ModeIC50 (NanoBRET/Biochem)Washout Status
CDK14 Covalent (Irreversible)39.6 nM Sustained Inhibition
CDK16 Covalent (Irreversible)~10 nM Sustained Inhibition
CDK2 Reversible (ATP-Comp)256 nM Activity Recovers
CDK1 Reversible> 1,000 nMActivity Recovers
Q2: How do I experimentally distinguish between the covalent (CDK14) and reversible (CDK2) effects?

Protocol: The Jump-Dilution (Washout) Assay You must perform a washout experiment.[1] If the phenotype (or phosphorylation signal) persists after washing, it is driven by CDK14.[1] If it disappears, it is likely driven by CDK2.[1]

Step-by-Step Workflow:

  • Seed Cells: HCT116 or relevant line.[1][2][3]

  • Pulse: Treat with 1 µM this compound for 2 hours (sufficient for covalent bond formation).

  • Wash: Remove media, wash 3x with warm PBS (removes unbound reversible inhibitor).[1]

  • Chase: Add fresh media (compound-free) and incubate for 2–4 hours.

  • Readout: Perform Western Blot or NanoBRET.[1]

Expected Results:

  • CDK14 Targets: Sustained inhibition (due to covalent bond).[1][2][4]

  • CDK2 Targets (e.g., p-Rb Thr821): Phosphorylation signals will return to baseline (or near baseline) as the inhibitor leaves the CDK2 pocket.[1]

Module 2: Visualizing the Mechanism

The following diagram illustrates the divergent mechanisms that lead to confusion in interpreting results.

G cluster_CDK14 Primary Target (CDK14) cluster_CDK2 Off-Target (CDK2) Compound This compound (1 µM) CDK14 CDK14 Kinase (Cys218 Present) Compound->CDK14 High Affinity CDK2 CDK2 Kinase (No Cys218) Compound->CDK2 Moderate Affinity CovComplex Covalent Complex (Irreversible) CDK14->CovComplex Acrylamide Warhead Reacts with Cys218 Pheno14 Result: Sustained G2/M Arrest (Washout Resistant) CovComplex->Pheno14 RevComplex Reversible Complex (Equilibrium) CDK2->RevComplex H-Bonds Only (No Reaction) Pheno2 Result: Transient G1/S Delay (Recoverable upon Washout) RevComplex->Pheno2

Figure 1: Mechanistic bifurcation of this compound.[1] Note the "Washout Resistant" pathway for CDK14 versus the "Recoverable" pathway for CDK2.[1]

Module 3: Phenotypic Interpretation & Controls

Q3: I see cell cycle arrest, but is it G1/S (CDK2) or G2/M (CDK14/TAIRE)?

Troubleshooting: this compound is a "Pan-TAIRE" inhibitor.[1][2][3] TAIRE kinases (CDK14, 16, 17,[1][2][3][5] 18) are often redundant.

  • Pure CDK2 Inhibition: typically causes arrest at the G1/S boundary .[1]

  • Pure CDK14/TAIRE Inhibition: typically causes defects in mitotic progression (G2/M) .[1]

The "Control Compound" Solution: To prove your effect is covalent (CDK14-mediated) and not just reversible CDK2 inhibition, use FMF-04-159-R .[1][2]

  • What is it? A reversible analog (saturated warhead) that cannot form covalent bonds.[1]

  • Potency: It retains similar reversible potency against CDK2 (~493 nM) but loses the covalent potency boost against CDK14.[1]

  • Logic: If this compound is 10x more potent than FMF-04-159-R in your assay, your phenotype is driven by covalent CDK14 inhibition.[1] If they are equipotent, you are likely observing reversible CDK2 inhibition.[1][2]

Q4: Which Western Blot markers should I use?

Do not rely on generic "Phospho-CDK substrates."[1] Use specific downstream targets:

  • For CDK2 Activity (Reversible):

    • Marker: Phospho-Rb (Ser807/811) or Phospho-Nucleophosmin (Thr199).[1]

    • Behavior: Signal should decrease at T=2h but recover after washout.

  • For CDK14/TAIRE Activity (Covalent):

    • Marker: Phospho-proteomics are often required, but TAIRE kinases regulate signaling related to the Wnt pathway (LRP6 phosphorylation).[1]

    • Behavior: Signal decreases and remains low after washout.[1]

Module 4: Experimental Protocol (NanoBRET Target Engagement)

If you have access to NanoBRET™ (Promega), this is the gold standard for distinguishing the two.

Protocol:

  • Transfect: HEK293 cells with N-term NanoLuc-CDK14 or NanoLuc-CDK2 fusion vectors.

  • Treat: Add this compound (dose response: 0 nM to 10 µM).

  • Tracer: Add Tracer K-10 (or optimized tracer).[1]

  • Incubate: 2 hours at 37°C.

  • Measure: BRET ratio (Acceptor/Donor).

Troubleshooting Analysis:

  • Curve Shift: If you pre-incubate the compound for 1 hour before adding the tracer, the CDK14 IC50 will shift to the left (become more potent) due to covalent accumulation.[1] The CDK2 IC50 will remain stable (time-independent).[1]

References

  • Ferguson, F. M., et al. (2019).[1][3] Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chemical Biology, 26(6), 804–817.[1]

  • Tocris Bioscience.[1] FMF 04 159 2 Product Information. Tocris.com.

  • MedChemExpress.[1] This compound Datasheet & Biological Activity. MedChemExpress.com.[1]

  • Jiang, J., et al. (2009).[1][2] A conserved TAIRE family of cyclin-dependent kinases. Cancer Research, 69(24).[1] (Foundational context for TAIRE kinases).

Sources

Technical Support Center: FMF-04-159-2 Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Product: FMF-04-159-2 (Covalent CDK14/Cyclin Y Inhibitor) Application: Wnt Signaling Pathway Interrogation / Cancer Cell Line Profiling Document Type: Technical Guide & FAQ[1]

Compound Profile & Mechanism of Action[2]

This compound is a potent, isoform-selective, covalent inhibitor of CDK14 (PFTK1) and CDK16 (PCTK1).[1] Unlike traditional reversible kinase inhibitors, this compound forms an irreversible covalent bond with a cysteine residue in the ATP-binding pocket of the kinase.[1]

Primary Mechanism:

  • Target: CDK14/Cyclin Y complex.[2]

  • Action: Inhibits the phosphorylation of LRP6 (LDL receptor-related protein 6) at Ser1490 .[1][3]

  • Downstream Effect: Blocks Wnt/

    
    -catenin signaling transduction.
    

Critical Control Reagent:

  • FMF-04-159-R: The reversible analog.[1][3][4][5] It is structurally identical but lacks the electrophilic "warhead" (acrylamide group) required for covalent bonding.[1] You cannot validate this compound cytotoxicity without running this control in parallel.

Troubleshooting: Addressing Cytotoxicity
Issue 1: "My cells are dying rapidly, even in non-Wnt dependent lines."

Diagnosis: Likely Off-Target CDK2 Inhibition.[1][3][4][6] While this compound is selective for CDK14/16 at low concentrations, it retains affinity for CDK2.[1] High concentrations (>1


M) often lead to G1/S arrest and apoptosis driven by CDK2 inhibition rather than CDK14 blockade.[1]

Solution: The "Window of Selectivity" Protocol You must operate within the concentration window where CDK14 is saturated but CDK2 is spared.

  • Check your IC50s:

    • CDK14 (Target): Cellular Target Engagement IC50

      
       40 nM.[1][5]
      
    • CDK2 (Off-Target): Binding IC50

      
       256 nM.[1][2][5][6]
      
    • HCT116 Proliferation IC50:

      
       1.1 
      
      
      
      M.
  • Optimization Step:

    • Titrate this compound between 50 nM and 500 nM .[1]

    • If toxicity persists >1

      
      M, it is likely off-target.
      
Issue 2: "How do I prove the cell death is on-target (CDK14-mediated)?"

Diagnosis: Lack of mechanistic validation. Cytotoxicity alone is not a readout for CDK14 inhibition.

Solution: The Washout Experiment Because this compound is covalent (irreversible) and FMF-04-159-R is reversible, their behaviors differ significantly after compound removal.[1]

Protocol:

  • Seed Cells: Plate cells (e.g., HCT116) at optimal density.

  • Pulse Treatment: Treat with 1

    
    M of This compound  and FMF-04-159-R  (separate wells) for 4 hours .
    
  • Washout: Remove media. Wash 3x with warm PBS. Replace with fresh, compound-free media.

  • Incubate: Allow cells to grow for 24–48 hours.

  • Readout: Measure viability (CellTiter-Glo or similar).

Interpretation:

  • This compound (Covalent): Toxicity/Phenotype persists because the kinase is permanently silenced.[1]

  • FMF-04-159-R (Reversible): Toxicity/Phenotype recovers because the inhibitor washes out.[1]

  • If both persist: The effect is likely off-target or general toxicity.[1]

Visualizing the Workflow
A. Experimental Decision Tree

Use this logic flow to determine if your cytotoxicity data is valid.

Cytotoxicity_Troubleshooting Start Observed Cytotoxicity CheckConc Check Concentration Start->CheckConc HighConc > 1 µM CheckConc->HighConc Risk of CDK2 Inhibition LowConc < 500 nM CheckConc->LowConc Optimal Window CheckControl Compare with FMF-04-159-R (Control) HighConc->CheckControl LowConc->CheckControl ResultOffTarget Likely CDK2 Off-Target (Reduce Dose) CheckControl->ResultOffTarget Control is equally toxic ResultOnTarget Likely CDK14 Specific (Proceed to Washout) CheckControl->ResultOnTarget Control is less toxic WashoutTest Perform Washout Test (4h Pulse -> Wash -> 24h Growth) ResultOnTarget->WashoutTest Persist Phenotype Persists (Covalent Engagement) WashoutTest->Persist This compound Recover Phenotype Recovers (Reversible/Off-Target) WashoutTest->Recover FMF-04-159-R

Caption: Decision matrix for distinguishing CDK14-specific effects from off-target toxicity.

B. Mechanism of Action Pathway

Understanding where this compound intercepts the Wnt pathway.

Wnt_Pathway Wnt Wnt Ligand Receptor Frizzled / LRP6 Wnt->Receptor Activates Phospho p-LRP6 (S1490) Receptor->Phospho Requires CDK14 Complex CDK14 / Cyclin Y Complex->Receptor Phosphorylates Inhibitor This compound (Covalent Block) Inhibitor->Complex Irreversibly Inhibits BetaCat Beta-Catenin Stabilization Phospho->BetaCat Signal Transduction GeneExp Wnt Target Genes (Proliferation) BetaCat->GeneExp

Caption: this compound blocks G2/M progression by preventing LRP6 phosphorylation.[1]

Handling & Solubility FAQs
ParameterSpecificationNotes
Solvent DMSOSoluble up to 100 mM.[1][2][5]
Storage (Solid) -20°CStable for 2 years.[1]
Storage (Solution) -80°CUse within 6 months.[1] Avoid freeze-thaw.
Precipitation Common in aqueous mediaDo not add directly to media.[1] Dilute in DMSO first, then spike into media.

Q: "I see crystals when I add the compound to my cell culture media." A: this compound is highly lipophilic.[1]

  • Incorrect: Adding 100% DMSO stock directly to cold media.

  • Correct: Prepare a 1000x intermediate dilution in DMSO. Add this to warm (37°C) media while vortexing rapidly. Ensure final DMSO concentration is <0.5% (ideally 0.1%).[1]

Q: "Can I use this compound in vivo?" A: Limited data exists.[1] The compound is primarily a chemical probe for in vitro use. Its covalent nature requires careful pharmacokinetic monitoring to ensure it doesn't deplete glutathione or bind plasma proteins excessively.

References
  • Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chemical Biology, 26(6), 804–817.[1]

  • Jiang, B., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.[1] Bioorganic & Medicinal Chemistry Letters, 29(16), 2248-2253.[1]

  • Tocris Bioscience. this compound Product Datasheet & Biological Activity.[1]

Sources

Technical Support Center: FMF-04-159-2 Experimental Variability

Author: BenchChem Technical Support Team. Date: February 2026

System Status: 🟢 Active | Topic: FMF-04-159-2 (Covalent CDK14/TAIRE Inhibitor) Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Mechanism of Action

This compound is a specialized covalent chemical probe designed to target CDK14 (Cyclin-Dependent Kinase 14) and the broader TAIRE family (CDK15, 16, 17, 18).[1][2] Unlike traditional reversible inhibitors, this compound forms an irreversible covalent bond with a specific cysteine residue in the ATP-binding pocket of CDK14.

The Core Source of Variability: The primary source of experimental inconsistency with this probe is the failure to distinguish between its covalent on-target activity (CDK14) and its reversible off-target activity (primarily CDK2).

  • Continuous Dosing: Inhibits CDK14 (Covalent) + CDK2 (Reversible) + TAIREs.

  • Washout Protocol: Inhibits only CDK14 (Sustained Covalent) while CDK2 activity is restored.

Diagnostic Workflow: Validating CDK14 Specificity

Use this logic flow to determine if your observed variability is due to off-target CDK2 inhibition or genuine CDK14 modulation.

Washout_Validation_Workflow Start Start: Observed Phenotype (e.g., Cell Cycle Arrest) Exp_Design Experimental Design Check: Did you perform a Washout? Start->Exp_Design Continuous Continuous Dosing Only Exp_Design->Continuous No Washout Washout Protocol (1-2h incubation -> Wash -> Chase) Exp_Design->Washout Yes Control_Check Validation Step: Compare with FMF-04-159-R (Reversible Control) Continuous->Control_Check Ambiguous Result Result_Lost Phenotype LOST after washout Washout->Result_Lost Result_Sustained Phenotype SUSTAINED after washout Washout->Result_Sustained Conclusion_OffTarget Diagnosis: Off-Target Effect (Likely CDK2 Reversible Inhibition) Result_Lost->Conclusion_OffTarget Conclusion_OnTarget Diagnosis: On-Target CDK14 (Covalent Engagement) Result_Sustained->Conclusion_OnTarget Control_Check->Conclusion_OffTarget If R = 2 (Potent) Control_Check->Conclusion_OnTarget If R << 2 (Weak)

Figure 1: Decision tree for distinguishing covalent CDK14 engagement from reversible off-target effects using washout protocols.

Troubleshooting Guide (Q&A)

Category A: Inconsistent Cellular Phenotypes

Q1: I see strong G2/M arrest in my continuous dosing experiments, but it disappears when I wash the compound out. Is the probe working? Diagnosis: The probe is working, but the phenotype you observed (G2/M arrest) is likely driven by CDK2 inhibition , not CDK14. Explanation: this compound has a "dual personality." It binds CDK14 covalently (irreversibly) but binds CDK2 reversibly.

  • In Continuous Dosing: You are inhibiting both CDK14 and CDK2. CDK2 inhibition is a known driver of strong G2/M arrest.

  • After Washout: The compound unbinds from CDK2 (restoring its function), but remains covalently bound to CDK14.[3] If the phenotype disappears, it proves that CDK14 inhibition alone is insufficient to cause that specific arrest in your cell line. Action: Use the washout protocol to isolate CDK14-specific biology.[1] Do not rely on continuous dosing for CDK14 target validation.

Q2: My IC50 values shift significantly depending on how long I incubate the cells. Why? Diagnosis: This is a hallmark of covalent inhibitors . Explanation: Unlike reversible inhibitors, which reach thermodynamic equilibrium, covalent inhibitors are time-dependent. The longer you incubate, the more target (CDK14) is permanently inactivated. This causes the apparent IC50 to decrease (improve) over time. Action: Standardize your incubation times strictly (e.g., 4 hours vs. 24 hours) when comparing potencies. For covalent probes,


 is a more accurate metric than IC50.
Category B: Specificity & Controls

Q3: How do I prove that my effect is due to CDK14 and not CDK16, 17, or 18? Diagnosis: this compound is a pan-TAIRE inhibitor . It cannot easily distinguish between CDK14 and CDK16/17/18 solely via chemical inhibition. Explanation: The probe covalently modifies a conserved cysteine present in the TAIRE family. Action:

  • Genetic Knockdown: Pair chemical inhibition with siRNA/CRISPR against CDK14 specifically.

  • Proteomics: Use KiNativ or similar chemoproteomic profiling to assess the occupancy of the specific TAIRE family members in your cell lysate.

Q4: What is the correct control compound, and how do I interpret it? Diagnosis: You must use FMF-04-159-R . Explanation: FMF-04-159-R is the "reversible analog."[1] It is structurally identical to the probe but lacks the reactive acrylamide warhead required for covalent binding.

  • If this compound works but FMF-04-159-R does not (after washout): This confirms the effect requires covalent modification (CDK14/TAIRE specificity).

  • If both compounds show equal potency in continuous dosing: The effect is likely driven by reversible binding (e.g., CDK2 off-target).

Category C: Compound Handling[6]

Q5: The compound precipitated when I added it to the media. Can I still use it? Diagnosis: No. Precipitation alters the effective concentration and prevents accurate covalent kinetics. Explanation: this compound is hydrophobic. Rapid addition to aqueous media can cause "crashing out." Action:

  • Dissolve stock in 100% DMSO.

  • Perform an intermediate dilution in culture media with vigorous vortexing before adding to the cells.

  • Ensure final DMSO concentration is <0.5% to avoid solvent toxicity, which can mimic cell cycle arrest.

Reference Data: Potency & Selectivity

Use these values to benchmark your experimental results. Note the discrepancy between biochemical (enzymatic) and cellular (NanoBRET) assays due to the covalent mechanism.

TargetAssay TypeThis compound (Covalent Probe)FMF-04-159-R (Reversible Control)Interpretation
CDK14 NanoBRET (Cellular) 39.6 nM ~560 nM Covalent binding drives 14x potency shift.[1]
CDK14 Washout (2h) Sustained (<60 nM) >3000 nM Critical validation step.
CDK2 NanoBRET (Cellular)256 nM~250 nMReversible binding; no shift with covalent probe.
CDK16 Biochemical10 nMN/AHigh potency (Pan-TAIRE activity).

Table 1: Comparative potency data adapted from Ferguson et al. (2019).

References

  • Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chemical Biology, 26(6), 804–817.e12. [Link]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(16), 2272-2277. [Link]

Sources

FMF-04-159-2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Formulation, and Experimental Optimization

Classification: Covalent CDK14/CDK16 Inhibitor (TAIRE Family) Support Level: Senior Application Scientist

Compound Identity & Physicochemical Profile

Before initiating experiments, it is critical to understand that FMF-04-159-2 is a covalent inhibitor targeting the TAIRE family kinases (specifically CDK14 and CDK16). Unlike reversible ATP-competitive inhibitors, this compound relies on electrophilic attack of a specific cysteine residue. This mechanism dictates strict solubility and buffer requirements.

ParameterTechnical Specification
Molecular Weight 683.01 g/mol
Target CDK14 / CDK16 (Covalent)
Primary Solvent DMSO (Dimethyl Sulfoxide)
Max Solubility (DMSO) ~100 mM (68 mg/mL)
Max Solubility (Ethanol) ~20 mM (13 mg/mL)
Aqueous Solubility Negligible (Requires formulation)
Reversible Control FMF-04-159-R (Use for validation)

Stock Solution Preparation (The Foundation)

Issue: Users often report degradation or precipitation after freeze-thaw cycles. Causality: DMSO is hygroscopic. Absorbed water reduces the solubility of hydrophobic compounds like this compound, causing "invisible" micro-precipitation that alters effective concentration.

Standard Operating Procedure (SOP):
  • Vial Centrifugation: Spin down the product vial (10,000 x g, 1 min) before opening to ensure the powder is at the bottom.

  • Solvent Choice: Use anhydrous DMSO (99.9%). Avoid "old" DMSO bottles that have been opened frequently.

  • Dissolution:

    • Add DMSO to achieve a 10 mM stock concentration.

    • Vortex vigorously for 30 seconds.

    • Critical Step: If the solution is not perfectly clear, sonicate in a water bath at 35°C for 5 minutes.

  • Aliquot & Storage:

    • Do not store the bulk stock at 4°C.

    • Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

    • Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

In Vitro (Cellular) Formulation

Issue: "Crashing out" (precipitation) when adding the drug directly to cell culture media. Solution: Use an Intermediate Dilution Step to prevent "Solvent Shock."

The "Solvent Shock" Prevention Workflow

Directly piping 100% DMSO stock into aqueous media creates a local zone of high water content/low solvent, causing immediate precipitation.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter 100x Intermediate (Media + 10% DMSO) Stock->Inter 1:10 Dilution (Slow addition) Final 1x Final Assay (Cell Media) Stock->Final DIRECT ADDITION Inter->Final 1:100 Dilution (Vortex immediately) Precip RISK: Precipitation Final->Precip

Figure 1: Step-wise dilution strategy. Direct addition (red dashed line) risks precipitation. The intermediate step (yellow) stabilizes the hydrophobic core before final dilution.

Protocol:

  • Prepare Intermediate: Dilute 10 mM stock 1:10 into culture media (or PBS) containing 10% DMSO. This yields a 1 mM solution.

  • Final Dosing: Dilute the 1 mM intermediate 1:1000 into the final well to achieve 1 µM (0.1% DMSO final).

  • Mixing: Mix by pipetting up and down; do not rely on diffusion.

In Vivo Formulation (Animal Studies)

Issue: this compound is highly hydrophobic and will clog needles or cause embolisms if injected in pure PBS. Validated Vehicle: Based on Gray Lab and standard kinase inhibitor protocols.

Recommended Vehicle Formulation

Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]

ComponentOrder of AdditionFunction
1. DMSO FirstSolubilizes the drug completely.
2. PEG300 SecondActs as a co-solvent/stabilizer.
3. Tween-80 ThirdSurfactant to prevent aggregation.
4. Saline (0.9%) LastAdjusts tonicity for injection.

Preparation Steps:

  • Dissolve this compound in 100% DMSO first. Ensure clarity.

  • Add PEG300 and vortex. The solution will warm slightly (exothermic).

  • Add Tween-80 .[1] The solution becomes viscous; vortex thoroughly.

  • Add Saline dropwise while vortexing.

    • Troubleshooting: If the solution turns milky, sonicate at 40°C. If it remains milky, the concentration is too high (Target: ≤ 2 mg/mL).

Critical Experimental Factors: The Covalent Mechanism

Issue: Inconsistent IC50 values or lack of potency in biochemical assays. Expert Insight: this compound is an electrophile. It reacts with nucleophiles.[2] Common reducing agents in kinase buffers (DTT, β-Mercaptoethanol) act as "decoy" nucleophiles, neutralizing the drug before it binds the kinase.

Covalent Binding Validation Workflow

CovalentLogic Start Experimental Setup BufferCheck Check Buffer Composition Start->BufferCheck DTT_Present Contains DTT/BME? BufferCheck->DTT_Present RemoveDTT ACTION: Remove Reducing Agent (or reduce to <1mM) DTT_Present->RemoveDTT Yes (High Risk) Incubation Incubate Drug + Kinase (1-4 Hours) DTT_Present->Incubation No RemoveDTT->Incubation Washout Washout Step (Remove free drug) Incubation->Washout Validate Covalency Readout Measure Activity (Kinase Glo / Western) Washout->Readout

Figure 2: Covalent Inhibitor Assay Logic. The presence of strong reducing agents (DTT) creates false negatives by scavenging the inhibitor.

Key Protocol Adjustment:

  • Biochemical Assays: Remove DTT from the pre-incubation buffer. Only add DTT after the drug-kinase binding step if required for the substrate reaction.

  • Washout Assay: To prove the covalent mechanism, treat cells for 4-6 hours, wash 3x with PBS, and incubate in drug-free media for 24 hours. This compound effects should persist, whereas the reversible control (FMF-04-159-R) effects will diminish.

Troubleshooting FAQ

Q1: My solution turned cloudy when I added the saline in the animal formulation. Can I still inject it? A: No. Cloudiness indicates precipitation. Injecting this can cause thrombosis or inconsistent dosing.

  • Fix: Sonicate at 40°C for 10 minutes. If it does not clear, you must lower the drug concentration or increase the PEG300 ratio (e.g., to 50%).

Q2: I see crystals in my 10 mM DMSO stock after thawing. A: This is common if the DMSO absorbed moisture.

  • Fix: Warm the vial to 37°C and vortex. If crystals persist, spin down and transfer the supernatant to a fresh vial, but assume the concentration is now lower than 10 mM. Verify concentration via UV-Vis if possible.

Q3: How do I verify target engagement in cells? A: Use a Competition Pull-Down Assay .

  • Treat cells with this compound.[3][4][5]

  • Lyse cells.[6]

  • Incubate lysate with a biotinylated non-selective probe (e.g., Biotin-JNK-IN-7 or similar ATP-site probe).

  • If this compound has covalently bound CDK14, the biotin probe cannot bind.

  • Western blot for CDK14; disappearance of the band in the streptavidin pull-down indicates successful target engagement.

Q4: Can I use this compound to target EGFR T790M? A: While this compound shares structural similarities (pyrimidine scaffold) with covalent EGFR inhibitors, it is optimized for CDK14/16 . For EGFR T790M/C797S, use WZ4002 or EAI045 . Using this compound for EGFR will likely result in poor potency and high off-target toxicity.

References

  • Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." Cell Chemical Biology, 26(6), 804-817.

  • Ferguson, F. M., et al. (2019). "Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14."[7] Bioorganic & Medicinal Chemistry Letters, 29(16), 2270-2274.

  • Tocris Bioscience. "this compound Product Datasheet & Solubility Data."

  • MedChemExpress (MCE). "this compound Formulation and Solvent Protocols."

Sources

Technical Support Center: FMF-04-159-2 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Stability of FMF-04-159-2 in Cell Culture Media Compound Class: Covalent CDK14/TAIRE Kinase Inhibitor Reactive Warhead: N,N-dimethylamino-but-2-enamide (Acrylamide derivative)

Part 1: Executive Technical Summary

This compound is a covalent inhibitor designed to target CDK14 (and other TAIRE family kinases: CDK16, 17,[1][2][3][4][5] 18) by modifying a specific cysteine residue (Cys218 in CDK14).

The Critical Stability Insight: Unlike reversible inhibitors (e.g., AT7519), this compound relies on a reactive acrylamide warhead to form an irreversible bond. In cell culture media, this warhead faces a "race against time." It must penetrate the cell and bind the target cysteine before it is "scavenged" by extracellular nucleophiles (like Glutathione or BSA/FBS thiols) or precipitates due to low aqueous solubility.

Key Stability Metrics (Estimated based on warhead chemistry):

  • Functional Half-life in Complete Media (10% FBS): ~4–8 hours (limited by protein scavenging, not hydrolysis).

  • Hydrolytic Stability (PBS, pH 7.4): High (>24 hours). The amide bond is stable; the double bond is the reactive site.

  • Solubility Limit (Aqueous): Low (<10 µM without carrier). Requires DMSO spike-in.

Part 2: Troubleshooting & FAQs

Section A: Stability in Media & Storage

Q1: Can I dilute this compound in media and store it at 4°C for use later in the week? Status: PROHIBITED. Reasoning: While the compound resists hydrolysis, the acrylamide warhead is an electrophile. Prolonged exposure to serum proteins (in FBS) leads to non-specific covalent adducts with surface cysteines on albumin. This effectively lowers the "active concentration" of the inhibitor before it ever reaches your cells. Protocol: Prepare 1000x stocks in DMSO and dilute into media immediately before adding to cells (within 15 minutes).

Q2: I see precipitation when adding the compound to my media. Is the compound degrading? Status: PHYSICAL INSTABILITY. Reasoning: this compound is highly lipophilic. Rapid addition of a high-concentration DMSO stock into aqueous media causes "crashing out" (precipitation). Solution:

  • Step-down Dilution: Dilute 10 mM DMSO stock

    
     100 µM in intermediate media (serum-free) 
    
    
    
    Final concentration in well.
  • Sonicate: Briefly sonicate the intermediate dilution if visible turbidity occurs.

  • Limit: Do not exceed 0.5% DMSO final concentration, but ensure enough DMSO is present to keep the compound solubilized during the transition.

Q3: My washout experiments (to prove covalent binding) are showing reversible kinetics. Is the compound unstable? Status: EXPERIMENTAL ARTIFACT. Reasoning: If the compound degrades or is scavenged before it saturates the target, you will see "reversible-like" behavior because not all CDK14 was covalently modified. Troubleshooting Check:

  • Incubation Time: Did you incubate long enough? Covalent bond formation is time-dependent.[1] this compound requires 6 hours to achieve maximal potency (IC50 shifts from ~800 nM at 2h to ~40 nM at 6h).

  • Concentration: Did you use a saturating concentration (e.g., 500 nM - 1 µM)?

Section B: Metabolic & Chemical Stability

Q4: Does Glutathione (GSH) in the media affect this compound? Status: HIGH RISK. Reasoning: Free thiols (GSH,


-mercaptoethanol) in media can react with the acrylamide warhead via Michael addition, neutralizing the inhibitor.
Protocol:  Avoid media supplements containing high levels of free thiols (e.g., extra 

-ME) during the drug incubation phase unless necessary for cell survival.

Part 3: Visualizing the Stability Landscape

The following diagram illustrates the "Life Cycle" of this compound in a standard cell culture experiment, highlighting the competition between target engagement and degradation/scavenging.

FMF_Stability_Lifecycle Stock DMSO Stock (10 mM) Stable @ -20°C Media Cell Culture Media (pH 7.4, 37°C) Stock->Media Dilution (Risk: Precipitation) Serum Serum Proteins (Albumin/BSA) Media->Serum Non-specific Adduct Formation (Scavenging) GSH Free Thiols (Glutathione) Media->GSH Michael Addition (Inactivation) Cell Intracellular Space Media->Cell Passive Diffusion Inactive1 Inactive Adducts Serum->Inactive1 Loss of Potency Inactive2 Inactive Adducts GSH->Inactive2 Loss of Potency Target CDK14 (Cys218) Specific Target Cell->Target Covalent Bond Formation (Time-Dependent) Effect Biological Readout Target->Effect G2/M Arrest Signaling Block

Caption: Kinetic competition between specific target engagement (CDK14) and non-specific scavenging by media components.

Part 4: Validated Experimental Protocols

Protocol 1: The "Washout" Assay for Covalent Verification

Use this protocol to confirm that this compound is stable enough to form irreversible bonds in your specific cell line.

Materials:

  • HCT116 or HEK293T cells.[5]

  • This compound (Covalent) and FMF-04-159-R (Reversible Control).[1][4][5]

  • PBS (warmed).

Step-by-Step:

  • Seeding: Plate cells to reach 70% confluency.

  • Treatment: Treat cells with 1 µM of this compound or Control for 6 hours .

    • Note: 6 hours is critical. Shorter times (e.g., 1-2h) may result in incomplete covalent bonding due to the compound's specific kinetics.

  • Washout:

    • Aspirate media.

    • Wash 3x with warm PBS (5 mins per wash) to remove unbound drug.

    • Add fresh, drug-free media.

  • Incubation: Incubate for an additional 2-24 hours.

  • Readout: Perform NanoBRET or Western Blot (checking downstream substrates).

    • Success Criteria: this compound treated cells maintain inhibition after washout.[4] FMF-04-159-R treated cells show recovery of activity.

Protocol 2: LC-MS Stability Check (Media Compatibility)

If you suspect rapid degradation in your specific media type.

  • Preparation: Prepare media (e.g., DMEM + 10% FBS) and spike with this compound to 10 µM .

  • Incubation: Aliquot into microcentrifuge tubes and incubate at 37°C.

  • Sampling: At T=0, 1h, 4h, 8h, 24h:

    • Take 50 µL aliquot.

    • Add 150 µL ice-cold Acetonitrile (ACN) to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 mins.

  • Analysis: Inject supernatant into LC-MS. Monitor the parent peak (MW ~683.01 Da).

    • Expectation: You may see a slow decline due to protein adducts precipitating out with the pellet, but no rapid appearance of hydrolysis products.

Part 5: Data Reference Tables

Table 1: Solubility & Reconstitution Guidelines
SolventMax ConcentrationStorage Stability (-20°C)Usage Note
DMSO ~100 mM (68 mg/mL)> 6 MonthsPreferred stock solvent.
Ethanol ~20 mM (13 mg/mL)> 1 MonthLower solubility; not recommended for high-dose stocks.
Water/PBS < 10 µMUnstable (Precipitation)Do not use for stock preparation.
Table 2: Kinetic Parameters (HCT116 Cells)
ParameterValueBiological Implication
Cellular IC50 (NanoBRET) 39.6 ± 2.8 nMHigh potency requires effective cell penetration.
Washout IC50 (2h post-wash) 56.3 ± 6.0 nMSustained potency confirms irreversible binding.[1]
Time to Max Potency ~6 HoursStability in media must exceed 6h for max effect.

Part 6: References

  • Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity."[2][4] Cell Chemical Biology, 26(6), 804-817.

  • Ferguson, F. M., et al. (2019). "Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14."[2][3][4] Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1990.

  • Tocris Bioscience. "this compound Product Datasheet." Bio-Techne.

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences, 111(1), 173-178. (Provided for mechanistic context on acrylamide warhead kinetics).

Sources

deconvoluting covalent vs reversible effects of FMF-04-159-2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Center resource. It assumes the reader is familiar with basic kinase biology but requires specific troubleshooting for the kinetic characterization of FMF-04-159-2.

Status: Operational | Product: this compound (Covalent CDK14/TAIRE Inhibitor) Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Introduction: The Mechanism of Action

This compound is not a traditional ATP-competitive inhibitor; it is a Targeted Covalent Inhibitor (TCI) .[1] It functions via a two-step mechanism:

  • Reversible Binding (

    
    ):  The scaffold binds to the ATP pocket of CDK14.
    
  • Covalent Ligation (

    
    ):  The electrophilic acrylamide "warhead" reacts with Cys218  (located on the 
    
    
    
    D-helix) to form an irreversible adduct.[1]

Common Pitfall: Users often treat this compound as a simple reversible inhibitor, leading to variable IC50 data. The potency of this compound is time-dependent .[1][2]

Troubleshooting Modules

Issue 1: "My IC50 values shift significantly between experiments."

Diagnosis: You are likely not controlling for pre-incubation time . Explanation: Unlike reversible inhibitors, covalent inhibitors do not reach a rapid equilibrium.[3] They accumulate bound enzyme over time. If you measure activity immediately after adding the drug, you only measure the reversible affinity (


). If you wait, you measure the inactivation rate (

).[1]
Solution: The Time-Dependent Inhibition (TDI) Assay

You must determine the


 parameter, which is the true measure of covalent potency.[1]

Protocol:

  • Prepare Enzyme Mix: Dilute CDK14/Cyclin Y to 2x final concentration in assay buffer.

  • Compound Dosing: Prepare a dilution series of this compound (e.g., 10 µM to 1 nM).

  • Incubation (The Variable): Incubate enzyme + inhibitor for varying times (

    
     = 0, 15, 30, 60, 120 min) before adding ATP/substrate.[1]
    
  • Reaction: Add ATP and substrate to initiate the kinase reaction. Run for a short linear period (e.g., 10 min).

  • Analysis: Plot the observed rate (

    
    ) against inhibitor concentration 
    
    
    
    for each time point.

Data Interpretation:

ObservationConclusion
IC50 decreases (potency increases) with longer pre-incubation Confirmed Covalent/Slow-binding. The bond is forming over time.[1]
IC50 remains constant Reversible Inhibition. The compound acts only as a competitive binder (or the cysteine is mutated/inaccessible).
Issue 2: "How do I prove the inhibition is irreversible and not just high-affinity?"

Diagnosis: You need to perform a Jump-Dilution (Washout) Assay .[1] Explanation: High-affinity reversible inhibitors (low off-rate) can mimic covalent inhibitors in short assays.[1] A washout experiment physically removes unbound drug. If the drug acts reversibly, activity recovers as the drug dissociates (


).[1] If covalent, the enzyme remains permanently dead.
Protocol: The "Jump-Dilution" Workflow
  • Incubation: Incubate CDK14 (100x concentration) with this compound (at 10x IC50) for 1 hour.

    • Control A: DMSO only (Max Activity).[1]

    • Control B:FMF-04-159-R (Reversible control compound).[1][4][5]

  • The "Jump": Dilute the mixture 100-fold into buffer containing ATP/Substrate.

    • Result: The inhibitor concentration drops below the pharmacological threshold.

  • Measurement: Monitor kinase activity immediately.

Visualizing the Logic:

WashoutLogic Start Incubate Enzyme + Inhibitor (High Conc.) Dilute Dilute 100-fold (Washout) Start->Dilute Measure Measure Kinase Activity Dilute->Measure Result1 Activity Recovers (Reversible) Measure->Result1 Control Compound (FMF-04-159-R) Result2 Activity Remains Low (Covalent) Measure->Result2 this compound

Caption: Logic flow for distinguishing covalent vs. reversible binding using jump-dilution.

Issue 3: "Is the compound hitting off-targets like CDK2?"

Diagnosis: this compound has a reversible binding affinity for CDK2.[1][5] Explanation: CDK2 lacks the specific cysteine (Cys218) found in CDK14. Therefore, this compound inhibits CDK2 purely reversibly.[1]

Solution: Differential Washout

To deconvolute the signal in a cellular context (e.g., NanoBRET):

  • Treat cells with this compound.[1][4][5][6]

  • Perform a washout (remove medium, add fresh medium).

  • Result:

    • CDK14: Inhibition persists (Covalent).[1][4][6][7]

    • CDK2: Inhibition disappears (Reversible).[1]

Critical Reference: Ferguson et al. (2019) demonstrated that while this compound inhibits CDK2 (


 nM), this activity is lost after washout, whereas CDK14 inhibition (

nM) is sustained.[1]
Issue 4: "I need structural proof of the covalent bond."

Diagnosis: Biochemical assays are indirect. You need biophysical validation. Explanation: Mass Spectrometry (Intact Protein MS) provides definitive proof by detecting a mass shift corresponding to the inhibitor.

Protocol: Intact Protein Mass Spectrometry
  • Reaction: Incubate Recombinant CDK14 (

    
    ) with this compound (
    
    
    
    ) for 2 hours.
  • Control: Incubate CDK14 with DMSO.

  • Process: Desalt samples (e.g., C4 ZipTip or rapid HPLC desalting) to remove non-covalently bound drug.

  • Acquisition: ESI-MS (Time-of-Flight).

  • Calculation:

    • 
      [1]
      
    • Note: Ensure you account for the loss of the leaving group if the reaction mechanism involves one (though acrylamides typically are addition reactions, resulting in exact mass addition).

Expected Data:

SampleExpected Mass (Da)Status
CDK14 + DMSO X (Base Mass)Unmodified
CDK14 + this compound X + 683.01 DaCovalent Adduct
CDK14 + FMF-04-159-R X (Base Mass)No Reaction (Reversible only)

(Note: Molecular weight of this compound is approx 683 Da.[1][4] Verify batch-specific MW).

Visualizing the Pathway

The following diagram illustrates the kinetic differentiation between the covalent probe and its reversible control.

Mechanism cluster_legend Key Difference Enzyme CDK14 (Cys218) Complex_Rev Reversible Complex (EI) Enzyme->Complex_Rev Fast Binding (Ki) Enzyme->Complex_Rev Fast Binding Inhibitor This compound Inhibitor->Complex_Rev Fast Binding (Ki) Control FMF-04-159-R Control->Complex_Rev Fast Binding Complex_Rev->Enzyme Washout (koff) Complex_Cov Covalent Adduct (E-I) Complex_Rev->Complex_Cov Slow Inactivation (kinact) Irreversible Text FMF-04-159-R cannot proceed to Covalent Adduct

Caption: Kinetic pathway showing the irreversible step unique to this compound compared to its reversible analog.

References

  • Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity.[8] Cell Chemical Biology, 26(6), 804–817.[1][8]

    • Primary citation for the discovery, structure, and characterization of this compound and its reversible control.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317.

    • Authoritative review on the kinetics and design of covalent inhibitors.
  • Tocris Bioscience. this compound Product Datasheet.

    • Source for physical properties and handling instructions.

Sources

Technical Support Center: Controlling for FMF-04-159-2 Pan-TAIRE Activity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist, Chemical Biology Division Subject: Experimental Protocols and Troubleshooting for FMF-04-159-2 (Covalent TAIRE Inhibitor)

Compound Profile & Critical Properties

Before designing your controls, you must understand the kinetic profile of this compound. Unlike ATP-competitive inhibitors that rely on equilibrium binding, this compound is a covalent inhibitor targeting a conserved cysteine residue (Cys218 in CDK14) within the TAIRE family (CDK14, CDK16, CDK17, CDK18).

Quick Reference Data
FeatureThis compound (Active Probe)FMF-04-159-R (Negative Control)
Mechanism Covalent (Irreversible)Reversible (ATP-competitive)
Warhead Electrophilic AcrylamideSaturated Propionamide (Inactive)
Target Selectivity Pan-TAIRE (CDK14/16/17/18)Pan-TAIRE (Reversible binding only)
Primary Off-Target CDK2 (IC50 ~256 nM)CDK2 (IC50 ~493 nM)
Washout Behavior Activity Persists Activity Lost
CDK14 Potency ~40–88 nM (Time-dependent)~140–560 nM

The "Golden Standard" Control: The Washout Experiment

User Question: "How do I prove the biological phenotype I'm seeing is due to covalent TAIRE inhibition and not off-target toxicity?"

Scientist's Response: You cannot rely solely on dose-response curves because this compound has off-target activity against CDK2 at concentrations >500 nM. The only definitive proof of on-target TAIRE engagement is the Differential Washout Experiment .

Because this compound forms a permanent bond, its inhibition survives a washout step.[1] The control compound (FMF-04-159-R) does not. If your phenotype persists after washing out the Active Probe but disappears after washing out the Control, you have validated TAIRE-specific covalent engagement.

Protocol: Differential Washout Assay
  • Seed Cells: Plate cells (e.g., HCT116, HEK293) to reach 70% confluency.

  • Pulse Treatment: Treat two sets of wells with 1 µM of:

    • Set A: this compound (Active)[2]

    • Set B: FMF-04-159-R (Control)[2][3][1]

  • Incubation: Incubate for 4 hours . (Note: Covalent bond formation is time-dependent; <2 hours may be insufficient for complete occupancy).

  • The Wash:

    • Remove media.[4]

    • Wash 3x with warm PBS (critical to remove unbound compound).

    • Add fresh, compound-free media.

  • Chase Period: Incubate for an additional 2–4 hours .

  • Readout: Lyse cells and assay for biomarkers (see Section 3).

Logic Visualization

WashoutLogic Start Start Experiment Treat Pulse Treat (4h) 1µM Concentration Start->Treat Wash Washout Step (Remove Unbound Drug) Treat->Wash Result_Active Covalent Bond Intact Inhibition PERSISTS Wash->Result_Active Active Probe Result_Control Compound Washed Away Activity RESTORED Wash->Result_Control Reversible Control SubGraph_Active This compound (Active) SubGraph_Control FMF-04-159-R (Control) Compare Comparison Analysis: Is phenotype maintained only in Active arm? Result_Active->Compare Result_Control->Compare Conclusion Validated On-Target Covalent Effect Compare->Conclusion

Caption: Logic flow for the Differential Washout Experiment. Persistence of inhibition in the active arm vs. recovery in the control arm confirms covalent target engagement.

Validating Target Engagement (Biomarkers)

User Question: "I treated my cells, but how do I know the TAIRE kinases are actually inhibited? I don't see a band shift."

Scientist's Response: TAIRE kinases (CDK14-18) are notoriously difficult to assay because they lack well-defined substrates compared to CDK1 or CDK2. Do not look for a simple band shift of the kinase itself. Instead, you must monitor the stability of its obligate co-factor, Cyclin Y (CCNY) , or the phosphorylation of LRP6 .

Recommended Biomarker Assays
ReadoutExpected Result (Inhibition)Mechanistic Reason
LRP6 (Ser1490) Phosphorylation Decrease CDK14/Cyclin Y complex phosphorylates LRP6 at the G2/M membrane.
Cyclin Y (CCNY) Protein Levels Decrease Inhibition of TAIRE kinases often destabilizes their Cyclin Y partner, leading to degradation.
NanoBRET™ (Intracellular) Signal Loss Competition assay. This compound displaces the tracer from the ATP pocket.
TAIRE Signaling Pathway Diagram

TAIRE_Pathway FMF This compound CDK14 CDK14/16 (TAIRE) FMF->CDK14 Covalent Modification (Cys218) Complex Active Kinase Complex FMF->Complex Destabilizes CDK14->Complex Binds CCNY Cyclin Y (CCNY) CCNY->Complex Activates LRP6 LRP6 (Substrate) Complex->LRP6 Phosphorylates pLRP6 p-LRP6 (Ser1490) LRP6->pLRP6 Wnt Wnt Signaling (G2/M Progression) pLRP6->Wnt Promotes

Caption: Mechanism of Action. This compound covalently binds TAIRE kinases, preventing Cyclin Y complexation and blocking downstream LRP6 phosphorylation.

Troubleshooting & FAQ

Issue: "My cells are dying, and the control compound is toxic too."

Diagnosis: You are likely seeing off-target CDK2 inhibition. Solution:

  • Check Concentration: Both this compound and the -R control inhibit CDK2 with IC50s around 250–500 nM.[2] If you are dosing at >1 µM, you are shutting down CDK2, which is cytotoxic.

  • Titrate Down: Repeat the experiment at 250 nM or 500 nM . At these levels, the covalent probe (this compound) will still accumulate on CDK14/16 over time (due to irreversible binding), but the reversible off-target binding to CDK2 will be minimal.

Issue: "I added the drug, but I see no inhibition in my lysate assay."

Diagnosis: Inappropriate buffer composition (Nucleophile quenching). Solution: this compound contains an electrophilic acrylamide warhead.

  • Avoid DTT/BME: Do not include dithiothreitol (DTT) or beta-mercaptoethanol (BME) in your cell culture media or pre-lysis buffers. These thiols will attack the drug before it enters the cell, neutralizing it.

  • Lysis: Only add reducing agents after cell lysis and drug treatment are complete.

Issue: "Can I use this for in vivo (mouse) studies?"

Diagnosis: Pharmacokinetic limitations. Solution: this compound is primarily a chemical probe for cellular studies . Like many acrylamide-based probes, it has high clearance and poor oral bioavailability. It is not optimized for systemic in vivo delivery. For animal models, consider local administration or look for next-generation analogs with improved PK properties.

References

  • Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity.[4][5] Cell Chemical Biology, 26(6), 804-817.[5][6]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.[7] Bioorganic & Medicinal Chemistry Letters, 29(16), 1985-1990.

  • Tocris Bioscience.

Sources

Validation & Comparative

Comparative Guide: FMF-04-159-2 vs. Broad-Spectrum CDK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Covalent Precision

For years, the TAIRE family of cyclin-dependent kinases (CDK14, CDK16, CDK17, CDK18) remained "undruggable" orphans within the kinome. While generic pan-CDK inhibitors like AT7519 or Flavopiridol hit these targets, they do so with indiscriminate lethality, obliterating CDK1, CDK2, and CDK9 activity, which confounds any specific biological readout.

FMF-04-159-2 represents a paradigm shift. It is the first high-quality covalent chemical probe designed to selectively target CDK14 and its TAIRE paralogs.[1] Unlike its reversible predecessors, this compound utilizes a targeted acrylamide warhead to form an irreversible bond with Cys218 , a rare cysteine residue located in the hinge region of CDK14.

This guide analyzes how this compound outperforms traditional inhibitors through kinetic selectivity and outlines the mandatory "washout" protocols required to validate its specificity in live cells.

Mechanistic Profiling & Selectivity

To understand the utility of this compound, one must contrast its binding mode with the reversible inhibitors often used as "proxies" for CDK inhibition.[2]

The Hybrid Design

This compound was engineered by hybridizing the scaffold of AT7519 (a potent but non-selective CDK inhibitor) with the covalent warhead of JNK-IN-7 .

  • Scaffold: Provides ATP-competitive affinity.

  • Warhead: An acrylamide group positioned to react specifically with Cys218 .

Comparative Performance Data

The following table contrasts this compound with its parent compound (AT7519) and its reversible control (FMF-04-159-R).

FeatureThis compound (The Probe)FMF-04-159-R (Negative Control)AT7519 (Broad Spectrum)
Binding Mechanism Covalent (Irreversible) ReversibleReversible
Primary Target CDK14 / TAIRE Family CDK14 (Weak/Transient)Pan-CDK (1, 2, 4, 5, 9, 14+)
Reactive Residue Cys218 (CDK14)None (Warhead removed)None
CDK14 Potency (Cellular) IC50 ~40 nM (NanoBRET)> 1000 nM~50 nM
CDK2 Off-Target Yes (~256 nM)YesHigh Potency
Washout Resistant? Yes (Signal retained)No (Signal lost)No (Signal lost)
Primary Utility Specific TAIRE interrogationValidating on-target effectsGeneral anti-proliferative

Critical Insight: this compound is not perfectly selective for CDK14 over CDK2 in a simple biochemical assay. However, because CDK2 lacks the Cys218 equivalent, the binding to CDK2 is reversible , whereas binding to CDK14 is irreversible . This kinetic difference is the key to its application.

Biological Context: The Wnt/ -Catenin Axis

CDK14, when complexed with Cyclin Y , plays a distinct role in Wnt signaling by phosphorylating the LRP6 co-receptor. This primes the receptor for signal transduction, preventing


-catenin degradation.
Diagram: CDK14 Signaling & Inhibition Logic

The following diagram illustrates the pathway and where this compound intervenes compared to generic inhibitors.

CDK14_Pathway CDK14 CDK14 / Cyclin Y Complex LRP6 LRP6 Receptor (Membrane) CDK14->LRP6 Phosphorylates (G2/M) LRP6_P Phospho-LRP6 (Activated) LRP6->LRP6_P Axin Axin Complex (Destruction Complex) LRP6_P->Axin Inhibits/Recruits BetaCat Beta-Catenin LRP6_P->BetaCat Stabilizes Axin->BetaCat Degrades (Default) Wnt Wnt Ligand Wnt->LRP6 Stimulation FMF This compound (Covalent Cys218) FMF->CDK14 Irreversible Inhibition Generic Generic CDKi (AT7519) Generic->CDK14 Reversible Generic->Axin Off-Target Toxicity

Figure 1: CDK14 mediates Wnt signaling via LRP6 phosphorylation. This compound covalently locks CDK14, blocking this specific node without the broad toxicity of generic CDKi.

Experimental Protocol: The "Washout" Strategy

Because this compound has reversible off-target activity against CDK2, you cannot simply treat cells and read the assay (as you would with a highly selective inhibitor). You must exploit the covalent bonding to isolate the CDK14 phenotype.

Why this works
  • CDK14: Covalent bond

    
     Drug stays bound after washing.
    
  • CDK2: Reversible bond

    
     Drug is removed during washing.
    
Step-by-Step Workflow
Reagents Required[1][3][4]
  • Probe: this compound (10 mM DMSO stock).

  • Control: FMF-04-159-R (Reversible analog).[2]

  • Cell Line: HCT116 or HEK293T (Wnt-active lines).

  • Readout: Western Blot (Phospho-LRP6) or NanoBRET.

The Protocol
  • Seeding: Plate cells to reach 70-80% confluency.

  • Pulse Treatment: Treat cells with 1

    
    M  this compound for 2-4 hours .
    
    • Note: 1

      
      M is high enough to saturate CDK14 and CDK2.
      
  • The Washout (CRITICAL):

    • Aspirate media containing the drug.

    • Wash cells 3x with warm PBS.

    • Add fresh, drug-free media.

    • Incubate for 2-4 hours (recovery period).

  • Harvest/Readout:

    • During the recovery, CDK2 (reversible) releases the drug and recovers activity.

    • CDK14 (covalent) remains permanently inhibited until new protein is synthesized.

  • Validation: Compare results against the FMF-04-159-R treated samples.

    • Result: If the phenotype persists after washout with -2 but vanishes with -R, it is CDK14-driven.

Diagram: The Washout Logic

Washout_Logic cluster_0 Step 1: Treatment (1uM) cluster_1 Step 2: Washout (PBS 3x) cluster_2 Step 3: Recovery (2-4 hrs) CDK14_1 CDK14 (Bound) Wash Remove Unbound Drug CDK14_1->Wash Covalent CDK2_1 CDK2 (Bound) CDK2_1->Wash Reversible CDK14_2 CDK14 (Still Inhibited) Wash->CDK14_2 Covalent CDK2_2 CDK2 (Activity Restored) Wash->CDK2_2 Reversible

Figure 2: The washout protocol differentiates true TAIRE inhibition from off-target CDK2 effects.

Summary of Advantages & Limitations

Advantages Limitations
First-in-Class: Only validated covalent probe for CDK14/16.Pan-TAIRE: Does not distinguish between CDK14, 16, 17, 18.
High Potency: <100 nM engagement in live cells.[5]CDK2 Liability: Requires washout for clean interpretation.
Biomarker Ready: Potently inhibits LRP6 phosphorylation.Cytotoxicity: High doses (>5

M) induce general toxicity.

Recommendation: Use this compound for target validation studies where CDK14/16 implication is suspected. Always run parallel arms with the reversible control (FMF-04-159-R) and utilize the washout protocol to ensure phenotypic changes are not driven by CDK2 inhibition.

References

  • Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity.[6] Cell Chemical Biology. [Link][1][5]

  • Gray Lab (Stanford). this compound Probe Summary. Gray Lab Chemical Probes. [Link]

Sources

Beyond the PSTAIRE: Advanced Methods for Interrogating TAIRE (CDK14-18) Kinase Function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The TAIRE kinases—comprising the PCTAIRE (CDK16, 17, 18) and PFTAIRE (CDK14, 15) subfamilies—represent a distinct evolutionary branch of the cyclin-dependent kinase (CDK) superfamily. Unlike the canonical cell-cycle CDKs (e.g., CDK1/2) which rely on the "PSTAIRE" motif for cyclin binding, TAIRE kinases utilize a unique "TAIRE" helix and require a specialized activation mechanism involving Cyclin Y (CCNY) and 14-3-3 proteins.

Despite their critical roles in spermatogenesis, neurite outgrowth, and vesicle trafficking (e.g., GLUT4 translocation), TAIRE kinases remain understudied ("Dark Kinome") due to the failure of classical CDK assays to capture their activity. Standard Histone H1 assays are notoriously insensitive for TAIREs. This guide delineates high-specificity alternative methods—ranging from chemical genetics to covalent inhibition —that provide the spatiotemporal resolution required to study these membrane-associated kinases.

Part 1: The Standard vs. The Alternative

FeatureStandard Method (Histone H1 Assay) Alternative Method (PCTAIRE-tide / Chemical Genetics)
Substrate Histone H1 / MBP (Generic)PCTAIRE-tide (PKSPKARKKL) or Native Substrates (NSF, PRC1)
Specificity Low (Cross-reacts with CDK1/2/5)High (Optimized consensus motif or bio-orthogonal labeling)
Activation Soluble Cyclin A/E (Ineffective)Membrane-tethered Cyclin Y + 14-3-3
Readout Radiometric (

P)
Fluorescent (FRET), Mass Spec (Thio-P), or Covalent Probe
Physiological Relevance Low (Nuclear context)High (Plasma membrane/Endosomal context)

Part 2: Method 1 - The Optimized In Vitro Kinase Assay

The "Gold Standard" for biochemical validation.

Classical CDK assays fail for TAIRE kinases because they lack the necessary tripartite activation complex. TAIRE kinases are recruited to the plasma membrane by Cyclin Y , which must be phosphorylated and bound by 14-3-3 to fully activate the kinase.

Protocol Overview
  • Enzyme Complex Prep: Co-express FLAG-CDK16 and HA-Cyclin Y in mammalian cells (HEK293T). Bacterial expression yields inactive kinase due to lack of post-translational modifications (phosphorylation of CCNY at Ser100/326 is required for 14-3-3 binding).

  • Substrate: Use the optimized peptide PCTAIRE-tide (PKSPKARKKL), which has a

    
     of ~17 µM (vs. >200 µM for Histone H1).
    
  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.1 mM EGTA.
    
Critical Step: The Activation Switch

Unlike CDK2, which is activated by T-loop phosphorylation alone, CDK16 requires a dual-lock mechanism . Ensure your prep includes endogenous or exogenous 14-3-3 proteins, which bridge the phospho-serine sites on Cyclin Y and CDK16, stabilizing the active conformation.

Part 3: Method 2 - Chemical Genetics (Analog-Sensitive Alleles)

The solution for identifying specific substrates in complex lysates.

Since TAIRE kinases share substrates with other CDKs, distinguishing their specific contributions is impossible with generic ATP. The Analog-Sensitive (AS) kinase strategy involves mutating the "gatekeeper" residue in the ATP-binding pocket to create a unique pocket that accepts bulky ATP analogs (e.g., N


-Benzyl-ATP ).
Designing the AS-Allele
  • Target: CDK16 (PCTAIRE1).

  • Gatekeeper Residue: Phenylalanine 240 (Phe240) .[1]

  • Mutation: F240G (Glycine) or F240A (Alanine).

    • Note: The F240G mutation creates a "hole" in the ATP pocket that accommodates bulky groups.

The Labeling Workflow
  • Transfection: Express CDK16

    
      in CDK16-knockout cells.
    
  • Permeabilization: Mildly permeabilize cells (Digitonin) or prepare lysates.

  • Kinase Reaction: Add N

    
    -Benzyl-ATP-
    
    
    
    -S
    (A bulky ATP analog with a thiophosphate group).
    • Mechanism:[2] Only the AS-kinase can use this bulky ATP. Wild-type kinases are sterically hindered.

  • Capture: Alkylate the thiophosphorylated substrates with p-Nitrobenzyl mesylate (PNBM) to generate a thiophosphate-ester epitope.

  • Detection: Immunoblot with anti-thiophosphate ester antibodies or enrich for Mass Spectrometry.

ChemicalGenetics cluster_0 Specificity Filter WT Wild-Type CDK16 (Phe240 Gatekeeper) ATP ATP / N6-Benzyl-ATP WT->ATP Rejects Bulky ATP AS AS-CDK16 (Gly240 Gatekeeper) AS->ATP Accepts Bulky ATP Substrate Substrate (e.g., NSF) ATP->Substrate Transfer Thio-Phosphate Mass Spec ID Mass Spec ID Substrate->Mass Spec ID Enrichment

Figure 1: The Chemical Genetic "Bump-Hole" Strategy. The F240G mutation allows CDK16 to utilize bulky ATP analogs, tagging substrates exclusively.

Part 4: Method 3 - Covalent & Targeted Inhibition

New tools for acute functional studies.

Genetic knockdown (siRNA) is slow and allows for compensation. Small molecule inhibitors offer temporal control, but specificity has historically been poor.

The Covalent Tool: FMF-04-159-2[3][4][5][6]
  • Target: CDK14 (PFTAIRE1) and CDK16 (PCTAIRE1).

  • Mechanism: Covalent modification of a unique Cysteine (Cys218) located in the hinge region of CDK14.

  • Selectivity: High specificity for the TAIRE family over other CDKs.

  • Application: Use at 100-500 nM to acutely inhibit TAIRE activity. Washout experiments can demonstrate irreversible binding (sustained inhibition).

Repurposing Clinical Inhibitors

Surprisingly, certain FDA-approved drugs have potent off-target activity against TAIRE kinases:

  • Rebastinib: A conformational control inhibitor (Switch Control). Potently inhibits CDK16 (

    
     nM) by binding the DFG-out  (inactive) conformation.
    
  • Dabrafenib: Also exhibits high affinity for CDK16.[3]

  • Caution: Always use these alongside a negative control (e.g., a kinase-dead mutant or resistant allele) due to their multi-target nature.

Part 5: Method 4 - Membrane-Tethered Biosensors (FRET)

Visualizing activity where it happens.

Since CDK16 is recruited to the plasma membrane (PM) by myristoylated Cyclin Y, cytosolic biosensors (like standard EKAR) often fail to detect its activity.

Design Strategy

Construct a PM-targeted FRET biosensor :

  • Membrane Anchor: N-terminal Myristoylation/Palmitoylation sequence (e.g., from Lyn kinase).

  • FRET Pair: CFP (Donor) and YFP/Venus (Acceptor).

  • Sensing Domain: The PCTAIRE-tide sequence (PKSPKARKKL) fused to a phospho-threonine binding domain (e.g., FHA2).

  • Mechanism: Phosphorylation of the peptide by membrane-localized CDK16 induces a conformational change, increasing FRET efficiency.

ActivationComplex Membrane Plasma Membrane CCNY Cyclin Y (Myristoylated) Membrane->CCNY Anchors CDK16 CDK16 (TAIRE) CCNY->CDK16 Binds TAIRE Helix Prot1433 14-3-3 Protein CCNY->Prot1433 pSer100/326 Binding CDK16->Prot1433 pSer153 Binding

Figure 2: The TAIRE Activation Complex. Full activation requires the tripartite assembly of CDK16, membrane-anchored Cyclin Y, and 14-3-3.

References

  • Discovery of Covalent CDK14 Inhibitors (this compound) Ferguson, F. M., et al. (2019).[4][5][6] Cell Chemical Biology.

  • Structure and Inhibitor Specificity of CDK16 (Rebastinib/Dabrafenib) Dixon-Clarke, S. E., et al. (2017). Biochemical Journal.

  • PCTAIRE-tide and Cyclin Y Activation Mechanism Shehata, S., et al. (2015). Cellular Signalling.

  • Chemical Genetic Analysis of Kinase Signaling (Bump-Hole Strategy) Bishop, A. C., et al. (2000). Nature.

  • Cyclin Y and 14-3-3 Interaction Jiang, X., et al. (2009). Molecular Cell.

Sources

Publish Comparison Guide: FMF-04-159-2 Kinome Scan & Selectivity Data

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: FMF-04-159-2 (Covalent CDK14/TAIRE Inhibitor) Primary Reference: Ferguson, F. M., et al. Cell Chemical Biology (2019)

Executive Summary: The First Covalent Probe for TAIRE Kinases

This compound is a first-in-class, covalent chemical probe designed to selectively inhibit CDK14 (Cyclin-Dependent Kinase 14) and the related TAIRE family kinases (CDK16, CDK17, CDK18).[1][2]

Unlike conventional multi-targeted CDK inhibitors (e.g., AT7519, Dinaciclib) that indiscriminately block cell-cycle CDKs (CDK1/2/4/6), this compound exploits a unique non-catalytic cysteine residue (Cys218 in CDK14) to achieve sustained, irreversible inhibition. This guide analyzes its kinome selectivity, compares it with reversible alternatives, and details the experimental protocols required to validate TAIRE-specific biology.

Key Technical Specifications
FeatureSpecification
Primary Target CDK14 (IC50: 39.6 nM - NanoBRET)
Secondary Targets Pan-TAIRE (CDK16, CDK17, CDK18)
Mechanism Covalent Irreversible (Targeting Cys218)
Key Off-Target CDK2 (Reversible, IC50: 256 nM)
Selectivity Filter Washout-resistant (CDK14) vs. Washout-sensitive (CDK2)

Kinome Selectivity & Performance Comparison

The utility of this compound lies in its ability to distinguish TAIRE kinase function from the "noise" of general CDK inhibition. The data below compares this compound against its reversible control (FMF-04-159-R ) and its promiscuous parent compound (AT7519 ).

Table 1: Comparative Selectivity Profile (Cellular & Biochemical)
MetricThis compound (The Probe)FMF-04-159-R (Reversible Control)AT7519 (Parent Scaffold)
Mechanism Covalent (Irreversible)Reversible (Competitive)Reversible (Competitive)
CDK14 Potency (NanoBRET)39.6 nM ~150 nM< 10 nM
CDK16 Potency (Biochemical)10 nM N/D< 10 nM
CDK2 Potency (Off-Target)256 nM493 nM< 10 nM (High Potency)
Selectivity Profile TAIRE-Biased (CDK14/16/17/18)Broad CMGC FamilyPan-CDK / Multi-Kinase
Washout Behavior Sustained Inhibition (CDK14)Rapid RecoveryRapid Recovery
Cytotoxicity (HCT116)Low (IC50 > 1 µM)LowHigh (IC50 ~130 nM)

Analyst Insight: The critical differentiator is not just the affinity, but the residence time . While this compound binds CDK2 reversibly (an off-target liability), it binds CDK14 covalently.[1][2][3] This allows researchers to use a washout strategy (see Protocol B) to eliminate CDK2 inhibition while maintaining CDK14 blockade, effectively "purifying" the phenotypic signal.

Table 2: KiNativ™ Profiling Data (1 µM, HCT116 Lysate)

Data derived from chemoproteomic profiling of the active kinome.

Kinase Target% Inhibition (this compound)Classification
CDK14 > 90% Primary Target (Covalent)
CDK16 > 90% TAIRE Family (Covalent)
CDK17 > 90% TAIRE Family (Covalent)
CDK18 > 90% TAIRE Family (Covalent)
CDK2~60-70%Reversible Off-Target
CDK10~50%Minor Off-Target
GSK3β< 50%Spared (Unlike AT7519)

Mechanism of Action & Signaling Logic

To understand the experimental application of this probe, one must visualize the TAIRE signaling node and the covalent engagement logic.

TAIRE_Signaling cluster_inhibitor Inhibitor Mechanism cluster_target TAIRE Kinase Complex cluster_offtarget Reversible Off-Target FMF This compound (Electrophilic Acrylamide) Cys218 Cys218 Residue (Unique to TAIREs) FMF->Cys218 Targeted Attack CDK2 CDK2 (No Cys218) FMF->CDK2 Reversible Binding (Washout Sensitive) CDK14 CDK14 (PFTK1) Cys218->CDK14 Complex Covalent Complex (Irreversible) CDK14->Complex Form Adduct LRP6 LRP6 Receptor CDK14->LRP6 Phosphorylates (G2/M Transition) CycY Cyclin Y / Y-L1 (Membrane Bound) CycY->CDK14 Activates Wnt Signaling Wnt Signaling LRP6->Wnt Signaling Priming

Figure 1: Mechanism of Selectivity. this compound achieves specificity by reacting with Cys218, a residue present in TAIRE kinases (CDK14-18) but absent in CDK2. This covalent bond drives the "pan-TAIRE" profile.

Experimental Protocols (Self-Validating Systems)

To ensure scientific rigor, you must control for the reversible CDK2 activity. The following protocols are designed to isolate CDK14-specific effects.

Protocol A: The "Washout" Validation Assay

Objective: Distinguish between covalent (CDK14) and reversible (CDK2) phenotypes.

Rationale: Since this compound inhibits CDK2 reversibly but CDK14 irreversibly, washing the cells removes the inhibitor from the CDK2 pocket but leaves it bound to CDK14.

  • Seeding: Plate HCT116 (or relevant) cells in 6-well plates.

  • Treatment: Treat cells with 1 µM this compound for 2 hours .

    • Control Arm: Treat with DMSO.[4]

    • Comparator Arm: Treat with 1 µM FMF-04-159-R (Reversible Analog).

  • Washout Step (Critical):

    • Aspirate media.

    • Wash 3x with warm PBS (37°C).

    • Add fresh, inhibitor-free media.

  • Incubation: Incubate for an additional 4–8 hours.

  • Readout:

    • Western Blot: Probe for p-LRP6 (Ser1490) – a direct CDK14 substrate.

    • Result Interpretation:

      • Sustained p-LRP6 loss: Indicates CDK14 inhibition (Covalent).[1][2][5][3]

      • Recovery of signal: Indicates CDK2 or reversible off-target effect.[1]

Protocol B: NanoBRET™ Target Engagement

Objective: Quantify intracellular affinity (IC50) for CDK14 vs. CDK2.

  • Transfection: Transfect HEK293T cells with N-terminal NanoLuc®-CDK14 or NanoLuc®-CDK2 fusion vectors.

  • Tracer Addition: Add cell-permeable fluorescent tracer (e.g., Tracer K-5 or K-10) at determined K_d_app concentration.

  • Compound Dosing: Treat with this compound (10-point dose response, 0 nM to 10 µM).

  • Equilibration: Incubate for 2 hours at 37°C.

  • Measurement: Measure BRET signal (Donor emission 460nm / Acceptor emission 618nm).

  • Calculation:

    • Convert BRET ratios to % occupancy.

    • Fit to sigmoidal dose-response curve to determine IC50.

    • Expected Result: CDK14 IC50 ≈ 40 nM; CDK2 IC50 ≈ 250 nM.

Workflow Visualization: The Washout Strategy

This diagram illustrates the logical flow for validating CDK14-dependent phenotypes using the FMF probe set.

Washout_Logic Start Start: Cell Culture Treat Treat: 1µM this compound (2 Hours) Start->Treat State1 State: CDK14 & CDK2 Both Inhibited Treat->State1 Wash Washout: 3x PBS Replace Media State1->Wash Incubate Incubate: 4-8 Hours Wash->Incubate Result_CDK2 CDK2: Inhibitor Dissociates Activity Restored Incubate->Result_CDK2 Reversible Result_CDK14 CDK14: Inhibitor Covalently Bound Activity BLOCKED Incubate->Result_CDK14 Irreversible Readout Readout: Phenotype/Western Result_CDK2->Readout Result_CDK14->Readout

Figure 2: The Washout Strategy. This workflow is the gold standard for using this compound. By washing out the compound, researchers can decouple the reversible toxicity of CDK2 inhibition from the specific, covalent inhibition of CDK14.

References

  • Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity."[3] Cell Chemical Biology, 26(6), 804-817.

  • Jiang, J., et al. (2009). "A novel family of Cys-rich proteins that inhibit Wnt signaling." Journal of Biological Chemistry, 284(40), 27399-27408.

  • Tocris Bioscience. "Product Information: this compound." Tocris Scientific Data Sheets.

  • MedChemExpress. "this compound Datasheet and Kinase Profile." MCE Product Database.

Sources

Validating In Situ Target Engagement of the Covalent CDK14 Inhibitor FMF-04-159-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FMF-04-159-2 is a high-affinity, covalent chemical probe designed to selectively inhibit CDK14 (Cyclin-Dependent Kinase 14) and related TAIRE-family kinases (CDK15–18).[1][2] Unlike traditional ATP-competitive inhibitors, this compound achieves high selectivity and prolonged duration of action by targeting a non-catalytic cysteine residue (Cys218 in CDK14) unique to this subfamily.

This guide provides a rigorous framework for validating this compound target engagement (TE) in situ. It prioritizes the differentiation between covalent and reversible binding events—a critical distinction often overlooked in kinase inhibitor studies—using the matched reversible control, FMF-04-159-R .

Part 1: Mechanistic Grounding & Rationale

The Covalent Advantage

This compound utilizes a dimethylaminobutenamide "warhead" (Michael acceptor) to form an irreversible thioether bond with Cys218. This residue is located outside the conserved ATP-binding pocket, allowing the probe to discriminate against other CDKs (e.g., CDK2) that lack this accessible cysteine, although reversible off-target binding to CDK2 can occur at higher concentrations (>1 µM).

The "Twin-Compound" Validation Strategy

Scientific integrity in covalent probe validation requires a negative control that is structurally identical but chemically inert regarding the covalent reaction.

  • The Probe (this compound): Contains the electrophilic warhead. Irreversible binder.

  • The Control (FMF-04-159-R): Contains a non-reactive amide. Reversible binder.[3]

Experimental Logic: If a biological phenotype (e.g., G2/M arrest) or TE signal persists after compound washout with -2 but recovers with -R , the effect is driven by on-target covalent modification of CDK14.

Part 2: Comparative Analysis

The following table contrasts this compound with its reversible control and a broad-spectrum alternative.

Table 1: Comparative Performance Profile
FeatureThis compound (Probe)FMF-04-159-R (Control)AT7519 (Pan-CDK Ref)
Primary Target CDK14 / TAIRE FamilyCDK14 / TAIRE FamilyPan-CDK (1, 2, 4, 5, 9)
Binding Mechanism Covalent (Irreversible) Reversible (ATP-competitive)Reversible (ATP-competitive)
Cellular Potency (IC₅₀) ~40 nM (NanoBRET)~560 nM (NanoBRET)<10 nM (Broad spectrum)
Washout Resistance High (Sustained Inhibition) Low (Rapid Recovery)Low (Rapid Recovery)
Selectivity Driver Cys218 TargetingHinge Binding OnlyHinge Binding Only
Key Application Validating CDK14 phenotypesDistinguishing off-target effectsGeneral CDK inhibition

Part 3: Experimental Protocols for In Situ Validation

Protocol 1: Intracellular Target Engagement (NanoBRET™)

Objective: Quantify the fractional occupancy of CDK14 in live cells.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused CDK14 (energy donor) and a cell-permeable fluorescent tracer (energy acceptor). This compound competes with the tracer, decreasing the BRET signal.

Self-Validating Step: Perform the assay in "Kinetic Mode" to observe the time-dependent shift in IC₅₀, a hallmark of covalent inhibitors.

Workflow:
  • Transfection: Transfect HEK293 or HCT116 cells with NanoLuc-CDK14 plasmid. Incubate for 20–24 hours.

  • Tracer Optimization: Determine the

    
     of the fluorescent tracer (e.g., Tracer K-4 or K-5) for NanoLuc-CDK14. Use the tracer at a concentration 
    
    
    
    .
  • Compound Treatment:

    • Aliquot cells into 96-well non-binding plates.

    • Add This compound (Start at 10 µM, 1:3 serial dilution).

    • Add FMF-04-159-R (Parallel dilution series).

  • Incubation: Incubate for 2 hours at 37°C. (Note: Covalent inhibitors may require longer times to reach full occupancy compared to reversible ones).

  • Measurement: Add NanoBRET substrate and read donor (460 nm) and acceptor (618 nm) emission.

  • Calculation: Calculate mBRET ratio (

    
    ). Plot % Occupancy vs. log[Compound].
    

Expected Result: this compound should display a left-shifted IC₅₀ (~40 nM) compared to FMF-04-159-R (~500+ nM), reflecting the thermodynamic advantage of bond formation.

Protocol 2: The "Washout-Recovery" Specificity Test

Objective: Confirm that the observed biological effect is driven by irreversible CDK14 inhibition, not reversible off-targets (like CDK2).

Expert Insight: Since this compound can reversibly inhibit CDK2 at high concentrations, a standard continuous-treatment assay is insufficient. A washout step removes the unbound drug, leaving only the covalently bound CDK14 inhibited.

Workflow:
  • Seeding: Seed HCT116 cells (or relevant model) in 6-well plates.

  • Pulse Treatment:

    • Arm A (Covalent): Treat with 250 nM This compound .

    • Arm B (Reversible): Treat with 250 nM FMF-04-159-R .

    • Arm C (Vehicle): DMSO control.

  • Incubation: Incubate for 1–2 hours (sufficient for covalent bond formation).

  • Washout:

    • Aspirate media.

    • Wash cells 3x with warm PBS (critical to remove free compound).

    • Replenish with fresh, compound-free media.

  • Recovery Period: Incubate for an additional 4–24 hours.

  • Readout:

    • Proximal: Western blot for CDK14 substrates (if known) or Phospho-proteomics.

    • Phenotypic: Cell cycle analysis (Propidium Iodide staining) to check for G2/M arrest.

Interpretation:

  • Valid Covalent Engagement: Arm A maintains G2/M arrest or substrate inhibition post-washout.

  • Reversible/Off-Target: Arm B shows full recovery (phenotype matches Vehicle).

Part 4: Visualization of Logic & Pathways

Diagram 1: The Covalent Validation Logic

This flow chart illustrates the decision matrix for interpreting this compound data using the reversible control.

ValidationLogic Start Start: Observed Phenotype (e.g., G2/M Arrest) Exp1 Experiment: Washout Assay (Pulse 2h -> Wash -> Wait 24h) Start->Exp1 Branch1 This compound (Covalent) Exp1->Branch1 Branch2 FMF-04-159-R (Reversible) Exp1->Branch2 Result1 Phenotype Persists Branch1->Result1 Expected Result2 Phenotype Disappears Branch1->Result2 Unexpected Branch2->Result1 Off-target? Branch2->Result2 Expected Conclusion1 VALIDATION CONFIRMED: Driven by Covalent CDK14 Target Engagement Result1->Conclusion1 Result2->Conclusion1 Conclusion2 VALIDATION FAILED: Driven by Reversible Off-Targets (e.g., CDK2)

Caption: Decision matrix for distinguishing on-target covalent CDK14 efficacy from reversible off-target noise.

Diagram 2: NanoBRET Target Engagement Mechanism

Visualizing the competition between the covalent probe and the fluorescent tracer.

NanoBRET cluster_0 Absence of Inhibitor cluster_1 Presence of this compound CDK14 NanoLuc-CDK14 (Donor) Tracer Fluorescent Tracer (Acceptor) CDK14->Tracer Energy Transfer (Proximity) State1 Baseline: High BRET Signal Tracer->State1 Probe This compound (Inhibitor) Probe->CDK14 Covalent Bond (Cys218) State2 Inhibition: Signal Loss Probe->State2 Displaces Tracer

Caption: NanoBRET mechanism. This compound covalently binds Cys218, displacing the tracer and abolishing the BRET signal.

References

  • Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity.[4] Cell Chemical Biology.[4][5]

    • Significance: Primary disclosure of this compound, structural characterization, and NanoBRET validation data.[1]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.[2][5] Bioorganic & Medicinal Chemistry Letters.[5]

    • Significance: Detailed SAR analysis leading to the selection of the covalent warhead.
  • Tocris Bioscience. this compound Product Information.[4]

    • Significance: Technical specifications, solubility d
  • Tocris Bioscience. FMF-04-159-R Product Information.[4]

    • Significance: Specifications for the mand

Sources

Technical Guide: FMF-04-159-2 vs. Pan-CDK Inhibitors (Flavopiridol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares FMF-04-159-2 , a specialized covalent inhibitor of the TAIRE-family kinases (CDK14–18), against traditional pan-CDK inhibitors (represented by Flavopiridol/Alvocidib).

For researchers investigating Wnt signaling or non-canonical CDK functions, this compound offers a precision tool that avoids the catastrophic cytotoxicity associated with pan-CDK inhibition. While pan-CDK inhibitors induce broad cell cycle arrest via ATP competition at CDK1/2/4/6, this compound utilizes a targeted electrophilic attack on a specific cysteine residue (Cys18) unique to the TAIRE subfamily, enabling the dissection of CDK14 signaling without confounding cell death.

Mechanism of Action: Covalent Precision vs. ATP Competition

The fundamental difference lies in the binding kinetics and structural targeting.

This compound (Targeted Covalent)[1][2][3]
  • Mechanism: Irreversible covalent bonding.[1]

  • Target: The compound contains an acrylamide electrophile that undergoes a Michael addition reaction with Cys18 located in the glycine-rich loop of CDK14 (and equivalent cysteines in CDK16/17/18).

  • Kinetics: Time-dependent inhibition.[1][2] Once bound, the enzyme is permanently silenced until protein turnover occurs.

Pan-CDK Inhibitors (e.g., Flavopiridol)[5][6][7]
  • Mechanism: Reversible ATP competition.

  • Target: Binds to the ATP-binding pocket of multiple CDKs (CDK1, 2, 4, 6, 7,[2] 9) indiscriminately.

  • Kinetics: Equilibrium-based. Activity is lost if the drug concentration drops (e.g., during washout).

Visualization: Molecular Interaction Logic

MOA_Comparison cluster_washout Effect of Washout (Media Change) FMF This compound (Electrophile) CDK14 CDK14 (TAIRE) Target Cys18 FMF->CDK14 Michael Addition (Covalent) Flavo Flavopiridol (ATP Mimetic) PanCDK CDK1/2/4/6/9 Conserved ATP Pocket Flavo->PanCDK Competitive Binding (Reversible) Complex_Cov Irreversible Complex (Enzyme Dead) CDK14->Complex_Cov Permanent Inactivation Complex_Rev Reversible Complex (Equilibrium) PanCDK->Complex_Rev Transient Inhibition Complex_Cov->Complex_Cov Activity Persists Complex_Rev->PanCDK Activity Restored

Figure 1: Comparative mechanism of action. This compound forms a permanent bond with CDK14, rendering it resistant to washout, whereas pan-CDK inhibitors dissociate when drug concentration decreases.

Selectivity & Potency Profile

This compound is not "pan-CDK" free; it has residual activity against CDK2.[1][3] However, the window of selectivity allows for specific interrogation of CDK14 when dosed appropriately.

Comparative Data Table
FeatureThis compound (Targeted)Flavopiridol (Pan-CDK)
Primary Targets CDK14 , CDK16, CDK17, CDK18CDK1, CDK2, CDK4, CDK6, CDK9
Binding Type Covalent (Irreversible)Reversible
CDK14 Potency IC50: ~40 nM (NanoBRET)Not typically reported (assumed potent)
CDK2 Potency IC50: ~256 nM (Off-target)IC50: ~100 nM (Primary target)
CDK9 Potency Low / NegligibleIC50: ~3 nM (Primary target)
Cytotoxicity (HCT116) Low (IC50 > 1 µM)High (IC50 < 150 nM)
Cell Cycle Effect G2/M delay (mild)G1/G2 Arrest & Apoptosis (severe)
Washout Retention High (Activity persists)None (Activity lost)

Key Insight: The ~6-fold selectivity window between CDK14 (40 nM) and CDK2 (256 nM) for this compound is critical. Researchers must use concentrations (e.g., 100–500 nM) that saturate CDK14 without fully inhibiting CDK2.

Functional Performance: Wnt Signaling vs. Transcription

The choice of inhibitor dictates the biological pathway you can study.

  • Use this compound for Wnt Signaling: CDK14, paired with Cyclin Y, phosphorylates LRP6 (G/S-P-P motifs) to prime the Wnt receptor. This compound blocks this phosphorylation, inhibiting Wnt/

    
    -catenin signaling.
    
  • Use Pan-CDKs for Transcription/Cycle: Flavopiridol blocks CDK9 (P-TEFb), halting RNA Pol II transcription, and CDK1/2, stopping cell division. This obliterates Wnt signaling indirectly by killing the cell or stopping protein synthesis, making it useless for specific Wnt pathway dissection.

Signaling Pathway Diagram

Pathway_Impact Wnt Wnt Ligand LRP6 LRP6 Receptor Wnt->LRP6 P_LRP6 Phospho-LRP6 (Activated) LRP6->P_LRP6 CDK14 CDK14 / Cyclin Y CDK14->LRP6 Phosphorylates BetaCat Beta-Catenin Accumulation P_LRP6->BetaCat Signal Transduction CDK9 CDK9 / Cyclin T RNAPol RNA Pol II Transcription CDK9->RNAPol Elongation FMF This compound FMF->CDK14 Specific Block Flavo Flavopiridol Flavo->CDK14 Non-selective Flavo->CDK9 Potent Block

Figure 2: Functional impact. This compound selectively inhibits the Wnt priming step (LRP6). Flavopiridol shuts down global transcription via CDK9, confounding specific signaling analysis.

Experimental Protocol: The Washout Validation

To prove you are observing a CDK14-specific covalent effect (and not generic CDK2 inhibition), you must perform a washout experiment. This is the gold standard for validating this compound data.

Protocol: Covalent Engagement Assay

Objective: Distinguish between reversible off-target effects (CDK2) and covalent on-target effects (CDK14).

Materials:

  • Compound: this compound (10 mM DMSO stock).

  • Control: FMF-04-159-R (Reversible analog, lacks acrylamide).

  • Cells: HEK293T or HCT116 (Wnt-active).

  • Readout: Western Blot for p-LRP6 (Ser1490) or NanoBRET Target Engagement.

Step-by-Step Workflow:

  • Seeding: Plate cells at 70% confluency.

  • Pulse Treatment:

    • Treat Group A with 500 nM this compound for 1 hour .

    • Treat Group B with 500 nM FMF-04-159-R (Reversible Control).

    • Treat Group C with DMSO.

  • The Washout (Critical Step):

    • Aspirate media from all wells.

    • Wash cells 3x with warm PBS (5 minutes per wash) to remove unbound drug.

    • Replenish with fresh, drug-free media.

  • Incubation: Incubate for an additional 4–6 hours to allow reversible inhibitors to dissociate.

  • Stimulation: Treat cells with Wnt3a-conditioned media for 1 hour (to induce LRP6 phosphorylation).

  • Lysis & Analysis: Lyse cells and immunoblot.

Expected Results:

  • This compound Group: p-LRP6 levels remain low/inhibited . The drug is covalently bound; washing did not remove it.[4]

  • FMF-04-159-R Group: p-LRP6 levels are restored (similar to DMSO). The drug washed out, and CDK14 activity recovered.[1][4]

Conclusion

  • Choose this compound when: You need to dissect the specific role of CDK14/Cyclin Y in Wnt signaling or TAIRE-kinase biology without inducing global cell cycle arrest. It is a "probe" quality tool.

  • Choose Pan-CDK Inhibitors when: You are studying general cancer cell cytotoxicity, transcriptional collapse, or require a positive control for total kinase inhibition.

Final Recommendation: Always use the reversible control (FMF-04-159-R ) alongside this compound to confirm that observed phenotypes are due to covalent target engagement and not reversible off-target toxicity.

References

  • Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." Cell Chemical Biology, 26(6), 804-817.

  • Jiang, M., et al. (2009).[1] "Cyclin Y is a novel conserved cyclin that regulates LRP6 phosphorylation and Wnt signaling." Cell Research, 19, 1013–1026.

  • Senderowicz, A. M. (1999). "Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials.

Sources

Technical Comparison: FMF-04-159-2 vs. RNAi for CDK14 Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers targeting Cyclin-Dependent Kinase 14 (CDK14/PFTK1), standard RNA interference (RNAi) presents critical limitations in temporal resolution and specificity. FMF-04-159-2 is not merely a pharmacological alternative; it is a covalent chemical probe designed to overcome the functional redundancy of the TAIRE kinase family.

The decisive rationale for selecting this compound over RNAi lies in its covalent mechanism of action , which enables a "Washout Strategy." This protocol allows investigators to isolate CDK14-specific kinase activity from reversible off-target effects (specifically CDK2) and scaffolding functions—a distinction impossible to achieve with siRNA or shRNA.

Mechanism of Action & Kinetics

To understand the experimental advantage, one must contrast the molecular events of covalent inhibition against genetic knockdown.

This compound: Covalent Modification

This compound functions as a covalent inhibitor targeting a specific cysteine residue (Cys218 ) within the CDK14 ATP-binding pocket. It utilizes an electrophilic "warhead" (acrylamide) to form an irreversible bond via Michael addition.

  • Onset: Rapid (Minutes to Hours).

  • Target: Kinase catalytic activity (ATP competition + covalent locking).

  • Outcome: Permanent inactivation of the specific protein population present at the time of treatment.

RNAi: Transcriptional Silencing

RNAi targets the mRNA, relying on the endogenous RISC complex to degrade transcripts.

  • Onset: Slow (24–72 Hours).

  • Target: Total protein abundance.

  • Outcome: Gradual loss of both catalytic and scaffolding functions, allowing time for compensatory upregulation of related TAIRE kinases (CDK16/17/18).

Visualization: Mechanistic Divergence

MOA_Comparison cluster_0 This compound (Small Molecule) cluster_1 RNAi (siRNA/shRNA) Compound This compound Target CDK14 Protein Compound->Target Diffusion (<10 min) Complex Covalent Adduct (Irreversible) Target->Complex Michael Addition (Cys218) siRNA siRNA RISC RISC Loading siRNA->RISC mRNA CDK14 mRNA RISC->mRNA Degradation mRNA Cleavage mRNA->Degradation Depletion Protein Depletion (>48 Hours) Degradation->Depletion t1/2 dependent

Figure 1: Comparative mechanism of action. This compound achieves rapid, irreversible inactivation, whereas RNAi relies on slow biological turnover.

The "Washout" Advantage: Solving the Selectivity Problem

The primary critique of kinase inhibitors is off-target activity. This compound has known off-target activity against CDK2 and CDK10 .[1][2] However, the nature of this binding differs:

  • CDK14 Binding: Irreversible (Covalent).

  • CDK2 Binding: Reversible (No equivalent cysteine).[1]

The Rationale: By treating cells and then washing the compound out, you exploit this difference. The inhibitor unbinds from CDK2 (restoring its function) but remains covalently locked to CDK14. This creates a window where phenotypic effects can be attributed solely to CDK14 inhibition. RNAi cannot replicate this specificity profile.

Experimental Workflow: The Washout Protocol

This protocol is the gold standard for using this compound.

Washout_Protocol cluster_treat Phase 1: Saturation cluster_wash Phase 2: Deconvolution Start Start: Cell Culture Treat Add this compound (1 µM, 2-4 Hours) Start->Treat State1 State: CDK14 Inhibited CDK2 Inhibited Treat->State1 Wash Washout (PBS x3) Replace Media State1->Wash Incubate Recovery Period (2 Hours) Wash->Incubate Result Final State: CDK14 = INHIBITED (Covalent) CDK2 = ACTIVE (Reversible) Incubate->Result

Figure 2: The Washout Protocol allows for the deconvolution of CDK14-specific effects from reversible off-targets like CDK2.

Performance Data Comparison

The following data highlights the distinct performance metrics of this compound compared to genetic knockdown.

FeatureThis compound (Covalent Probe)RNAi (siRNA/shRNA)Rationale for FMF
Temporal Control Acute (< 4 hrs) Chronic (> 48 hrs)Essential for phosphoproteomics to see direct substrates before compensation.
Target Engagement IC50 ~40 nM (Cellular)Variable (% knockdown)Quantifiable target occupancy using biotinylated probes.
Selectivity Tunable (via Washout)Sequence DependentWashout removes off-target CDK2 effects; RNAi off-targets are unpredictable.
Functional Impact Kinase Activity Only Kinase + ScaffoldDistinguishes catalytic role from structural role of CDK14.
Reversibility Irreversible (Covalent)Reversible (over time)Allows "pulse-chase" style experiments for kinase turnover.

Key Experimental Insight: In HCT116 cells, RNAi knockdown of CDK14 often yields no significant proliferation defect due to compensation by CDK16/17. However, acute treatment with this compound reveals immediate changes in phosphorylation of downstream targets (e.g., LRP6), proving that the acute loss of kinase activity has distinct biological consequences from the chronic loss of the protein.

Detailed Methodology: Validating Target Engagement

To trust the data generated by this compound, you must validate that the covalent bond has formed.

Protocol: Biotin-Probe Competition Assay

  • Treatment: Treat cells with this compound (and the reversible control FMF-04-159-R ) for 4 hours.[1]

  • Lysis: Lyse cells in standard lysis buffer.

  • Probe Labeling: Incubate lysate with a biotinylated analogue (e.g., Biotin-FMF-03-198-2) that targets the same cysteine.

    • Logic: If this compound has covalently bound Cys218, the biotin probe cannot bind.

  • Pull-down: Streptavidin-bead pull-down.

  • Western Blot: Blot for CDK14.

    • Result: Disappearance of the CDK14 band in the pull-down lane indicates successful target engagement (the "band shift" or loss of signal).

References
  • Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chemical Biology, 26(6), 804-817.e12. [Link][3]

  • Jiang, M., et al. (2009). Cyclin Y is a novel conserved cyclin that interacts with the cell cycle machinery. Proteomics, 9, 413-423. [Link]

  • Gray, N. S., & Ferguson, F. M. (2018). Kinase inhibitors: the road ahead.[1] Nature Reviews Drug Discovery, 17, 353–377. [Link]

Sources

A Researcher's Guide to FMF-04-159-2: Navigating the Limitations of a Covalent CDK14 Probe

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed technical guide on FMF-04-159-2, a first-in-class covalent chemical probe for Cyclin-Dependent Kinase 14 (CDK14). The TAIRE kinases (CDK14-18) represent an understudied branch of the human kinome, often hit as off-targets by clinical kinase inhibitors but lacking dedicated tools for functional interrogation.[1][2] this compound was developed to fill this gap, providing a potent tool to investigate CDK14's role in cellular processes.[1][3]

However, like any chemical probe, this compound is not perfect. Its utility is defined as much by its strengths as by its limitations. This guide provides an in-depth analysis of these limitations, comparing its performance with its essential reversible control, and offers field-proven experimental strategies to ensure robust and accurately interpreted results. Our goal is to equip you, the researcher, with the critical insights needed to use this powerful tool effectively.

Core Limitation 1: The Double-Edged Sword of Pan-TAIRE Specificity

This compound was designed for CDK14 but possesses a TAIRE kinase-biased selectivity profile. Kinome-wide profiling has shown that at a concentration of 1 µM, it potently inhibits not only CDK14 but also the other members of the TAIRE family: CDK16, CDK17, and CDK18.[1]

Expert Insight: This "pan-TAIRE" activity is a crucial limitation if your research goal is to isolate the specific functions of CDK14. Given the potential for functional redundancy among these closely related kinases, any phenotype observed using this compound alone cannot be unequivocally attributed to CDK14 inhibition.[3] However, this can also be viewed as a feature. For researchers investigating the collective role of the TAIRE family in a biological process, this compound is an invaluable tool. The key is to align the probe's characteristics with the specific scientific question being asked.

cluster_TAIRE TAIRE Kinase Family cluster_OffTarget Key Reversible Off-Target CDK14 CDK14 (Covalent Target) CDK16 CDK16 CDK17 CDK17 CDK18 CDK18 CDK2 CDK2 FMF This compound FMF->CDK14 High Potency (Irreversible) FMF->CDK16 Potent Inhibition FMF->CDK17 Inhibition (at 1 µM) FMF->CDK18 Inhibition (at 1 µM) FMF->CDK2 Moderate Potency (Reversible) cluster_setup 1. Treatment cluster_washout 2. Washout cluster_analysis 3. Analysis A Plate HCT116 Cells B Treat cells for 4h: - DMSO - this compound (1µM) - FMF-04-159-R (1µM) A->B C Remove Media B->C D Wash 2x with Fresh Media C->D E Incubate in Fresh Media (0h, 2h, 4h) D->E F Lyse Cells or Perform Live-Cell Assay E->F G Measure Target Engagement (e.g., NanoBRET) F->G H Analyze Data: - Covalent = Sustained Inhibition - Reversible = Rapid Recovery G->H

Figure 2: Experimental workflow for a washout assay.

Protocol 2: Kinome-Wide Selectivity Profiling (Conceptual)

Objective: To empirically determine the full spectrum of kinase targets for this compound in a given cellular context.

Methodology:

  • Cell Treatment: Treat your cell line of interest (e.g., HCT116) with this compound at a working concentration (e.g., 1 µM) and a vehicle control (DMSO) for a defined period (e.g., 4 hours).

  • Cell Lysis: Harvest and lyse cells under native conditions to preserve kinase activity.

  • KiNativ™ Profiling (or similar chemical proteomics platform):

    • Lysates are treated with a biotinylated, irreversible broad-spectrum kinase probe that reacts with the catalytic cysteine in the ATP pocket of active kinases.

    • If a kinase is engaged by this compound, its active site will be blocked, preventing reaction with the biotin probe.

  • Enrichment & Digestion: Biotinylated proteins are enriched using streptavidin beads. Bound proteins are digested on-bead (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptides are analyzed by quantitative mass spectrometry.

  • Data Analysis: The abundance of peptides from each kinase is compared between the this compound-treated and DMSO-treated samples. A significant reduction in peptide signal in the treated sample indicates that this compound engaged that kinase, preventing its labeling by the biotin probe. This provides a quantitative measure of target occupancy across the detectable kinome. [1]

Conclusion and Recommendations for Researchers

This compound is a potent and valuable chemical probe that has illuminated the role of TAIRE kinases in cell cycle regulation. [2]However, its utility is critically dependent on acknowledging and controlling for its inherent limitations.

Key Recommendations:

  • Always Use the Control: Every experiment with this compound must be run in parallel with its reversible control, FMF-04-159-R. This is non-negotiable for interpreting results correctly.

  • Mind the Off-Targets: When studying cell cycle effects, be aware of the confounding inhibition of CDK2. Consider using washout experiments to separate the sustained effects of covalent TAIRE kinase inhibition from the transient effects of reversible CDK2 inhibition.

  • Use Appropriate Concentrations: Start with concentrations at or near the cellular IC50 for CDK14 (~40 nM) to minimize off-target effects. Use higher concentrations only when justified and with full awareness of the broader target engagement profile.

By embracing a rigorous, controls-based approach, researchers can successfully navigate the limitations of this compound and leverage its unique strengths to further illuminate the biology of the understudied TAIRE kinases.

References

  • Ferguson, F.M., Doctor, Z.M., Ficarro, S.B., Browne, C.M., Marto, J.A., Johnson, J.L., Yaron, T.M., Cantley, L.C., Kim, N.D., Sim, T., Berberich, M.J., Kalocsay, M., Sorger, P.K., & Gray, N.S. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chemical Biology, 26(6), 804-817.e12. [Link]

  • Ferguson, F.M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. PubMed. [Link]

  • Reaction Biology. (n.d.). CDK14+Cyclin Y NanoBRET Kinase Assay. Reaction Biology. Retrieved February 13, 2026, from [Link]

  • Ferguson, F.M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chemical Biology. [Link]

  • Ferguson, F.M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(14), 1753-1759. [Link]

  • Berberich, M., & Gray, N.S. (2019). Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity. PRIDE Archive, EMBL-EBI. [Link]

  • Darlami, O., Kim, K., Shin, D., & Kim, S.H. (2023). Macrocyclic non-covalent CDK inhibitor with improved PK parameters. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK14/Cyclin Y Kinase Assay Kit. BPS Bioscience. Retrieved February 13, 2026, from [Link]

  • Harris, C.M., et al. (2018). Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Gunning, P.T. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Laufer, S.A., et al. (2022). Chemical Probes for Understudied Kinases: Challenges and Opportunities. Journal of Medicinal Chemistry. [Link]

  • Smith, J.C., et al. (n.d.).
  • Abdeldayem, A., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. [Link]

  • Ventura, A.C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Shokat, K.M., et al. (2010). Affinity-Based Probes Based on Type II Kinase Inhibitors. Journal of the American Chemical Society. [Link]

  • Lindsley, C.W., et al. (2018). Structure-Based Design of Selective Noncovalent CDK12 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Shokat, K.M., et al. (2010). Affinity-Based Probes Based on Type II Kinase Inhibitors. ResearchGate. [Link]

  • Kuhlmann, J. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Assay Guidance Manual. [Link]

  • Médard, G. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Keillor, J.W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. [Link]

  • Wells, C.I., et al. (2023). Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Frontiers in Immunology. [Link]

  • Lindsley, C.W., et al. (2020). Discovery and Characterization of a Chemical Probe for Cyclin-Dependent Kinase-Like 2. ACS Medicinal Chemistry Letters. [Link]

  • Schlossmacher, M.G., et al. (2022). Genetic and pharmacological reduction of CDK14 mitigates synucleinopathy. bioRxiv. [Link]

  • Anscombe, E., et al. (2015). Identification and Characterization of an Irreversible Inhibitor of CDK2. Cell Chemical Biology. [Link]

  • Montoya, S. (2023). Noncovalent BTK Inhibitors May Fill Unmet Medical Need in CLL. Targeted Oncology. [Link]

  • Sarno, S., et al. (2015). Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB. PLOS ONE. [Link]

  • Woyach, J. (2022). Non-covalent vs covalent BTK inhibitors in CLL. YouTube. [Link]

  • Anscombe, E., et al. (2015). Identification and Characterization of an Irreversible Inhibitor of CDK2. PubMed. [Link]

  • Bonelli, M., et al. (2019). Multiple effects of CDK4/6 inhibition in cancer: From cell cycle arrest to immunomodulation. Biochemical Pharmacology. [Link]

  • Gestwicki, J.E., et al. (2015). Selective Targeting of Cells via Bi-Specific Molecules that Exploit Co-Expression of Two Intracellular Proteins. ACS Central Science. [Link]

  • Demetri, G.D., et al. (2021). Concurrent inhibition of CDK2 adds to the anti-tumour activity of CDK4/6 inhibition in GIST. Journal of Pathology. [Link]

Sources

Safety Operating Guide

FMF-04-159-2: Operational Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FMF-04-159-2 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Safety Officers, and Drug Discovery Professionals[1]

Executive Summary

This compound is a potent, covalent inhibitor targeting the TAIRE kinase family (specifically CDK14) and JAK3. Unlike reversible inhibitors, this compound forms a permanent chemical bond with cysteine residues (e.g., Cys909 in JAK3). Operational Consequence: This irreversible binding mechanism implies high biological potency and potential toxicity at low concentrations.

Immediate Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . All disposal must utilize high-temperature incineration. Do not discharge into municipal water systems.

Compound Profile & Risk Assessment

To handle this compound safely, one must understand its chemical behavior. It is not merely a "toxic chemical"; it is a "molecular warhead."

  • Mechanism of Action (The "Why"): this compound utilizes an electrophilic warhead (typically an acrylamide or similar Michael acceptor) to attack a nucleophilic cysteine thiol on the target protein.

  • Safety Implication: This reactivity means the compound can potentially alkylate human proteins irreversibly upon contact or inhalation.

  • Environmental Impact: As a stable organic molecule designed to survive biological systems, it resists degradation in standard wastewater treatment, posing chronic risks to aquatic life.

Hazard Classification Table
ParameterClassification / StatusOperational Requirement
Compound Class Covalent Kinase InhibitorHandle in BSL-2 or Chemical Fume Hood
Toxicity Potential High (Cytotoxic/Teratogenic potential)Double-gloving (Nitrile) & Tyvek sleeves
RCRA Status Non-listed (Treat as P-Listed equivalent)Zero drain disposal
Physical State Solid (Powder) or DMSO SolutionHEPA filtration for solids; impervious containers for liquids
Self-Validating Deactivation & Spill Response

A "self-validating" system means the protocol itself ensures safety. For covalent inhibitors, we utilize their specific chemistry for neutralization during spills.

The Logic: this compound targets thiols (sulfur groups). Therefore, treating a spill with a strong nucleophile or oxidant will react with the warhead, rendering it chemically inert before cleanup.

Spill Decontamination Protocol
  • Minor Spills (<10 mL/mg):

    • Isolate: Evacuate immediate area.

    • Neutralize: Apply 10% Bleach (Sodium Hypochlorite) solution.

      • Mechanism:[2] Oxidation destroys the electrophilic warhead, preventing it from reacting with biological targets.

      • Wait Time: Allow 15 minutes of contact time.

    • Absorb: Use chemically inert absorbent pads.

    • Clean: Follow with a surfactant (soap) wash, then a water rinse.

    • Disposal: Collect all pads and PPE into the Hazardous Waste stream (see Section 3).

Step-by-Step Disposal Workflow

Do not mix this compound waste with general solvent waste. It requires a dedicated stream to ensure incineration.

A. Solid Waste (Powder, Contaminated Consumables)
  • Scope: Vials, weigh boats, pipette tips, gloves, and absorbent pads.

  • Protocol:

    • Primary Containment: Place items immediately into a clear, sealable polyethylene bag (4 mil thickness).

    • Secondary Containment: Place the sealed bag into a rigid, screw-top container (e.g., HDPE wide-mouth jar).

    • Labeling: Affix a yellow hazardous waste label.

      • Text: "Solid Waste: Toxic / Cytotoxic - this compound - Destined for Incineration."

B. Liquid Waste (Mother Liquors, DMSO Stocks)
  • Scope: Expired stock solutions, cell culture media containing >1 µM compound.

  • Protocol:

    • Segregation: Use a dedicated amber glass or HDPE waste bottle. Do not mix with oxidizers (e.g., Nitric Acid) as this may cause uncontrolled exothermic reactions.

    • Labeling: List all solvents (e.g., "DMSO 99%, this compound <1%").

    • Handover: Cap tightly. Wipe the exterior with 10% bleach, then ethanol.

Visualized Workflows (DOT Diagrams)
Figure 1: Waste Categorization Decision Tree

This logic gate ensures no this compound enters the municipal water supply.

WasteDecision Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Consumables StateCheck->IsSolid IsLiquid Liquid / Stock Solution StateCheck->IsLiquid SolidAction Double Bag -> Rigid Container Label: 'Cytotoxic Solid' IsSolid->SolidAction LiquidAction Segregate into HDPE Bottle Label: 'Toxic Solvent Waste' IsLiquid->LiquidAction FinalStep Handover for High-Temp Incineration (RCRA Facility) SolidAction->FinalStep LiquidAction->FinalStep

Figure 2: Spill Response & Deactivation Logic

This workflow utilizes the chemical vulnerability of the inhibitor to ensure safe cleanup.

SpillResponse Spill Spill Detected PPE Don PPE: Double Nitrile Gloves Resp. Protection Spill->PPE Neutralize Apply 10% Bleach (Oxidative Deactivation) PPE->Neutralize Wait Wait 15 Minutes Neutralize->Wait Absorb Absorb with Pads (Do not wipe dry yet) Wait->Absorb Dispose Dispose as Hazardous Waste Absorb->Dispose

[1]

Regulatory Compliance & Transport

Although this compound may not have a specific UN number, it must be transported under generic toxic codes to ensure EHS compliance.

  • US EPA Waste Code (Recommendation): Since it is not explicitly listed, use P001 (Warfarin/Anti-coagulant analog) or U010 (Mitomycin C analog) logic—classifying it as "Acutely Toxic."

  • DOT Shipping Name (for waste):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (Contains this compound)[3][4][5][6][7]

    • Hazard Class: 6.1

    • Packing Group: II

References
  • Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." Cell Chemical Biology, 26(6), 804-817.

  • Tan, L., et al. (2015). "Development of Covalent Inhibitors that Selectively Target a Cysteine Residue in the ATP Binding Site of JAK3." Journal of Medicinal Chemistry.

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs."[8][9] OSHA Safety and Health Topics.

  • U.S. Environmental Protection Agency (EPA). "RCRA Hazardous Waste Codes: P-List and U-List." 40 CFR Part 261.33.[10]

Sources

Personal Protective Equipment & Handling Guide: FMF-04-159-2

Author: BenchChem Technical Support Team. Date: February 2026

Target: Covalent CDK14/TAIRE Family Inhibitor | Mechanism: Cysteine 218 Modification

Core Directive: The "Why" Behind the Safety

Senior Scientist Note: FMF-04-159-2 is not a generic reagent; it is a nanomolar-potency covalent inhibitor (IC50 ~40 nM for CDK14).

Unlike reversible inhibitors, this compound utilizes an electrophilic "warhead" to form a permanent bond with Cysteine 218 on the CDK14 protein. This chemical mechanism dictates your safety protocol.

  • Electrophilic Reactivity: The same mechanism that allows it to bind CDK14 means it is chemically reactive toward nucleophiles (proteins) in your skin and respiratory tract. This creates a high risk of sensitization (immune reaction) and contact dermatitis .

  • High Potency: With activity in the double-digit nanomolar range, minute quantities of dust are biologically significant. It causes G2/M cell cycle arrest; therefore, it must be treated as a potential reproductive toxin and cytotoxin .

Operational Rule: Treat this compound as an OEB 4 (Occupational Exposure Band) compound. Handling requires containment, not just PPE.[1]

Risk Assessment & PPE Matrix

The following matrix is non-negotiable for personnel handling >1 mg of solid substance.

Hazard CategorySpecificationScientific Rationale
Respiratory Engineering Control (Primary): Chemical Fume Hood or Class II BSC.PPE (Secondary): N95 (minimum) or N100/P100 respirator if outside containment.Inhalation of dust allows direct access to the bloodstream and systemic distribution. The covalent warhead can haptenize respiratory proteins, causing asthma-like sensitization.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)DMSO Danger: This compound is stored/solubilized in DMSO. DMSO increases skin permeability, acting as a "shuttle" that carries the toxin directly into the blood. Double gloving creates a sacrificial layer.
Dermal (Body) Tyvek® Lab Coat (Closed Front) with wrist cuffs.Standard cotton coats are porous. Tyvek provides a barrier against dust and minor splashes.
Ocular Chemical Splash Goggles (ANSI Z87.1).Safety glasses with side shields are insufficient for liquid handling (DMSO solutions) where splash risk exists.
Operational Protocol: A Self-Validating System

This protocol uses a "Check-Act-Verify" logic to prevent exposure before it happens.

Phase 1: Preparation & Weighing (Solid State)

The highest risk phase. Static electricity can cause powder to disperse.

  • Static Neutralization: Place an anti-static gun or ionizer bar inside the weigh station.

    • Why: this compound is a dry powder; static charge can cause "fly-away" particles that contaminate the user.

  • The "Zone" Setup: Line the fume hood surface with an absorbent, plastic-backed bench pad (absorbent side up).

    • Self-Validation: If a spill occurs, the pad changes color (wetness), and the plastic backing prevents hood contamination.

  • Weighing:

    • Open the source vial ONLY inside the hood.

    • Use a disposable spatula. Do not attempt to clean and reuse spatulas.

    • Crucial Step: Wipe the exterior of the source vial with a solvent-dampened Kimwipe before removing it from the hood to remove invisible dust.

Phase 2: Solubilization (Liquid State)

Standard solvent: DMSO (Dimethyl sulfoxide) or DMF.

  • Solvent Addition: Add the solvent directly to the source vial if possible, rather than transferring powder to a flask. This eliminates the "dust transfer" step entirely.

  • Vortexing: Cap the vial tightly and Parafilm® the lid before vortexing.

    • Why: Vortexing creates aerosols inside the vial. If the cap leaks, the Parafilm captures the hazardous aerosol.

  • Syringe Transfer: Use Luer-lock syringes only. Avoid friction-fit needles which can pop off under pressure, aerosolizing the solution.

Phase 3: Waste & Deactivation
  • Segregation: Do not mix with general organic waste. Label clearly: "High Potency Covalent Inhibitor - Contains DMSO."

  • Deactivation (Spills):

    • Because the compound targets cysteines (thiols), it can be chemically deactivated by treating spills with a solution containing excess thiols (e.g., glutathione or N-acetylcysteine) or a basic solution (10% bleach) to hydrolyze the electrophilic warhead, though incineration is the only guaranteed disposal method.

Visual Workflow (Graphviz)

The following diagram illustrates the "Safe Loop" workflow. If any "Check" fails, the user must stop.

SafeHandling Start START: Risk Assessment PPE_Check CHECK: PPE Integrity (Double Nitrile + Tyvek) Start->PPE_Check Hood_Check CHECK: Hood Airflow (>100 fpm) PPE_Check->Hood_Check Hood_Check->Start Fail (Stop Work) Handling_Solid ACTION: Solid Handling (Anti-static + Containment) Hood_Check->Handling_Solid Pass Solubilization ACTION: Solubilization (DMSO/Parafilm Seal) Handling_Solid->Solubilization Decon ACTION: Decontamination (Solvent Wipe Down) Solubilization->Decon Waste END: Waste Segregation Decon->Waste

Caption: Operational workflow for this compound. Yellow nodes represent critical "Go/No-Go" safety gates.

References & Authority
  • Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." Cell Chemical Biology, 26(6), 804–817.

    • Relevance: Defines the mechanism (Cys218 covalent binding) and potency (IC50 values), establishing the biological hazard basis.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • Relevance: Establishes the standard for "Potent Compound" handling and double-gloving protocols.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).

    • Relevance: Regulatory framework for controlling exposure to sensitizing chemicals.

Sources

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。